8-Bromoguanosine-13C,15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12BrN5O5 |
|---|---|
Molecular Weight |
365.12 g/mol |
IUPAC Name |
2-(15N)azanyl-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i10+1,12+1,15+1 |
InChI Key |
ASUCSHXLTWZYBA-FBPSPDDKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])N=C2Br)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Functions of 8-Bromoguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromoguanosine is a synthetic brominated derivative of the purine (B94841) nucleoside guanosine (B1672433). This modification confers unique biological activities, positioning it as a valuable tool in immunological and cancer research. Its primary functions stem from its role as a potent activator of cGMP-dependent protein kinases and its immunostimulatory properties, which are likely mediated through Toll-like receptor (TLR) signaling. This technical guide provides a comprehensive overview of the core functions of 8-Bromoguanosine, detailing its mechanisms of action, relevant signaling pathways, and experimental methodologies.
Core Functions and Mechanisms of Action
8-Bromoguanosine exhibits two primary, often interconnected, biological functions: activation of the cGMP signaling pathway and modulation of the immune response.
Activation of cGMP-Dependent Protein Kinase (PKG)
As an analog of cyclic guanosine monophosphate (cGMP), 8-Bromoguanosine is a potent activator of cGMP-dependent protein kinases (PKG). The bromine atom at the 8th position increases its resistance to degradation by phosphodiesterases, leading to a more sustained activation of PKG compared to endogenous cGMP. This activation triggers a cascade of downstream signaling events involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.
Immunostimulatory Activities
8-Bromoguanosine demonstrates significant immunostimulatory effects, primarily through the activation of B lymphocytes. This activation leads to B cell proliferation and the production of immunoglobulins. Evidence suggests that 8-Bromoguanosine may act as a ligand for Toll-like receptors 7 and 8 (TLR7/8), which are key players in the innate immune system's recognition of single-stranded RNA. Activation of these TLRs typically proceeds through the MyD88-dependent signaling pathway, culminating in the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines and type I interferons. This induction of interferon production can, in turn, activate other immune cells such as natural killer (NK) cells and macrophages.
Role in Cancer Biology
The multifaceted activities of 8-Bromoguanosine have drawn attention to its potential as an anti-cancer agent, particularly in epithelial ovarian cancer.
Inhibition of Tumor Progression in Epithelial Ovarian Cancer
Recent studies have shown that 8-Bromoguanosine can suppress the proliferation, invasion, and migration of epithelial ovarian cancer cells. This anti-tumor effect is attributed to its ability to interfere with the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Specifically, 8-Bromoguanosine has been shown to decrease the phosphorylation of EGFR and downstream signaling molecules such as Phospholipase Cγ1 (PLCγ1).
Experimental Protocols
The following are detailed methodologies for key experiments related to the function of 8-Bromoguanosine.
In Vitro cGMP-Dependent Protein Kinase (PKG) Activity Assay (Radiometric)
This protocol measures the activation of PKG by 8-Bromoguanosine.
Materials:
-
Purified PKG enzyme
-
PKG peptide substrate (e.g., GRTGRRNSI-NH2)
-
8-Bromoguanosine
-
Kinase Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.2 mM IBMX)
-
[γ-³²P]ATP
-
Phosphocellulose paper (P81)
-
75 mM Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, PKG peptide substrate, and varying concentrations of 8-Bromoguanosine.
-
Initiate the reaction by adding the purified PKG enzyme.
-
Add [γ-³²P]ATP to start the phosphorylation reaction.
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKG in the presence of different concentrations of 8-Bromoguanosine.
B Lymphocyte Proliferation Assay
This protocol assesses the ability of 8-Bromoguanosine to induce B cell proliferation.
Materials:
-
Isolated primary B lymphocytes
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
8-Bromoguanosine
-
Cell proliferation reagent (e.g., BrdU or [³H]-thymidine)
-
96-well culture plates
-
Plate reader or scintillation counter
Procedure:
-
Seed isolated B lymphocytes into a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add varying concentrations of 8-Bromoguanosine to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
During the final 18 hours of incubation, add the cell proliferation reagent (e.g., BrdU or [³H]-thymidine).
-
Harvest the cells and measure the incorporation of the proliferation reagent according to the manufacturer's instructions.
-
Quantify cell proliferation by measuring absorbance (for BrdU) or radioactivity (for [³H]-thymidine).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows involving 8-Bromoguanosine.
Conclusion
8-Bromoguanosine is a versatile research tool with well-defined functions in cGMP signaling and immunology. Its ability to potently activate PKG and stimulate immune responses, coupled with its emerging role in cancer biology, makes it a molecule of significant interest for basic research and preclinical drug development. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore and harness the therapeutic potential of 8-Bromoguanosine. Further investigation into its precise mechanisms of action, particularly in the context of TLR signaling and its anti-cancer effects, is warranted to fully elucidate its clinical utility.
Synthesis and Characterization of 8-Bromoguanosine-¹³C,¹⁵N₂: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromoguanosine-¹³C,¹⁵N₂, a specifically labeled purine (B94841) nucleoside valuable for a range of biochemical and pharmaceutical research applications. The inclusion of stable isotopes at defined positions allows for precise tracking and quantification in complex biological systems, making it a powerful tool in drug metabolism studies, nucleic acid structural analysis, and as an internal standard in mass spectrometry-based assays.
Synthesis of 8-Bromoguanosine-¹³C,¹⁵N₂
The synthesis of 8-Bromoguanosine-¹³C,¹⁵N₂ is a multi-step process that begins with the preparation of an isotopically labeled guanosine (B1672433) precursor, followed by a direct bromination reaction. The key to this synthesis is the strategic introduction of one ¹³C and two ¹⁵N atoms into the guanosine molecule.
Synthesis of the Isotopically Labeled Precursor: [8-¹³C-1,7-¹⁵N₂]Guanosine
The synthesis of the specifically labeled guanosine precursor is achieved through a chemo-enzymatic pathway, starting from commercially available labeled precursors and involving the conversion of a labeled adenosine (B11128) derivative.[1]
Experimental Protocol: Synthesis of [8-¹³C-1,7-¹⁵N₂]Guanosine
This protocol is adapted from the synthesis of [8-¹³C-1,7,NH₂-¹⁵N₃]guanosine, with the modification of using unlabeled potassium cyanide to avoid the introduction of a third ¹⁵N atom at the exocyclic amino group.[1]
Step 1: Synthesis of [8-¹³C-7,NH₂-¹⁵N₂]Adenosine
The synthesis starts with the construction of the labeled adenosine molecule. This involves the formation of a labeled purine ring system followed by glycosylation. A detailed protocol for the synthesis of [8-¹³C-7,NH₂-¹⁵N₂]adenosine is described by Jones and colleagues.[1] This procedure starts from 4-amino-6-hydroxy-2-mercaptopyrimidine and introduces the ¹³C at the 8-position via ring closure with [¹³C]sodium ethyl xanthate, and the two ¹⁵N atoms at the N7 and the exocyclic amino group positions using ¹⁵N-labeled reagents.[1]
Step 2: Conversion of [8-¹³C-7,NH₂-¹⁵N₂]Adenosine to [8-¹³C-1,7-¹⁵N₂]Guanosine
The conversion of the labeled adenosine to the desired guanosine derivative is a critical step. In this transformation, the amino group of adenosine becomes the N1 of guanosine.[1] The C2 and the exocyclic amino group of the resulting guanosine are introduced using potassium cyanide. By using unlabeled potassium cyanide, the exocyclic amino group of guanosine will not be isotopically labeled.
-
Oxidation of Adenosine: The synthesized [8-¹³C-7,NH₂-¹⁵N₂]adenosine is first oxidized to its N1-oxide.
-
Ring Opening and Rearrangement: The N1-oxide is then reacted with cyanogen (B1215507) bromide (generated in situ from bromine and unlabeled potassium cyanide). This leads to the formation of an oxadiazolidine intermediate.
-
Methylation and Ring Opening: Treatment with triethylamine (B128534) opens the oxadiazolidine ring, and subsequent methylation with methyl iodide occurs.
-
Ring Closure: Aqueous sodium hydroxide (B78521) is used to open the pyrimidine (B1678525) ring, allowing for rotation and subsequent ring closure upon neutralization and heating to form the guanosine derivative.
-
Enzymatic Deamination: The final step involves enzymatic deamination to yield [8-¹³C-1,7-¹⁵N₂]guanosine.
Purification: The crude product is purified by preparative reverse-phase high-performance liquid chromatography (HPLC).
Bromination of [8-¹³C-1,7-¹⁵N₂]Guanosine
The final step is the regioselective bromination of the isotopically labeled guanosine at the C8 position. A modern and efficient method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent.
Experimental Protocol: Bromination of [8-¹³C-1,7-¹⁵N₂]Guanosine
-
Dissolution: Dissolve the purified [8-¹³C-1,7-¹⁵N₂]guanosine in anhydrous N,N-dimethylformamide (DMF).
-
Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the solution at room temperature. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude 8-Bromoguanosine-¹³C,¹⁵N₂ is purified by recrystallization or flash column chromatography on silica (B1680970) gel.
Synthesis Workflow
Caption: Workflow for the synthesis of 8-Bromoguanosine-¹³C,¹⁵N₂.
Characterization of 8-Bromoguanosine-¹³C,¹⁵N₂
The synthesized compound must be thoroughly characterized to confirm its identity, purity, and the specific positions of the isotopic labels. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure and the precise location of the isotopic labels. Both ¹H, ¹³C, and ¹⁵N NMR spectra should be acquired.
Expected NMR Spectral Data
The chemical shifts will be similar to those of unlabeled 8-bromoguanosine, but the presence of ¹³C and ¹⁵N isotopes will introduce characteristic couplings.
| Nucleus | Unlabeled 8-Bromoguanosine (ppm) | Expected for 8-Bromoguanosine-¹³C,¹⁵N₂ (ppm) and Key Couplings |
| ¹H | H8: ~7.9 | Singlet will be split into a doublet due to ¹J(¹³C8-H8) coupling (~217 Hz)[2] |
| H1': ~5.7 | Doublet | |
| ¹³C | C8: ~121 | Signal will be present and can be enhanced. Will show coupling to ¹⁵N7. |
| C2: ~155 | ||
| C4: ~153 | ||
| C5: ~117 | ||
| C6: ~152 | ||
| ¹⁵N | N1 | Signal will be present. |
| N7 | Signal will be present and will show coupling to ¹³C8. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPTQ or similar experiment can be used to distinguish carbon types.
-
¹⁵N NMR: Acquire a proton-decoupled ¹⁵N NMR spectrum. Heteronuclear multiple bond correlation (HMBC) experiments can be used to confirm ¹³C-¹⁵N and ¹H-¹⁵N connectivities.
-
Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure and the positions of the isotopic labels.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of the isotopic labels. High-resolution mass spectrometry (HRMS) is essential for obtaining the exact mass.
Expected Mass Spectrometric Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂BrN₅O₅ |
| Monoisotopic Mass (unlabeled) | 361.0022 Da |
| Expected Monoisotopic Mass for ¹³C,¹⁵N₂ labeled | 364.0062 Da |
| Isotopic Pattern | Characteristic M, M+2 pattern due to Bromine (⁷⁹Br and ⁸¹Br) |
Fragmentation Pattern:
Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) will lead to fragmentation. Key expected fragments include:
-
Loss of the ribose sugar moiety.
-
Cleavage of the glycosidic bond.
-
Loss of bromine.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Ionization: Use ESI in positive ion mode.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak.
-
High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to CID to obtain a fragmentation pattern, which can be used for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the purification of the final product and for assessing its purity. A reverse-phase method is typically employed for nucleoside analysis.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity of the sample is determined by integrating the peak area of the product and any impurities.
Characterization Workflow
Caption: Workflow for the characterization of 8-Bromoguanosine-¹³C,¹⁵N₂.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of 8-Bromoguanosine-¹³C,¹⁵N₂.
Table 1: Synthesis and Purity Data
| Parameter | Expected Value |
| Overall Yield | 15-25% (from labeled adenosine) |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Table 2: Key Characterization Data
| Analytical Technique | Parameter | Expected Value |
| HRMS | [M+H]⁺ (¹³C,¹⁵N₂) | 365.0140 Da |
| ¹H NMR (DMSO-d₆) | δ(H8) | ~7.9 ppm (doublet, ¹J(¹³C-H) ≈ 217 Hz) |
| ¹³C NMR (DMSO-d₆) | δ(C8) | ~121 ppm |
| HPLC | Retention Time | Dependent on specific conditions |
Conclusion
This technical guide outlines a robust methodology for the synthesis and comprehensive characterization of 8-Bromoguanosine-¹³C,¹⁵N₂. The described protocols provide a clear pathway for researchers to produce this valuable isotopically labeled compound for advanced scientific investigations. The detailed characterization workflow ensures the final product's identity, purity, and correct isotopic labeling, which is critical for its application in quantitative and structural studies.
References
The Biological Activity of 8-Bromoguanosine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 8-bromoguanosine (B14676) and its derivatives. These compounds have garnered significant interest in the scientific community for their diverse pharmacological effects, ranging from anti-cancer to immunomodulatory activities. This document details their mechanisms of action, presents quantitative data on their efficacy, outlines experimental protocols for their study, and visualizes the key signaling pathways they modulate.
Core Biological Activities and Mechanisms of Action
8-Bromoguanosine (8-Br-Guo) and its derivatives are synthetic purine (B94841) nucleoside analogs that exhibit a range of biological effects. The introduction of a bromine atom at the C8 position of the guanine (B1146940) base sterically favors the syn conformation of the nucleoside, which can influence its interaction with cellular targets compared to the endogenous guanosine (B1672433), which predominantly adopts the anti conformation. This structural feature is fundamental to many of their observed biological activities.
Anti-Cancer Activity
8-Bromoguanosine derivatives have demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. One of the key mechanisms underlying their anti-cancer activity is the modulation of cyclic guanosine monophosphate (cGMP) signaling. The cyclic monophosphate derivative, 8-bromo-cGMP (8-Br-cGMP), is a potent activator of cGMP-dependent protein kinase (PKG).
Inhibition of the EGFR/PLCγ1 Signaling Pathway: Recent studies have elucidated that 8-Br-cGMP can suppress tumor progression in epithelial ovarian cancer by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Specifically, 8-Br-cGMP has been shown to decrease the phosphorylation of EGFR at tyrosine 992 (Y992) and downstream signaling proteins, including phospholipase Cγ1 (PLCγ1) at Y783 and calmodulin kinase II.[1] This inhibition leads to a reduction in cytoplasmic Ca2+ release and prevents the translocation of Protein Kinase C (PKC) to the cell membrane, ultimately suppressing cancer cell proliferation, invasion, and migration.[1]
Immunomodulatory Effects
8-Bromoguanosine and its derivatives are potent immunomodulators, capable of activating various components of the innate and adaptive immune systems.
TLR7/8 Agonism: Several 8-bromoguanosine derivatives, such as Loxoribine (B1675258) (7-allyl-8-oxoguanosine), are recognized as agonists of Toll-like receptor 7 (TLR7) and, in some cases, TLR8.[1][2] TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA, and their activation triggers a downstream signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).[3] This cytokine milieu promotes the activation and maturation of dendritic cells, enhances natural killer (NK) cell cytotoxicity, and drives the differentiation of T helper 1 (Th1) cells, which are crucial for anti-viral and anti-tumor immunity.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro activities of 8-bromoguanosine derivatives and related compounds.
Table 1: Anti-Cancer Activity of Guanosine Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 8-amino-deoxyguanosine (in combination with deoxyguanosine) | T-leukemia cells | Viability Assay | >90% inhibition at 25 µM | [4] |
| 8-hydroxy-2'-deoxyguanosine | Friend murine erythroleukemia | Benzidine Positivity | 62% positive cells at 200 µM | [5] |
| 8-amino-guanosine | Friend murine erythroleukemia | Benzidine Positivity | 34% positive cells at 400 µM | [5] |
| 8-methylamino-guanosine | Friend murine erythroleukemia | Benzidine Positivity | 42% positive cells at 1000 µM | [5] |
Table 2: Immunomodulatory Activity of Guanosine Analogs (TLR7 Agonism)
| Compound | Cell Line/System | Assay | EC50 (µM) | Reference |
| Loxoribine | HEK-Blue™ hTLR7 cells | SEAP Reporter Assay | Not specified, potent agonist | [1] |
| Loxoribine | Murine spleen cells | Cytokine Production | Not specified, potent agonist | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of 8-bromoguanosine derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of 8-bromoguanosine derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
8-Bromoguanosine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 8-bromoguanosine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[4][7]
TLR7/8 Agonist Activity (HEK-Blue™ Reporter Assay)
This protocol is used to quantify the activation of TLR7 or TLR8 by 8-bromoguanosine derivatives.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 reporter cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
8-Bromoguanosine derivatives
-
Positive control (e.g., R848 for TLR7/8, Loxoribine for TLR7)
-
96-well plates
Procedure:
-
Cell Preparation: Culture HEK-Blue™ cells according to the manufacturer's instructions. On the day of the assay, resuspend the cells in HEK-Blue™ Detection medium to a concentration of approximately 2.5 x 10^5 cells/mL.
-
Compound Addition: Add 20 µL of serial dilutions of the 8-bromoguanosine derivatives to the wells of a 96-well plate.
-
Cell Seeding: Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 atmosphere.
-
SEAP Measurement: Measure the absorbance at 620-655 nm. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to the activation of the NF-κB pathway downstream of TLR activation.
-
Data Analysis: Plot the absorbance against the log of the compound concentration to determine the EC50 value.[8][9]
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of 8-Br-cGMP on EGFR phosphorylation.
Materials:
-
Cancer cell line with high EGFR expression (e.g., A431)
-
8-Br-cGMP
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with 8-Br-cGMP for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.[10][11]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by 8-bromoguanosine derivatives.
Conclusion and Future Directions
8-Bromoguanosine and its derivatives represent a versatile class of molecules with significant potential in oncology and immunology. Their ability to modulate key signaling pathways, such as the EGFR and TLR7/8 pathways, provides a strong rationale for their further development as therapeutic agents. The data presented in this guide highlight their potent biological activities and provide a framework for their continued investigation.
Future research should focus on synthesizing and screening a broader library of 8-bromoguanosine derivatives to optimize their potency and selectivity for specific targets. Further elucidation of their mechanisms of action, particularly the direct binding interactions with their protein targets, will be crucial for rational drug design. In vivo studies in relevant animal models are warranted to translate the promising in vitro findings into potential clinical applications. This comprehensive understanding will pave the way for the development of novel and effective therapies based on the 8-bromoguanosine scaffold.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential cytotoxicity of deoxyguanosine and 8-aminoguanosine for human leukemic cell lines and normal bone marrow progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Substituted guanosine and 2'-deoxyguanosine derivatives as potential inducers of the differentiation of Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Toll-like receptor 7 (TLR7)-specific stimulus loxoribine uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
8-Bromoguanosine: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Overview of 8-Bromoguanosine (B14676) as a Purine (B94841) Nucleoside Analog
8-Bromoguanosine is a synthetic purine nucleoside analog of guanosine (B1672433) with a bromine atom substituted at the 8th position of the guanine (B1146940) base.[1][2] This modification confers unique chemical and biological properties, making it a valuable tool in immunology, cell biology, and drug development. Notably, 8-Bromoguanosine is recognized for its potent immunostimulatory activities, including the activation of various immune cells and the induction of cytokine production.[3][4] Its derivative, 8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP), is a well-established activator of cGMP-dependent protein kinase (PKG), playing a crucial role in cellular signaling.[5][6] This guide provides a comprehensive technical overview of 8-Bromoguanosine, its mechanisms of action, experimental applications, and relevant quantitative data.
Chemical and Physical Properties
8-Bromoguanosine is a white solid with a molecular formula of C₁₀H₁₂BrN₅O₅ and a molecular weight of 362.14 g/mol .[1][7] The presence of the bromine atom at the C8 position favors the syn conformation of the glycosidic bond, which is a key structural feature influencing its biological activity.[1] This contrasts with the natural guanosine, which predominantly adopts the anti conformation. Furthermore, this modification makes 8-Bromoguanosine and its derivatives resistant to metabolic degradation by enzymes such as phosphodiesterases, prolonging their intracellular activity.[8]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂BrN₅O₅ | [1][7] |
| Molecular Weight | 362.14 g/mol | [1][7] |
| CAS Number | 4016-63-1 | [1][7] |
| Appearance | White Solid | [9] |
| Synonyms | 8-Br-Guo, NSC 79211 | [7] |
Mechanism of Action and Signaling Pathways
The biological effects of 8-Bromoguanosine and its cyclic nucleotide counterpart, 8-Br-cGMP, are mediated through distinct yet interconnected signaling pathways.
Activation of Protein Kinase G (PKG) by 8-Br-cGMP
8-Br-cGMP is a potent and membrane-permeable analog of cyclic guanosine monophosphate (cGMP) that acts as a specific activator of Protein Kinase G (PKG).[5][6] PKG is a serine/threonine protein kinase that plays a central role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell growth and differentiation. The activation of PKG by 8-Br-cGMP initiates a signaling cascade that involves the phosphorylation of numerous downstream target proteins.
One well-characterized downstream pathway affected by PKG activation is the Ras/MAP kinase pathway. Activated PKG can phosphorylate and inhibit c-Raf kinase, a key component of the MAP kinase cascade, thereby suppressing cell growth.[10] More recent studies have also implicated the PKG pathway in the inhibition of the Epidermal Growth Factor Receptor (EGFR)/Phospholipase Cγ1 (PLCγ1) signaling axis in cancer cells.[4] 8-Br-cGMP has been shown to decrease the phosphorylation of EGFR and downstream effectors, leading to reduced cell proliferation and migration.[4]
Immunomodulatory Effects of 8-Bromoguanosine
8-Bromoguanosine exhibits broad immunostimulatory properties, activating a range of immune cells including B lymphocytes, T lymphocytes, natural killer (NK) cells, and macrophages.[3][4] A key mechanism underlying these effects is the induction of interferon (IFN) production.[3] The precise upstream signaling pathway by which 8-Bromoguanosine initiates this response is not fully elucidated but is thought to involve intracellular recognition, potentially through pattern recognition receptors (PRRs).
Given that 8-Bromoguanosine is a guanosine analog, it is plausible that it may be recognized by intracellular PRRs that sense nucleic acid-related molecules, such as Toll-like receptors (TLR7/8) or the cGAS-STING pathway. Activation of these pathways typically leads to the phosphorylation and activation of transcription factors like Interferon Regulatory Factor 3 (IRF3) and NF-κB, which are critical for the expression of type I interferons and other pro-inflammatory cytokines.
The following diagram illustrates a putative signaling pathway for the immunomodulatory action of 8-Bromoguanosine. It is important to note that this is a hypothetical model based on the known downstream effects of 8-Bromoguanosine and general principles of innate immune signaling.
Experimental Protocols
Detailed experimental protocols for studying the effects of 8-Bromoguanosine are often specific to the research question and cell type. Below are representative protocols adapted from common immunological assays, incorporating details from studies involving 8-Bromoguanosine.
B Lymphocyte Proliferation Assay
This protocol is designed to assess the proliferative response of B lymphocytes to 8-Bromoguanosine stimulation.
Materials:
-
8-Bromoguanosine (stock solution in sterile PBS or DMSO)
-
Purified B lymphocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
96-well flat-bottom culture plates
-
[³H]-Thymidine
-
Cell harvester and scintillation counter
Procedure:
-
Isolate B lymphocytes from peripheral blood or spleen using standard methods (e.g., magnetic-activated cell sorting).
-
Resuspend purified B cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.
-
Prepare serial dilutions of 8-Bromoguanosine in complete RPMI-1640 medium. Add 100 µL of the 8-Bromoguanosine dilutions to the appropriate wells to achieve final concentrations typically ranging from 1 µM to 1 mM. Include a vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Pulse each well with 1 µCi of [³H]-Thymidine and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter. Proliferation is expressed as counts per minute (CPM).
NK Cell Cytotoxicity Assay
This protocol measures the ability of 8-Bromoguanosine to enhance the cytotoxic activity of NK cells against target tumor cells.
Materials:
-
8-Bromoguanosine
-
Effector cells: Purified NK cells or peripheral blood mononuclear cells (PBMCs)
-
Target cells: A suitable tumor cell line (e.g., K562 or YAC-1)
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Calcein-AM or other fluorescent dye for labeling target cells
-
96-well U-bottom culture plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Culture effector cells (NK cells or PBMCs) overnight in complete RPMI-1640 medium with or without 8-Bromoguanosine (e.g., 100 µM).
-
Label the target cells with Calcein-AM according to the manufacturer's instructions.
-
Wash and resuspend the labeled target cells at 1 x 10⁵ cells/mL.
-
Plate 100 µL of the target cell suspension (1 x 10⁴ cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of the pre-treated effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect 100 µL of the supernatant from each well.
-
Measure the fluorescence of the supernatant using a fluorescence plate reader.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Macrophage Activation and Cytokine Production Assay
This protocol is used to evaluate the activation of macrophages and the subsequent production of cytokines, such as interferons, in response to 8-Bromoguanosine.
Materials:
-
8-Bromoguanosine
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete DMEM or RPMI-1640 medium
-
24-well culture plates
-
ELISA kits for specific cytokines (e.g., IFN-β, TNF-α)
-
Lysis buffer for RNA extraction (optional)
-
Reagents for RT-qPCR (optional)
Procedure:
-
Seed macrophages in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of 8-Bromoguanosine (e.g., 10 µM to 500 µM). Include a vehicle control.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants and store them at -80°C for cytokine analysis.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
(Optional) For gene expression analysis, lyse the cells in the wells and extract total RNA. Perform RT-qPCR to measure the relative expression of cytokine genes.
Quantitative Data
The following tables summarize some of the quantitative data reported in the literature regarding the effects of 8-Bromoguanosine and its derivatives. It is important to note that specific values can vary depending on the experimental conditions, cell type, and assay used.
Table 1: Immunostimulatory Effects of 8-Bromoguanosine on B Lymphocytes
| Parameter | Cell Type | 8-Bromoguanosine Concentration | Effect | Reference(s) |
| Immunoglobulin Production | Human B Lymphocytes | Not specified | Induces IgG, IgA, and IgM production | [4] |
| Proliferation | Human B Lymphocytes | Not specified | Induces proliferation in a subset of B cells | [4] |
Table 2: Activation of NK Cells and Macrophages by 8-Bromoguanosine
| Parameter | Cell Type | 8-Bromoguanosine Treatment | Effect | Reference(s) |
| Cytotoxicity | Murine Spleen Cells (NK activity) | 16-18 hours in culture | Induced cytotoxic activity against YAC cells | [3] |
| Cytolytic Activity | Murine Peritoneal Macrophages | Preincubation | Induced cytolytic activity against P815 cells | [3] |
| Mechanism | Murine Spleen and Peritoneal Cells | Not specified | Induction of IFN production | [3] |
Table 3: Effects of 8-Br-cGMP on Cellular Signaling
| Parameter | Cell Type | 8-Br-cGMP Concentration | Effect | Reference(s) |
| Cell Proliferation | Epithelial Ovarian Cancer Cells | Dose-dependent | Suppressed proliferation, invasion, and migration | [4] |
| EGFR Phosphorylation | Epithelial Ovarian Cancer Cells | Dose-dependent | Decreased phosphorylation of EGFR (Y992) | [4] |
| PKG Activity | Neonatal Rat Cardiac Myocytes | 10 nM | Decreased irreversible cell injury after simulated ischemia/reoxygenation | [6] |
Applications in Research and Drug Development
8-Bromoguanosine and its derivatives are valuable tools with a range of applications in both basic research and preclinical drug development.
-
Immunology Research: 8-Bromoguanosine serves as a potent polyclonal activator of B cells, NK cells, and macrophages, making it a useful tool for studying the mechanisms of immune cell activation, differentiation, and effector function.[3][4]
-
Cancer Research: The anti-proliferative effects of 8-Br-cGMP on certain cancer cells, mediated through the PKG pathway, are being explored for potential therapeutic applications.[4] Furthermore, the immunostimulatory properties of 8-Bromoguanosine could be harnessed to enhance anti-tumor immunity.
-
Drug Development: As an immunomodulatory agent, 8-Bromoguanosine and its analogs can be investigated as potential vaccine adjuvants or as standalone therapeutics for infectious diseases and immunodeficiencies.
-
Signal Transduction Research: 8-Br-cGMP is a standard reagent for studying the physiological roles of the cGMP/PKG signaling pathway in various cell types and tissues.[6]
Conclusion
8-Bromoguanosine is a multifaceted purine nucleoside analog with significant potential in biomedical research and drug development. Its ability to potently stimulate various immune cell populations, coupled with the well-defined role of its derivative 8-Br-cGMP in activating the PKG signaling pathway, provides a rich area for further investigation. This technical guide has provided an overview of its properties, mechanisms of action, and experimental applications, offering a valuable resource for scientists working in this field. Further research is warranted to fully elucidate the upstream signaling pathways of 8-Bromoguanosine's immunomodulatory effects and to translate its promising preclinical findings into clinical applications.
References
- 1. Activation of human B lymphocytes by 8' substituted guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lonzabio.jp [lonzabio.jp]
- 3. mdpi.com [mdpi.com]
- 4. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of murine natural killer cells and macrophages by 8-bromoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of cGMP-PKG signaling in the protection of neonatal rat cardiac myocytes subjected to simulated ischemia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 8. Induction of immunoglobulin secretion by a simple nucleoside derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of IRF-3 and IRF-7 phosphorylation following activation of the RIG-I pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of 8-Bromoguanosine in Solution: A Technical Guide
Abstract
8-Bromoguanosine (B14676), a synthetic derivative of the purine (B94841) nucleoside guanosine, is a critical tool in the study of nucleic acid structure and function. The introduction of a bulky bromine atom at the C8 position of the guanine (B1146940) base induces a significant steric effect that profoundly influences its conformational preferences in solution. This technical guide provides an in-depth analysis of the conformational properties of 8-Bromoguanosine, focusing on the glycosidic bond orientation and the ribose sugar pucker. It details the key experimental protocols, primarily centered on Nuclear Magnetic Resonance (NMR) spectroscopy, used for its characterization. Quantitative data are summarized, and logical workflows are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Conformational Features
The solution conformation of a nucleoside is primarily defined by two key parameters: the torsion angle of the glycosidic bond (χ) that connects the base to the sugar, and the puckering of the furanose (ribose) ring. For 8-Bromoguanosine, both are significantly constrained compared to its canonical counterpart.
Glycosidic Bond: A Strong Preference for the syn Conformation
The glycosidic bond in purine nucleosides can rotate to adopt two major conformations: anti and syn. In the anti conformation, the bulk of the base is positioned away from the sugar ring. In the syn conformation, the six-membered ring of the purine base is positioned above the sugar ring.
Due to the large van der Waals radius of the bromine atom at the C8 position, 8-Bromoguanosine experiences significant steric hindrance that strongly disfavors the anti conformation. As a result, it overwhelmingly adopts the syn conformation in solution.[1] This fixed conformation is a key reason for its utility in structural biology, particularly in promoting the formation of left-handed Z-form nucleic acid duplexes.[1]
Ribose Sugar Pucker
The five-membered ribose ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: C2'-endo and C3'-endo. In the C2'-endo pucker (associated with B-form DNA), the C2' atom is displaced from the plane of the other four ring atoms towards the base. In the C3'-endo pucker (associated with A-form RNA), the C3' atom is displaced towards the base.[2][3]
The sugar pucker of 8-Bromoguanosine can be determined from the ³J(H1'–H2') coupling constant in ¹H NMR spectra. A small coupling constant (< 2 Hz) indicates a C3'-endo conformation, while a larger value (~8-10 Hz) signifies a C2'-endo conformation.[2] Intermediate values suggest a dynamic equilibrium between the two states.
Experimental Protocols for Conformational Analysis
Solution NMR spectroscopy is the most powerful technique for elucidating the conformational details of 8-Bromoguanosine.[4][5]
Sample Preparation
-
Dissolution: Dissolve 8-Bromoguanosine powder in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of approximately 1-5 mM. For exchangeable proton observation, a 90% H₂O/10% D₂O mixture is used.
-
Buffer and Salt: If required, add a suitable buffer (e.g., 15 mM sodium phosphate) and salt (e.g., 25 mM NaCl) to maintain a constant pH (e.g., pH 6.4) and ionic strength.[6]
-
Internal Standard: Add a small amount of an internal reference standard, such as DSS or TSP, for chemical shift calibration.
-
Transfer: Transfer the final solution to a high-precision NMR tube.
NMR Data Acquisition
A suite of NMR experiments is typically performed on a high-field spectrometer (≥500 MHz):
-
1D ¹H NMR: This is the initial experiment to assess sample purity and measure proton chemical shifts and scalar (J) coupling constants. The ³J(H1'–H2') coupling constant is critical for determining the sugar pucker.
-
2D COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, confirming the spin systems of the ribose sugar. A Double-Quantum Filtered (DQF-COSY) experiment is particularly useful for accurately measuring small coupling constants.[6]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for determining the glycosidic bond conformation. It detects through-space correlations between protons that are close to each other (< 5 Å). A strong NOE cross-peak between the base proton (H8) and the sugar proton (H1') is unambiguous evidence for a syn conformation. Mixing times are typically set between 100 and 600 ms.[2]
Data Interpretation and Summary
The analysis of NMR data provides direct insight into the conformational preferences of 8-Bromoguanosine. The key parameters are summarized below.
Table 1: Summary of NMR Parameters for 8-Bromoguanosine Conformation
| Parameter | Experimental Observation | Conformational Interpretation |
| Glycosidic Angle | Strong NOE between Base H8 and Sugar H1' | syn Conformation |
| Absence of NOE between Base H8 and Sugar H1' | anti Conformation (Not observed) | |
| Sugar Pucker | ³J(H1'–H2') ≈ 8-10 Hz | Predominantly C2'-endo |
| ³J(H1'–H2') < 2 Hz | Predominantly C3'-endo | |
| 2 Hz < ³J(H1'–H2') < 8 Hz | C2'-endo ⇌ C3'-endo equilibrium |
Table 2: Representative Proton Chemical Shifts (δ) in D₂O
| Proton | Typical Chemical Shift Range (ppm) | Notes |
| H8 | 7.8 - 8.2 | Base proton |
| H1' | 5.8 - 6.0 | Anomeric proton |
| H2' | 4.5 - 4.8 | Ribose proton |
| H3' | 4.3 - 4.5 | Ribose proton |
| H4' | 4.1 - 4.3 | Ribose proton |
| H5', H5'' | 3.7 - 3.9 | Ribose protons |
Note: Exact chemical shifts are sensitive to solvent, temperature, pH, and concentration.
Conclusion and Applications
The conformational analysis of 8-Bromoguanosine in solution consistently demonstrates a strong preference for the syn glycosidic orientation, a direct consequence of the bulky 8-bromo substituent. The ribose sugar maintains its flexibility, existing in a dynamic equilibrium between the C2'-endo and C3'-endo puckers, which can be quantified using NMR spectroscopy.
This well-defined conformational preference makes 8-Bromoguanosine an invaluable tool for:
-
Structural Biology: Stabilizing specific nucleic acid structures, such as Z-DNA and G-quadruplexes, for crystallographic or NMR studies.
-
Drug Development: Serving as a modified building block in the design of therapeutic oligonucleotides where a syn conformation is desired to modulate target binding or nuclease resistance.
-
Biophysical Chemistry: Probing the active sites of enzymes that process nucleic acids, as the fixed conformation can help delineate the structural requirements for substrate recognition and catalysis.[7][8]
The methodologies and data presented in this guide provide a robust framework for the accurate conformational characterization of 8-Bromoguanosine and similarly modified nucleosides.
References
- 1. Synthesis and properties of CpG analogues containing an 8-bromoguanosine residue. Evidence for Z-RNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the DNA sugar pucker using 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti/syn conformation of 8-oxo-7,8-dihydro-2'-deoxyguanosine is modulated by Bacillus subtilis PolX active site residues His255 and Asn263. Efficient processing of damaged 3'-ends - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Evolution of 8-Bromoguanosine: A Technical Guide for Researchers
A comprehensive overview of the discovery, history, and multifaceted applications of 8-Bromoguanosine in scientific research, tailored for researchers, scientists, and drug development professionals.
Abstract
8-Bromoguanosine, a synthetic brominated derivative of the purine (B94841) nucleoside guanosine (B1672433), has carved a significant niche in biomedical research since its initial synthesis. Primarily recognized as a potent and cell-permeable analog of cyclic guanosine monophosphate (cGMP), it has been instrumental in elucidating the intricate signaling pathways governed by cGMP and its primary effector, Protein Kinase G (PKG). This technical guide provides an in-depth exploration of the discovery and historical development of 8-Bromoguanosine, alongside a detailed examination of its applications in key research areas, including smooth muscle physiology, cancer biology, and immunology. The document presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows to serve as a comprehensive resource for the scientific community.
Discovery and Historical Perspective
The journey of 8-Bromoguanosine began in the mid-20th century with the pioneering work of Holmes and Robins. Their seminal 1964 paper published in the Journal of the American Chemical Society, titled "Purine Nucleosides. VII. Direct Bromination of Adenosine, Deoxyadenosine, Guanosine, and Related Purine Nucleosides," detailed the first successful synthesis of this compound. This breakthrough laid the groundwork for the development of a critical tool for studying cyclic nucleotide signaling.
Subsequent research in the following decades solidified the importance of 8-Bromoguanosine. A pivotal study by Rapoport, Draznin, and Murad in 1982 demonstrated that 8-bromo-cGMP could mimic the effects of sodium nitroprusside-induced protein phosphorylation in intact rat aorta, firmly establishing its role as a potent cGMP analog and activator of cGMP-dependent protein kinases. This discovery opened the floodgates for its use in dissecting the physiological roles of the cGMP/PKG pathway.
Physicochemical Properties and Synthesis
8-Bromoguanosine is characterized by the substitution of a hydrogen atom with a bromine atom at the 8th position of the guanine (B1146940) base. This modification confers several key properties that make it a valuable research tool:
-
Increased Lipophilicity: The bromine atom enhances the molecule's ability to cross cell membranes, allowing it to be used in studies with intact cells and tissues.
-
Resistance to Phosphodiesterases: The 8-bromo modification provides resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cGMP. This results in a more sustained activation of cGMP signaling pathways compared to the endogenous ligand.
The synthesis of 8-Bromoguanosine is typically achieved through the direct bromination of guanosine. A common laboratory-scale protocol is outlined below.
Experimental Protocol: Synthesis of 8-Bromoguanosine
Materials:
-
Guanosine
-
Bromine
-
Distilled water
-
Acetone
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Suspend guanosine in distilled water with vigorous stirring.
-
Slowly add a saturated solution of bromine in water dropwise to the guanosine suspension.
-
Continue the addition until a faint yellow color persists, indicating a slight excess of bromine.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with cold distilled water, followed by a wash with cold acetone.
-
The crude 8-Bromoguanosine can be further purified by recrystallization from hot water.
Core Application: Elucidating the cGMP/PKG Signaling Pathway
The primary and most widespread application of 8-Bromoguanosine is as a selective activator of Protein Kinase G (PKG). By mimicking the action of cGMP, it allows researchers to investigate the downstream effects of PKG activation in a controlled manner.
Signaling Pathway Diagram
Caption: The cGMP/PKG signaling pathway and the role of 8-Bromoguanosine.
Application in Smooth Muscle Physiology
A significant body of research has utilized 8-Bromoguanosine to investigate its effects on smooth muscle relaxation. Activation of PKG in vascular smooth muscle cells leads to a decrease in intracellular calcium concentration and subsequent vasodilation.
Experimental Protocol: Vascular Ring Relaxation Assay
Objective: To assess the vasodilatory effect of 8-Bromoguanosine on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution
-
Phenylephrine (or other vasoconstrictor)
-
8-Bromoguanosine solutions of varying concentrations
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction with a vasoconstrictor like phenylephrine.
-
Once a plateau in contraction is reached, cumulatively add increasing concentrations of 8-Bromoguanosine to the bath.
-
Record the changes in isometric tension at each concentration.
-
Express the relaxation as a percentage of the pre-induced contraction.
Quantitative Data: Vascular Relaxation
| Compound | Artery | Vasoconstrictor | EC50 for Relaxation | Reference |
| 8-Bromo-cGMP | Rat Aorta | Phenylephrine | ~1 µM | (Rapoport et al., 1982) |
| 8-Bromo-cGMP | Newborn Ovine Pulmonary Veins | Endothelin-1 | Concentration-dependent relaxation | (Gao et al., 2000) |
Experimental Workflow Diagram
Caption: Workflow for a vascular ring relaxation experiment.
Role in Cancer Research
Emerging research has highlighted a potential role for 8-Bromoguanosine in cancer therapy. Studies have shown that it can induce apoptosis and inhibit the proliferation of various cancer cell lines. The proposed mechanism often involves the activation of PKG, which can interfere with cancer cell signaling pathways.
Experimental Protocol: Cancer Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells treated with 8-Bromoguanosine.
Materials:
-
Cancer cell line of interest
-
Cell culture reagents
-
8-Bromoguanosine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with varying concentrations of 8-Bromoguanosine for a specified duration (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Data: Anti-Cancer Effects
| Cell Line | Treatment | Effect | Concentration | Reference |
| Epithelial Ovarian Cancer | 8-Br-cGMP | Suppressed proliferation, invasion, and migration | Dose-dependent | (Wang et al., 2024) |
| Human Leukemia (HL-60) | 8-Bromo-cGMP | Induction of differentiation | 0.1 - 1 mM | (Olsson et al., 1982) |
Immunomodulatory Properties
More recent investigations have explored the immunomodulatory effects of 8-Bromoguanosine. There is growing evidence that it can act as an agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA. This suggests a role for 8-Bromoguanosine in stimulating immune responses.
Signaling Pathway Diagram: TLR7 Activation
Probing the Architectural Nuances of RNA: A Technical Guide to 8-Bromoguanosine-¹³C,¹⁵N²
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 8-Bromoguanosine-¹³C,¹⁵N², a powerful isotopic and structural probe, in the intricate study of RNA structure and dynamics. By combining the steric influence of a bromine substituent with the nuclear spin properties of ¹³C and ¹⁵N isotopes, this modified nucleoside offers unparalleled insights into RNA conformation, stability, and interactions, paving the way for advancements in molecular biology and therapeutic development.
Introduction
The function of an RNA molecule is intrinsically linked to its three-dimensional structure. Understanding the complex folds, loops, and junctions of RNA is paramount for deciphering its biological roles and for the rational design of RNA-targeted therapeutics. 8-Bromoguanosine (B14676), a synthetic analog of guanosine (B1672433), has emerged as a valuable tool in RNA structural biology. The introduction of a bulky bromine atom at the C8 position of the guanine (B1146940) base sterically favors the syn glycosidic conformation, a less common but functionally significant orientation in RNA structures such as Z-RNA, G-quadruplexes, and specific loop motifs.[1][2][3]
The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into 8-bromoguanosine further enhances its utility, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. These isotopes provide sensitive NMR handles, enabling the precise determination of local conformation, dynamics, and intermolecular interactions at the atomic level. This guide provides a comprehensive overview of the synthesis, properties, and applications of 8-Bromoguanosine-¹³C,¹⁵N², supported by quantitative data and detailed experimental protocols.
Properties and Synthesis
The key characteristic of 8-bromoguanosine is its strong preference for the syn conformation around the glycosidic bond, in contrast to the typical anti conformation of standard guanosine residues in A-form RNA helices.[1][2] This conformational restriction can be exploited to stabilize specific RNA structures or to probe the functional importance of a syn conformation at a particular site.
Applications in RNA Structural Studies
The unique properties of 8-Bromoguanosine-¹³C,¹⁵N² make it a versatile tool for a range of applications in RNA research:
-
Stabilizing and Studying Z-RNA: Z-RNA is a left-handed helical conformation of RNA that is implicated in various biological processes, including the immune response.[5][6] The syn conformation of guanosine is a hallmark of Z-RNA. Incorporation of 8-bromoguanosine strongly promotes the formation and stability of Z-RNA duplexes, facilitating their structural characterization.[3][7]
-
Investigating G-Quadruplexes: G-quadruplexes are four-stranded RNA structures formed in guanine-rich sequences, playing roles in translation regulation and other cellular processes. These structures often contain guanosines in the syn conformation. 8-bromoguanosine can be used to stabilize G-quadruplexes and to elucidate their complex folding topologies.[2][8]
-
Probing RNA Hairpin and Loop Structures: Specific hairpin and loop motifs in RNA, such as the YNMG tetraloop, contain essential syn guanosine residues. Substituting these with 8-bromoguanosine can help to dissect the energetic contributions of these conformations to the overall stability and structure of the motif.[1]
-
Elucidating Enzyme Mechanisms: For ribozymes where the catalytic activity is dependent on the conformation of specific guanosine residues, 8-bromoguanosine can be used as a tool to probe the conformational requirements of the active site.[9]
-
NMR Spectroscopic Analysis: The ¹³C and ¹⁵N labels provide site-specific probes for NMR spectroscopy. This allows for the detailed characterization of local structure, dynamics, and interactions of the labeled nucleotide within a larger RNA molecule, even in complex systems.[10][11][12]
Quantitative Data
The incorporation of 8-bromoguanosine can have a significant impact on the thermodynamic stability of RNA structures. The following tables summarize key quantitative data from the literature.
| RNA Structure | Modification | ΔΔG°37 (kcal/mol) | Effect on Stability | Reference |
| RNA Hairpin (UUCG, CGCG, CGAG) | 8-bromoguanosine substitution for G in the loop | Not specified for hairpin, but destabilizes duplex by ~+4.7 kcal/mol | Shifts equilibrium towards hairpin | [1] |
| RNA Duplex | 8-methoxyguanosine substitution | +1.87 | Destabilizing | [13] |
| RNA Duplex | 8-benzyloxyguanosine substitution | Not specified, but destabilizing | Destabilizing | [13] |
| G(CGG)₂C Duplex | 8-bromoguanosine at 3rd position | -3.7 | Stabilizing | [2] |
Table 1: Thermodynamic Effects of 8-Substituted Guanosine on RNA Stability.
| Isotope | Nucleoside | Chemical Shift (ppm) | Conditions | Reference |
| ¹³C | Guanosine (C8) | ~137 | Varies | [14] |
| ¹³C | 8-bromoguanosine in (CGG) repeat RNA (C1' of BrG3) | Downfield shift of ~3 ppm relative to other residues | 1H-13C HSQC | [2] |
| ¹⁵N | Guanosine (N1, N7, NH₂) | Varies depending on protonation state and environment | DMSO | [12] |
| ¹H | Guanosine self-assembly (NH) | 13-15 ppm (ribbon-like) vs 10-11 ppm (quartet-like) | Solid-state NMR | [11] |
Table 2: Representative NMR Chemical Shift Data.
Experimental Protocols
UV Melting for Thermodynamic Analysis
This protocol is used to determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of RNA duplexes or hairpins containing 8-bromoguanosine.
-
Sample Preparation: Dissolve the RNA oligonucleotides (with and without the 8-bromoguanosine modification) in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration of the RNA will depend on the extinction coefficient and the path length of the cuvette.
-
UV Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Melting Curve Acquisition: Heat the sample at a constant rate (e.g., 0.5 °C/min) from a low temperature (e.g., 10 °C) to a high temperature (e.g., 90 °C), recording the absorbance at 260 nm at regular intervals.
-
Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The first derivative of this curve will give the Tm. The thermodynamic parameters can be derived by fitting the melting curves to a two-state model.[15][16]
NMR Spectroscopy for Structural Analysis
This protocol outlines the general steps for using NMR spectroscopy to study an RNA molecule containing 8-Bromoguanosine-¹³C,¹⁵N².
-
RNA Synthesis and Purification: Synthesize the RNA oligonucleotide containing the labeled 8-bromoguanosine using solid-phase phosphoramidite (B1245037) chemistry. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) followed by electroelution or HPLC.[13][17]
-
Sample Preparation: Dissolve the purified RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, in 90% H₂O/10% D₂O or 100% D₂O). The concentration should be in the range of 0.1 to 1 mM.
-
NMR Data Acquisition: Acquire a series of NMR experiments on a high-field NMR spectrometer. These may include:
-
1D ¹H NMR to observe imino protons and assess overall folding.
-
2D ¹H-¹H NOESY to identify through-space proximities between protons for structure calculation.
-
2D ¹H-¹³C HSQC and ¹H-¹⁵N HSQC to assign the chemical shifts of the labeled nucleotide.
-
Other specialized experiments to measure scalar couplings and residual dipolar couplings for higher resolution structural information.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., NMRPipe, Sparky). Assign the resonances and use the structural restraints (NOEs, scalar couplings) to calculate a three-dimensional structure of the RNA molecule using programs like XPLOR-NIH or CYANA.
Visualizations
Conformational Preference of 8-Bromoguanosine
References
- 1. Restricting the conformational heterogeneity of RNA by specific incorporation of 8-bromoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization of a dimer of RNA duplexes composed of 8-bromoguanosine modified CGG trinucleotide repeats: a novel architecture of RNA quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and properties of CpG analogues containing an 8-bromoguanosine residue. Evidence for Z-RNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Formation of Z-DNA and Z-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of nucleotide bromination on the stabilities of Z-RNA and Z-DNA: a molecular mechanics/thermodynamic perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural characterization of a dimer of RNA duplexes composed of 8-bromoguanosine modified CGG trinucleotide repeats: a novel architecture of RNA quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A conformationally restricted guanosine analog reveals the catalytic relevance of three structures of an RNA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of 13C-, 15N-, and 18O-labeled guanidinohydantoin from guanosine oxidation with singlet oxygen. Implications for structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanosine(118-00-3) 13C NMR spectrum [chemicalbook.com]
- 15. Thermodynamic studies of RNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermodynamic parameters to predict stability of RNA/DNA hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigating the interplay between RNA structural dynamics and RNA chemical probing experiments - PMC [pmc.ncbi.nlm.nih.gov]
Immunostimulatory effects of C8-substituted guanine ribonucleosides
An In-Depth Technical Guide to the Immunostimulatory Effects of C8-Substituted Guanine (B1146940) Ribonucleosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
C8-substituted guanine ribonucleosides represent a significant class of small molecule immunomodulators that have garnered attention for their potent ability to stimulate both innate and adaptive immune responses. These synthetic analogs primarily exert their effects by activating Toll-like Receptor 7 (TLR7), a key pattern recognition receptor involved in antiviral immunity. This technical guide provides a comprehensive overview of the mechanism of action, structure-activity relationships, and immunological outcomes associated with these compounds. It includes quantitative data summaries, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
Certain guanine ribonucleosides featuring substitutions at the C8 position, and in some cases also the N7 position, are powerful activators of the immune system.[1][2] These molecules have demonstrated the ability to stimulate humoral and cellular immunity in various animal models, leading to applications as vaccine adjuvants and antiviral agents.[1][3][4] Their biological activity is largely attributed to their capacity to induce the production of key cytokines, most notably Type I interferons (IFNs).[2][3] Early research focused on their pleiotropic effects, such as the polyclonal activation of B cells and the enhancement of natural killer (NK) cell activity.[5][6] Subsequent studies elucidated the precise molecular mechanism, identifying Toll-like Receptor 7 (TLR7) as the exclusive cellular receptor for these compounds.[1][2] This guide delves into the technical details of their function, providing the necessary information for professionals engaged in immunology and drug discovery.
Mechanism of Action: TLR7-Dependent Signaling
C8-substituted guanine ribonucleosides function as agonists for TLR7, an endosomal receptor that typically recognizes guanosine-rich single-stranded RNA from viruses.[1][7][8] The activation of TLR7 by these synthetic analogs initiates a signaling cascade that mirrors the natural antiviral response.
The process begins with the uptake of the guanosine (B1672433) analogs into the cell, which is thought to occur via carrier-mediated transport.[9] Once inside, they localize to endosomal compartments where TLR7 is expressed.[1][2] The binding of the C8-substituted guanosine analog to TLR7 triggers the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK (IL-1 receptor-associated kinase) family members and subsequent activation of TRAF6 (TNF receptor-associated factor 6). This cascade culminates in the activation of two primary downstream pathways:
-
NF-κB Pathway : Leads to the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[1][3]
-
IRF7 Pathway : Induces the expression of Type I interferons (IFN-α/β), which are critical for establishing an antiviral state.[1][10]
Genetic studies using human embryonic kidney (HEK) 293 cells have confirmed that these guanosine analogs activate cells exclusively through TLR7.[2][3] Furthermore, the activation process requires endosomal maturation, as inhibiting this with agents like chloroquine (B1663885) significantly reduces the downstream signaling.[1][2]
Caption: TLR7 signaling cascade initiated by C8-substituted guanosine analogs.
Structure-Activity Relationships (SAR)
The immunostimulatory activity of guanosine analogs is critically dependent on the substitutions at the C8 and N7 positions of the purine (B94841) ring.[1]
-
C8-Substitution : This is a primary requirement for activity. Analogs like 8-bromoguanosine (B14676) and 8-mercaptoguanosine are potent lymphocyte activators.[5][11]
-
N7-Substitution : Dual substitution at both N7 and C8, as seen in compounds like 7-methyl-8-oxoguanosine and loxoribine (B1675258) (7-allyl-8-oxoguanosine), often results in significantly greater potency and maximal activity compared to singly C8-substituted analogs.[6]
-
Purine Ring Integrity : When a nitrogen atom is present at the 7-position, the 8-position must be oxidized for the molecule to be immunostimulatory.[1]
Disubstituted analogs generally induce higher quantities of cytokines, including IL-1α, IL-6, TNF-α, and IFN-γ, compared to their monosubstituted counterparts.[6]
Quantitative Data on Immunostimulatory Activity
The following tables summarize the quantitative effects of various C8-substituted guanine ribonucleosides on immune cells. Data is compiled from multiple studies to provide a comparative overview.
Table 1: Cytokine Induction by Guanosine Analogs in Murine Splenocytes
| Compound | Concentration | IL-6 Production (pg/mL) | IL-12 Production (pg/mL) | Type I IFN (U/mL) | Reference |
| TOG | 100 µM | ~1500 | ~600 | ~800 | [1] |
| Loxoribine | 100 µM | ~2000 | ~800 | Not Reported | [1] |
| 7-deaza-G | 100 µM | ~1200 | ~500 | Not Reported | [1] |
TOG (7-Thia-8-oxoguanosine), 7-deaza-G (7-deazaguanosine). Values are approximate, based on graphical data.
Table 2: Cytokine Induction in Human Peripheral Blood Leukocytes (PBLs)
| Compound | Concentration | TNF-α Production (pg/mL) | IL-12 Production (pg/mL) | IFN-α Production (pg/mL) | Reference |
| TOG | 100 µM | ~400 | ~150 | ~1000 | [1] |
| Loxoribine | 100 µM | ~1000 | ~250 | ~2000 | [1] |
Values are approximate, based on graphical data.
Table 3: Comparison of Monosubstituted vs. Disubstituted Analogs
| Compound Class | IL-1α | IL-6 | TNF-α | IFN-γ | Total IFN Activity | Reference |
| Monosubstituted | Not Detected | Lower | Lower | Lower | Lower | [6] |
| Disubstituted | Detected | Higher | Higher | Higher | Higher | [6] |
This table provides a qualitative comparison of the maximal cytokine levels induced.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of C8-substituted guanine ribonucleosides. Below are representative protocols for key in vitro assays.
TLR7 Activation Assay in HEK293 Cells
This assay confirms the specificity of the compound for a particular TLR.
-
Cell Culture : Culture HEK293 cells stably co-transfected with a human TLR7 expression plasmid and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
Compound Stimulation : Seed the cells in 96-well plates. The following day, stimulate the cells with various concentrations of the C8-substituted guanosine analog (e.g., 1-100 µM) for 16-24 hours. Include a known TLR7 agonist (e.g., R848/Resiquimod) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Reporter Gene Analysis : After incubation, collect the cell culture supernatant. Measure SEAP activity using a colorimetric substrate (e.g., p-nitrophenyl phosphate) or a chemiluminescent substrate.
-
Data Interpretation : An increase in SEAP activity indicates the activation of the NF-κB pathway, confirming that the compound is an agonist for the expressed TLR.
Cytokine Profiling in Primary Immune Cells
This protocol measures the functional outcome of TLR activation in relevant immune cells.
-
Cell Isolation : Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) via Ficoll-Paque density gradient centrifugation, or murine splenocytes from dissected spleens.
-
Cell Stimulation : Plate the cells (e.g., 5 x 10⁵ cells/well) in a 96-well plate. Add the C8-substituted guanosine analogs at desired concentrations.
-
Incubation : Culture the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection : Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification : Measure the concentration of cytokines (e.g., IFN-α, IL-6, IL-12, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Analysis : Generate dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds.
Experimental and Drug Development Workflow
The evaluation of novel C8-substituted guanine ribonucleosides follows a structured workflow from initial discovery to preclinical assessment.
Caption: A typical workflow for the evaluation of novel C8-guanosine immunomodulators.
Conclusion
C8-substituted guanine ribonucleosides are a well-defined class of synthetic immunomodulators that potently activate TLR7. Their ability to induce a robust Type I IFN response, along with a suite of pro-inflammatory cytokines, makes them highly attractive candidates for development as vaccine adjuvants, standalone antiviral therapies, and components of cancer immunotherapies. The structure-activity relationship is well-established, with dual N7/C8 substitution often yielding superior activity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and optimization of these promising compounds. Future work will likely focus on refining their therapeutic window, exploring novel delivery mechanisms to target specific cell types, and evaluating their synergistic potential with other immunotherapies like checkpoint inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: activation of Toll-like receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. Immunobiologic properties of the C8-derivatized guanine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of immunostimulatory activity by dual substitution of C8-substituted guanine ribonucleosides: correlation with increased cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular lymphocyte activation and carrier-mediated transport of C8-substituted guanine ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for 8-Bromoguanosine-¹³C,¹⁵N² in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoguanosine (B14676) (8-Br-G) is a modified nucleoside that plays a significant role in structural biology and drug development. The bromine atom at the C8 position induces a syn glycosidic conformation, making it a valuable tool for probing nucleic acid structures, particularly in the study of Z-DNA and Z-RNA, and for investigating protein-RNA interactions. The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), at defined positions within 8-bromoguanosine enhances its utility in Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling strategy provides researchers with powerful tools to overcome spectral overlap and enhance signal detection, enabling detailed structural and dynamic studies of RNA and its complexes.
These application notes provide an overview of the utility of 8-Bromoguanosine-¹³C,¹⁵N² and detailed protocols for its use in NMR spectroscopy for the study of RNA structure, dynamics, and interactions.
Applications in NMR Spectroscopy
The unique properties of 8-Bromoguanosine-¹³C,¹⁵N² make it a versatile probe for a range of NMR-based investigations:
-
Structural Determination of Nucleic Acids: The conformational preference of 8-bromoguanosine for the syn form can be used to stabilize specific nucleic acid structures, such as Z-RNA, or to probe the structural consequences of a syn conformation at a specific site. The ¹³C and ¹⁵N labels provide site-specific probes for determining local conformation and dynamics.[1]
-
Investigating RNA-Ligand Interactions: In drug development, understanding how small molecules, peptides, or proteins interact with RNA targets is crucial. By incorporating 8-Bromoguanosine-¹³C,¹⁵N² into a target RNA, researchers can use NMR to monitor chemical shift perturbations upon ligand binding. This allows for the precise mapping of binding sites and the characterization of the structural changes that occur upon complex formation.
-
Dynamics of RNA: The ¹³C and ¹⁵N nuclei can be used in relaxation experiments to probe the internal dynamics of RNA molecules on a wide range of timescales. This information is critical for understanding the relationship between RNA structure, dynamics, and function.
-
Facilitating NMR Assignments in Large RNAs: One of the major challenges in studying large RNA molecules by NMR is severe resonance overlap.[2] Site-specific labeling with ¹³C and ¹⁵N, as with 8-Bromoguanosine-¹³C,¹⁵N², can help to alleviate this problem by providing well-resolved signals that can be unambiguously assigned. This is particularly powerful when combined with deuteration to reduce linewidths.[1][3]
Key Experimental Protocols
The following are detailed methodologies for key experiments utilizing 8-Bromoguanosine-¹³C,¹⁵N². These protocols are based on established NMR techniques for isotopically labeled nucleic acids.
Protocol 1: Incorporation of 8-Bromoguanosine-¹³C,¹⁵N² into RNA
The site-specific incorporation of 8-Bromoguanosine-¹³C,¹⁵N² into an RNA molecule is typically achieved through solid-phase chemical synthesis.
Materials:
-
8-Bromoguanosine-¹³C,¹⁵N² phosphoramidite (B1245037)
-
Standard DNA/RNA synthesis reagents and solvents
-
Solid support (e.g., CPG)
-
DNA/RNA synthesizer
-
Deprotection solutions
-
HPLC purification system
Methodology:
-
Phosphoramidite Preparation: The 8-Bromoguanosine-¹³C,¹⁵N² nucleoside is converted into its 5'-dimethoxytrityl (DMT) protected phosphoramidite derivative. This is a standard procedure in nucleic acid chemistry.
-
Solid-Phase Synthesis: The RNA sequence is synthesized on an automated DNA/RNA synthesizer. At the desired incorporation site, the 8-Bromoguanosine-¹³C,¹⁵N² phosphoramidite is coupled to the growing RNA chain instead of the standard guanosine (B1672433) phosphoramidite.
-
Deprotection and Cleavage: Following synthesis, the RNA is cleaved from the solid support and all protecting groups are removed using standard deprotection protocols (e.g., ammonia (B1221849) and/or methylamine (B109427) treatment).
-
Purification: The full-length, labeled RNA is purified from shorter, failed sequences using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: The purified RNA is desalted (e.g., using a size-exclusion column) and its concentration is determined by UV-Vis spectroscopy at 260 nm.
Protocol 2: 2D ¹H-¹⁵N HSQC for Probing Guanine (B1146940) Imino and Amino Groups
The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for observing the guanine imino (N1-H1) and amino (N2-H2) protons, which are sensitive probes of base pairing and local environment.
NMR Sample Preparation:
-
RNA Concentration: 0.1 - 1.0 mM
-
Buffer: 10-25 mM sodium phosphate (B84403) or sodium cacodylate, pH 6.0-7.0
-
Salt: 50-150 mM NaCl or KCl
-
Solvent: 90% H₂O / 10% D₂O
-
Internal Standard (optional): DSS or TSP for chemical shift referencing
NMR Experiment Parameters (example for a 600 MHz spectrometer):
-
Experiment: hsqcetf3gpsi (or similar water suppression scheme)
-
¹H Spectral Width: 16 ppm (centered at 4.7 ppm)
-
¹⁵N Spectral Width: 40 ppm (centered at the expected guanine imino/amino region, e.g., 145 ppm for iminos, 70 ppm for aminos)
-
¹H Acquisition Time: ~100 ms
-
¹⁵N Acquisition Time: ~50 ms
-
Number of Scans: 8-64 (depending on sample concentration)
-
Recycle Delay: 1.5 s
-
Temperature: 283-308 K (depending on RNA stability)
Data Processing and Analysis:
-
Process the 2D data using software such as NMRPipe or TopSpin.
-
The ¹H-¹⁵N correlation from the labeled 8-bromoguanosine will be observed in the spectrum. Its chemical shift will be indicative of its local environment and participation in hydrogen bonding.
-
Changes in the position or intensity of this peak upon addition of a ligand can be used to map the binding site.
Protocol 3: 2D ¹H-¹³C HSQC for Probing the Guanine Base
The 2D ¹H-¹³C HSQC experiment allows for the observation of the C8-H8 correlation of the labeled 8-bromoguanosine. This is particularly informative as the C8 position is directly modified.
NMR Sample Preparation:
-
RNA Concentration: 0.1 - 1.0 mM
-
Buffer: 10-25 mM sodium phosphate or sodium cacodylate, pH 6.0-7.0
-
Salt: 50-150 mM NaCl or KCl
-
Solvent: 100% D₂O
-
Internal Standard (optional): DSS or TSP
NMR Experiment Parameters (example for a 600 MHz spectrometer):
-
Experiment: hsqcetf3gpsi
-
¹H Spectral Width: 10 ppm (centered at 4.7 ppm)
-
¹³C Spectral Width: 30 ppm (centered at the expected C8 region, e.g., 140 ppm)
-
¹H Acquisition Time: ~120 ms
-
¹³C Acquisition Time: ~20 ms
-
Number of Scans: 16-128
-
Recycle Delay: 1.5 s
-
Temperature: 283-308 K
Data Processing and Analysis:
-
Process the 2D data.
-
The C8-H8 correlation of the 8-bromoguanosine will be visible. Its chemical shift provides information about the local electronic environment and stacking interactions.
-
Titration with a ligand and monitoring of this peak can reveal binding events near the major groove of the RNA.
Quantitative Data Summary
The following table provides expected chemical shift ranges for the labeled positions in 8-Bromoguanosine within an RNA duplex. Actual values will be highly dependent on the local structure and environment.
| Nucleus | Atom | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | H1 | 12.0 - 14.0 | Imino proton, observed in H₂O, sensitive to base pairing. |
| ¹H | H2a/H2b | 6.5 - 8.5 | Amino protons, observed in H₂O, can be broad due to exchange. |
| ¹H | H8 | 7.0 - 8.5 | Aromatic proton, observed in D₂O. |
| ¹⁵N | N1 | 140 - 150 | Imino nitrogen, involved in Watson-Crick base pairing. |
| ¹⁵N | N2 | 65 - 75 | Exocyclic amino nitrogen. |
| ¹³C | C8 | 135 - 145 | Aromatic carbon, directly attached to bromine. |
Visualizations
Experimental Workflow for RNA-Ligand Interaction Studies
Caption: Workflow for studying RNA-ligand interactions.
Signaling Pathway of NMR Data to Structural Insights
Caption: Pathway from NMR data to 3D structure.
References
Application Notes and Protocols for 8-Bromoguanosine-¹³C,¹⁵N² as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. This is because a SIL-IS has nearly identical physicochemical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The mass difference allows for its distinct detection by the mass spectrometer, enabling reliable correction for matrix effects and variations in sample processing.
8-Bromoguanosine is a synthetic purine (B94841) nucleoside that has been utilized in various biochemical studies. Its quantification in biological matrices is crucial for understanding its metabolic fate and pharmacological effects. 8-Bromoguanosine-¹³C,¹⁵N² serves as an ideal internal standard for this purpose. The incorporation of ¹³C and ¹⁵N isotopes results in a known mass shift without significantly altering its chemical behavior, allowing for precise and accurate quantification of the unlabeled 8-Bromoguanosine.
These application notes provide a comprehensive overview and detailed protocols for the use of 8-Bromoguanosine-¹³C,¹⁵N² as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Quantitative Data Summary
The following tables provide representative quantitative data for an LC-MS/MS method for the analysis of 8-Bromoguanosine using 8-Bromoguanosine-¹³C,¹⁵N² as an internal standard. Note: Specific values for mass transitions and retention times should be optimized for the specific instrumentation and chromatographic conditions used.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 8-Bromoguanosine | 362.0 | 152.0 | 25 |
| 8-Bromoguanosine-¹³C,¹⁵N² (IS) | 366.0 | 156.0 | 25 |
Table 2: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | |
| 0-1 min | 5% B |
| 1-5 min | 5-95% B |
| 5-6 min | 95% B |
| 6-6.1 min | 95-5% B |
| 6.1-8 min | 5% B |
Table 3: Method Performance Characteristics (Representative)
| Parameter | Value |
| Retention Time | ~ 3.5 min |
| Linearity Range | 1 - 1000 ng/mL |
| R² | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 1 mg of 8-Bromoguanosine and 1 mg of 8-Bromoguanosine-¹³C,¹⁵N² into separate 1 mL volumetric flasks.
-
Dissolve the compounds in methanol (B129727) to the mark. Sonicate if necessary to ensure complete dissolution. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 8-Bromoguanosine by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the 8-Bromoguanosine-¹³C,¹⁵N² primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
-
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol utilizes protein precipitation, a common and effective method for sample cleanup.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL 8-Bromoguanosine-¹³C,¹⁵N² working solution to each tube (except for blank samples).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for the quantification of 8-Bromoguanosine.
Caption: Logical relationship of using a stable isotope-labeled internal standard.
Conclusion
The use of 8-Bromoguanosine-¹³C,¹⁵N² as an internal standard provides a robust and reliable method for the quantitative analysis of 8-Bromoguanosine in complex biological matrices. The protocols and data presented here offer a solid foundation for researchers to develop and validate their own LC-MS/MS assays. The inherent advantages of using a stable isotope-labeled internal standard, such as mitigating matrix effects and correcting for sample preparation variability, are essential for generating high-quality data in drug development and various research applications.
Protocol for Incorporating 8-Bromoguanosine into Oligonucleotides: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically modified oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutics. The incorporation of modified nucleosides, such as 8-Bromoguanosine (8-Br-G), offers unique structural and functional properties to synthetic DNA and RNA. The bromine atom at the C8 position of the purine (B94841) ring induces a syn conformation around the glycosidic bond, in contrast to the anti conformation typically observed in B-DNA. This conformational preference can dramatically alter the oligonucleotide's properties, including its ability to form Z-DNA, its thermal stability, and its interactions with proteins.[1][2][3]
This document provides detailed application notes and experimental protocols for the incorporation of 8-Bromoguanosine into oligonucleotides. It covers the predominant chemical synthesis method using phosphoramidite (B1245037) chemistry, provides an overview of potential enzymatic incorporation, and details the subsequent analysis and characterization of the modified oligonucleotides.
Applications of 8-Bromoguanosine Modified Oligonucleotides
The unique properties of 8-Bromoguanosine-containing oligonucleotides make them valuable for a range of applications:
-
Structural Biology: The high electron density of the bromine atom is advantageous for solving the phase problem in X-ray crystallography of DNA and RNA molecules.[3][4]
-
Z-DNA Research: 8-Bromoguanosine is a potent inducer of the left-handed Z-DNA conformation, even at low salt concentrations.[1][2][3] This makes it an excellent tool for studying Z-DNA structure, its biological roles, and the proteins that bind to it.[4][5]
-
UV Cross-linking Studies: Halogenated nucleosides are photolabile and can be used in UV-cross-linking experiments to investigate the interactions between nucleic acids and proteins.[4][5]
-
Aptamer Development: The introduction of 8-Bromoguanosine can be used as a post-SELEX modification to create photo-aptamers, which can form covalent crosslinks with their targets upon UV irradiation.[5]
-
Probing Nucleic Acid Conformation: Due to its preference for the syn conformation, 8-Bromoguanosine can be used to probe conformational preferences in various nucleic acid structures, such as G-quadruplexes.[2][3]
-
Therapeutic Development: While the destabilizing effect of 8-Bromoguanosine on standard duplexes is a consideration, its unique conformational properties can be explored in the design of therapeutic oligonucleotides, such as antisense agents or siRNAs, where specific structural motifs are desired.[6]
Methods for Incorporating 8-Bromoguanosine
There are two primary approaches for incorporating 8-Bromoguanosine into oligonucleotides: chemical synthesis and enzymatic incorporation.
Chemical Synthesis via Phosphoramidite Chemistry
This is the most common and well-established method for the site-specific incorporation of 8-Bromoguanosine into synthetic oligonucleotides.[7][8][9] The process involves the chemical synthesis of an 8-Bromo-2'-deoxyguanosine (B1139848) phosphoramidite building block, which is then used in automated solid-phase DNA synthesis.
This protocol describes the synthesis of the key phosphoramidite building block required for automated DNA synthesis.[2][10]
Step 1: Bromination of 2'-deoxyguanosine (B1662781) [10]
-
Suspend 2'-deoxyguanosine monohydrate in a mixture of acetonitrile (B52724) and water (80:20).
-
Slowly add N-bromosuccinimide (NBS) and stir at room temperature. The solution will turn a light yellow/orange.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the precipitate, wash with acetone, and dry to obtain 8-Bromo-2'-deoxyguanosine.
Step 2: Protection of the 5'-Hydroxyl Group [10]
-
Dissolve 8-Bromo-2'-deoxyguanosine in pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the product by silica (B1680970) gel chromatography to yield 5'-O-DMT-8-Bromo-2'-deoxyguanosine.
Step 3: Protection of the N2-Amino Group [10]
-
Dissolve the 5'-O-DMT-8-Bromo-2'-deoxyguanosine in dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (B89532) and stir at room temperature.
-
The reaction is typically quantitative and the product, 5'-O-DMT-N2-(dimethylformamidine)-8-Bromo-2'-deoxyguanosine, is used in the next step without further purification.
Step 4: Phosphitylation of the 3'-Hydroxyl Group [10]
-
Dissolve the protected nucleoside from Step 3 in anhydrous dichloromethane (B109758) under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry over sodium sulfate, and evaporate the solvent.
-
Purify the crude product by silica gel chromatography to obtain the final 8-Bromo-2'-deoxyguanosine phosphoramidite.
References
- 1. Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 3. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis of 8-bromo-, 8-methyl- and 8-phenyl-dATP and their polymerase incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making RNA: Using T7 RNA polymerase to produce high yields of RNA from DNA templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthego.com [synthego.com]
- 8. promega.com [promega.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. researchgate.net [researchgate.net]
Application Notes: 8-Bromoguanosine-¹³C,¹⁵N² as a Site-Specific Probe in Ribozyme Catalysis Studies
Introduction
Ribozymes, or catalytic RNA molecules, are integral to numerous cellular processes.[1][2] Understanding their complex three-dimensional structures and dynamic conformational changes is crucial for elucidating their catalytic mechanisms.[1][2] High-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating RNA structure and dynamics at an atomic level.[1][2][3] The site-specific incorporation of isotopically labeled nucleotides, such as 8-Bromoguanosine-¹³C,¹⁵N², offers a precise method to probe local structure, dynamics, and interactions within a ribozyme's active site.[4][5]
8-Bromoguanosine (B14676) is a modified nucleoside where the hydrogen atom at the C8 position of the guanine (B1146940) base is replaced by a bromine atom. This substitution sterically favors the syn glycosidic bond conformation, in contrast to the typical anti conformation found in A-form RNA helices.[6] By introducing 8-Bromoguanosine into a specific site within a ribozyme, researchers can investigate the functional importance of the syn conformation at that position. The addition of stable isotopes, ¹³C at the C8 position and ¹⁵N at the N7 and N9 positions, provides unique NMR-active nuclei. This labeling strategy allows for the unambiguous assignment of NMR signals from the modified nucleotide, even in the context of a large RNA molecule, thereby enabling detailed analysis of its local environment and dynamics.[5][7]
Key Applications
-
Probing Conformational Dynamics: The ¹³C and ¹⁵N labels on 8-bromoguanosine serve as sensitive reporters of the local electronic environment and molecular motions. NMR relaxation experiments can be used to study the flexibility of the nucleotide and its surrounding residues, providing insights into conformational changes that may be linked to catalytic activity.
-
Investigating Metal Ion Binding: The N7 position of guanine is a common coordination site for metal ions, which are often essential for ribozyme folding and catalysis.[8] The ¹⁵N label at this position allows for the direct observation of metal ion interactions through changes in the NMR chemical shift, providing information on the geometry and affinity of metal binding sites.
-
Mapping Tertiary Interactions: By incorporating 8-Bromoguanosine-¹³C,¹⁵N² at a site suspected of being involved in a tertiary interaction, researchers can use NMR to identify its binding partners. For instance, Nuclear Overhauser Effect (NOE) experiments can detect through-space proximity to other nucleotides, helping to define the ribozyme's three-dimensional fold.
-
Structure-Function Relationship Studies: The functional consequences of forcing a syn conformation at a specific site can be assessed through kinetic assays of the modified ribozyme.[9] Correlating these functional data with the structural insights gained from NMR provides a comprehensive understanding of the role of that nucleotide in catalysis.
Quantitative Data Summary
The following table presents hypothetical NMR chemical shift data for a guanosine (B1672433) residue in a ribozyme, comparing the unlabeled, wild-type (WT) nucleotide with the site-specifically incorporated 8-Bromoguanosine-¹³C,¹⁵N². The changes in chemical shifts upon modification and substrate binding are indicative of alterations in the local electronic environment and structure.
| Sample | Nucleus | Chemical Shift (ppm) | Linewidth (Hz) | Notes |
| Wild-Type Ribozyme (Unlabeled G) | ¹H8 | 7.85 | 15 | Typical chemical shift for a guanosine H8 proton in an anti conformation. |
| ¹³C8 | 137.4 | N/A | Natural abundance ¹³C signal, difficult to observe without enrichment. | |
| 8-Br-G-¹³C,¹⁵N² Ribozyme (Apo) | ¹³C8 | 145.2 | 25 | Downfield shift of ¹³C8 due to the electronegative bromine atom and the change to syn conformation. The signal is now easily detectable. |
| ¹⁵N7 | 235.8 | 40 | Provides a baseline for the chemical environment at the N7 position in the absence of substrate or metal ions. | |
| ¹⁵N9 | 168.1 | 35 | Reports on the glycosidic bond torsion angle and hydrogen bonding interactions. | |
| 8-Br-G-¹³C,¹⁵N² Ribozyme + Substrate | ¹³C8 | 146.1 | 22 | Further downfield shift suggests a conformational adjustment upon substrate binding. |
| ¹⁵N7 | 238.2 | 38 | Significant perturbation indicates a change in the local environment of N7, possibly due to a new tertiary interaction or metal ion coordination. | |
| ¹⁵N9 | 168.5 | 33 | Minor shift, suggesting the glycosidic bond conformation is largely stable upon substrate binding. | |
| 8-Br-G-¹³C,¹⁵N² Ribozyme + Substrate + Mg²⁺ | ¹⁵N7 | 245.5 | 55 | Large downfield shift and line broadening are strong indicators of direct or indirect coordination of a magnesium ion. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 8-Bromoguanosine-¹³C,¹⁵N² into a Ribozyme
This protocol describes the incorporation of the labeled nucleotide into a target RNA sequence using solid-phase chemical synthesis.[10]
Materials:
-
8-Bromoguanosine-¹³C,¹⁵N² phosphoramidite (B1245037)
-
Standard A, C, G, U phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
DNA/RNA synthesizer
-
Standard reagents for oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent, deprotection solutions)
-
HPLC purification system
-
Mass spectrometer
Methodology:
-
Synthesis of Labeled Phosphoramidite: The 8-Bromoguanosine-¹³C,¹⁵N² nucleoside is chemically converted into its 5'-dimethoxytrityl (DMT) and 3'-phosphoramidite form. This is a specialized chemical synthesis that is often outsourced or performed in a dedicated chemistry facility.
-
Automated RNA Synthesis: a. The synthesis is performed on an automated DNA/RNA synthesizer. b. The CPG solid support, pre-loaded with the first nucleotide of the sequence, is packed into a synthesis column. c. The synthesis cycle begins with the detritylation of the 5'-DMT group. d. The 8-Bromoguanosine-¹³C,¹⁵N² phosphoramidite is introduced at the desired position in the sequence, coupled to the growing RNA chain using an activator. e. Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants. f. The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. g. The cycle is repeated until the full-length RNA sequence is synthesized.
-
Deprotection and Cleavage: a. The synthesized RNA is cleaved from the CPG support using a concentrated ammonium (B1175870) hydroxide/methylamine solution. b. This solution also removes the protecting groups from the phosphate backbone and the nucleobases. c. The 2'-hydroxyl protecting groups are removed using a fluoride-based reagent.
-
Purification: a. The crude RNA product is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). b. The purity and identity of the final product are confirmed by mass spectrometry.
Protocol 2: NMR Spectroscopic Analysis of the Labeled Ribozyme
This protocol outlines a typical 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment to probe the local environment of the incorporated labeled nucleotide.[2]
Materials:
-
Purified 8-Bromoguanosine-¹³C,¹⁵N² labeled ribozyme
-
NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, in 90% H₂O/10% D₂O, pH 6.5)
-
NMR spectrometer equipped with a cryoprobe
-
NMR data processing software
Methodology:
-
Sample Preparation: a. The purified, labeled ribozyme is desalted and lyophilized. b. The lyophilized RNA is resuspended in the NMR buffer to a final concentration of 0.1-1.0 mM. c. The sample is transferred to a suitable NMR tube.
-
NMR Data Acquisition: a. The NMR tube is placed in the spectrometer, and the temperature is set (e.g., 298 K). b. The spectrometer is tuned to the ¹H and ¹⁵N frequencies. c. A 2D ¹H-¹⁵N HSQC experiment is set up. This experiment detects protons that are directly bonded to ¹⁵N atoms. d. The spectral widths and acquisition times are optimized for the expected chemical shifts of the guanine imino and amino protons. e. The experiment is run for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: a. The acquired data is processed using software such as TopSpin or NMRPipe. This involves Fourier transformation, phase correction, and baseline correction. b. The resulting 2D spectrum will show correlations between ¹⁵N nuclei and their attached protons. c. The signals corresponding to the ¹⁵N labels in the 8-bromoguanosine can be identified and their chemical shifts measured. d. The experiment is repeated under different conditions (e.g., with the addition of substrate or Mg²⁺ ions) to monitor changes in the chemical shifts and line shapes of the labeled nucleotide's signals. These changes provide insights into local conformational changes and interactions.
Visualizations
Caption: Experimental workflow for studying ribozymes using a labeled nucleotide.
Caption: Probing ribozyme active site interactions with a labeled nucleotide.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional dynamics of RNA ribozymes studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and NMR study of ribo-oligonucleotides forming a hammerhead-type RNA enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective [9-15N] Guanosine for Nuclear Magnetic Resonance Studies of Large Ribonucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and properties of CpG analogues containing an 8-bromoguanosine residue. Evidence for Z-RNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. SURVEY AND SUMMARY: Recent advances in the elucidation of the mechanisms of action of ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations at the guanosine-binding site of the Tetrahymena ribozyme also affect site-specific hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hairpin ribozyme - Wikipedia [en.wikipedia.org]
8-Bromoguanosine in X-ray Crystallography of RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoguanosine (B14676) (8-Br-G) is a modified nucleoside that has become an invaluable tool in the field of RNA structural biology, particularly for X-ray crystallography. Its unique properties allow researchers to overcome common challenges in RNA structure determination, such as conformational heterogeneity and the phasing problem. The bromine atom at the 8th position of the guanine (B1146940) base induces a steric clash that favors the syn conformation of the glycosidic bond, in contrast to the more common anti conformation found in canonical A-form RNA helices. This conformational restriction can be strategically employed to stabilize specific RNA folds and facilitate crystallization. Furthermore, the bromine atom serves as an excellent anomalous scatterer for phasing X-ray diffraction data, a critical step in solving novel RNA structures.
These application notes provide a comprehensive overview of the use of 8-bromoguanosine in RNA X-ray crystallography, including detailed protocols for the synthesis of 8-Br-G-containing RNA, its purification, crystallization, and subsequent structure determination.
Applications of 8-Bromoguanosine in RNA X-ray Crystallography
The primary applications of 8-bromoguanosine in this context are twofold:
-
Reducing Conformational Heterogeneity: RNA molecules are often conformationally flexible, which can hinder crystallization and lead to poorly diffracting crystals. By strategically incorporating 8-bromoguanosine at positions where a syn conformation is desired, researchers can lock the RNA into a more homogenous conformational state. This is particularly useful for studying non-canonical structures like hairpin loops and tertiary interactions. For instance, the substitution of guanosine (B1672433) with 8-bromoguanosine in hairpin tetraloops can shift the hairpin-duplex equilibrium towards the hairpin conformation by destabilizing the duplex form.[1]
-
Heavy-Atom Phasing (Single-wavelength Anomalous Dispersion - SAD): The bromine atom in 8-bromoguanosine is a relatively heavy atom that produces a measurable anomalous signal when irradiated with X-rays of an appropriate wavelength (near the Br K-edge). This anomalous scattering is crucial for solving the phase problem in X-ray crystallography, allowing for the determination of the three-dimensional structure of the RNA molecule de novo.[2][3] This method is often more straightforward than traditional heavy-atom soaking experiments, which can be disruptive to the crystal lattice.[2]
Data Presentation
Thermodynamic Stability of 8-Bromoguanosine Modified RNA
The incorporation of 8-bromoguanosine can significantly impact the thermodynamic stability of RNA structures. The following table summarizes the change in Gibbs free energy (ΔΔG°) for RNA duplexes and hairpins upon substitution with 8-bromoguanosine and other 8-substituted guanosine analogs. A positive ΔΔG° indicates destabilization.
| RNA Construct | Modification | ΔΔG°37 (kcal/mol) | Reference |
| RNA Duplex | 8-Bromoguanosine | +4.7 | [1] |
| RNA Hairpin Stem | 8-Bromoguanosine | +2.36 | [4] |
| RNA Duplex | 8-Methoxyguanosine | +1.87 | [4] |
Crystallographic Data and Refinement Statistics (Illustrative Examples)
| PDB ID | RNA Description | Resolution (Å) | Rwork / Rfree | Phasing Method |
| 1HC8 | Conserved Ribosomal Protein-RNA Complex | 2.80 | 0.217 / 0.253 | Molecular Replacement |
| 3WBM | Protein-RNA Complex | 2.00 | 0.212 / 0.249 | Molecular Replacement |
| 1RNA | Synthetic RNA Helix [U(U-A)6A]2 | 2.25 | 0.130 / - | Isomorphous Replacement |
| 4TZX (adenine riboswitch) | Unmodified RNA | 2.01 | 0.224 / 0.257 | SAD (with I-U) |
| U28-U31-I-rA71 (adenine riboswitch) | Iodine-labeled RNA | 2.22 | 0.215 / 0.251 | SAD (with I-U) |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 8-Bromoguanosine-Containing RNA
This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides containing 8-bromoguanosine using phosphoramidite (B1245037) chemistry.
Materials:
-
8-Bromoguanosine phosphoramidite
-
Standard A, C, U, and G RNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution (Acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesizer Setup: Prepare the required phosphoramidites, including the 8-bromoguanosine phosphoramidite, and reagents, and install them on the automated synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide with the deblocking solution.
-
Coupling: Activation of the incoming phosphoramidite (including 8-bromoguanosine phosphoramidite) with the activator and its subsequent coupling to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, cleave the RNA oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation with the cleavage and deprotection solution (e.g., AMA at 65°C for 10-30 minutes).[5]
-
Remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups by treatment with TEA·3HF.
-
-
Desalting: Desalt the crude RNA product using a reverse-phase C18 cartridge or size-exclusion chromatography.
Protocol 2: Purification of 8-Bromoguanosine-Containing RNA
High-purity RNA is essential for successful crystallization. This protocol describes the purification of the synthesized RNA oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 8 M urea)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel loading buffer
-
UV shadowing equipment or fluorescent TLC plate
-
Elution buffer (e.g., 0.3 M sodium acetate)
-
Ethanol (B145695) (100% and 70%)
Procedure:
-
Gel Electrophoresis: Dissolve the desalted RNA in gel loading buffer and run it on a denaturing polyacrylamide gel until the desired separation is achieved.
-
Visualization: Visualize the RNA band by UV shadowing.
-
Excision and Elution: Excise the gel slice containing the full-length product and crush it. Elute the RNA from the crushed gel by incubation in elution buffer overnight at 4°C with gentle agitation.
-
Precipitation: Precipitate the eluted RNA by adding three volumes of cold 100% ethanol and incubating at -20°C.
-
Pelleting and Washing: Pellet the RNA by centrifugation, discard the supernatant, and wash the pellet with 70% ethanol.
-
Drying and Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water or a suitable buffer for crystallization.
Protocol 3: Crystallization and X-ray Data Collection
This protocol provides a general framework for the crystallization of 8-Br-G-containing RNA and subsequent X-ray diffraction data collection.
Materials:
-
Purified 8-Br-G-containing RNA
-
Crystallization screening kits (sparse matrix screens)
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)
-
Cryoprotectant solutions
-
Synchrotron X-ray source
Procedure:
-
RNA Annealing: Anneal the purified RNA to ensure a homogenous conformational state. This typically involves heating the RNA to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Crystallization Screening: Screen a wide range of crystallization conditions using sparse matrix screens and the vapor diffusion method (sitting or hanging drop). Set up crystallization trials at different temperatures (e.g., 4°C and 20°C).
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and additives.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during flash-cooling.
-
X-ray Data Collection:
-
Flash-cool the cryo-protected crystal in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron beamline.
-
Collect a complete diffraction dataset. For SAD phasing with 8-bromoguanosine, collect data at a wavelength near the bromine K-absorption edge (~0.92 Å or ~13.47 keV).
-
-
Data Processing and Structure Solution:
-
Process the diffraction data using software such as HKL2000 or XDS.
-
Determine the heavy-atom substructure and calculate initial phases using SAD phasing software (e.g., SHELXD/E, Phenix.AutoSol).
-
Build and refine the RNA model using crystallographic software such as Coot and Phenix.refine.
-
Visualizations
Caption: Experimental workflow for RNA X-ray crystallography using 8-bromoguanosine.
Caption: Workflow for SAD phasing and structure solution.
Caption: Conformational preference of guanosine vs. 8-bromoguanosine.
References
- 1. Restricting the conformational heterogeneity of RNA by specific incorporation of 8-bromoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heavy-atom labeling of RNA by PLOR for de novo crystallographic phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Strategies for RNA X-ray Crystallography [mdpi.com]
- 4. Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Guanosine Analogs Using Isotopic Labeling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the quantitative analysis of guanosine (B1672433) analogs in biological matrices using stable isotope labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Guanosine analogs are a critical class of therapeutic agents, and their accurate quantification is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding their metabolic pathways. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry, correcting for variability in sample preparation and instrument response.[1][2] This note outlines the complete workflow from sample preparation to data analysis and includes relevant signaling pathway information.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is a powerful technique for precise quantification.[2] It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[1] The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporated heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[3][4] Because the SIL-IS and the endogenous analyte behave identically during extraction, chromatography, and ionization, the ratio of their signals in the mass spectrometer accurately reflects the initial concentration of the analyte, correcting for sample loss and matrix effects.[2][5]
Experimental Protocols
General Workflow for Guanosine Analog Quantification
The overall process involves spiking the biological sample with the SIL-IS, extracting the analytes, separating them via liquid chromatography, and detecting them with a tandem mass spectrometer.
Protocol 1: Sample Preparation from Human Plasma
This protocol is adapted for therapeutic drug monitoring of guanosine analogs like Aciclovir or Ganciclovir.[6]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex and aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (e.g., deuterated analog at 1 µg/mL) to each plasma sample.
-
Protein Precipitation: Add 150 µL of cold acetonitrile (B52724) to precipitate proteins.[7][8] Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid).[9] Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.
-
Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction from Cell Culture
This protocol is suitable for studying the intracellular concentration of guanosine analogs and their metabolites.
-
Cell Seeding: Seed cells in a 6-well plate and grow to desired confluency. Treat with the guanosine analog as required by the experiment.
-
Harvesting: Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Lysis and Spiking: Add 200 µL of ice-cold 80% methanol (B129727) containing the SIL-IS. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Vortex the lysate for 1 minute and incubate on ice for 20 minutes to ensure complete lysis and protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 50 µL of the initial mobile phase, as described in Protocol 1.
-
Analysis: Proceed with LC-MS/MS analysis.
LC-MS/MS Method Parameters
Accurate quantification requires optimized chromatographic separation and mass spectrometric detection.[10] The following tables provide typical starting parameters that should be optimized for each specific guanosine analog.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 2% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Note: Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for separating highly polar nucleosides.[9]
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 350°C |
| Nebulizer Gas | Nitrogen, 50 arbitrary units[6] |
| Collision Gas | Argon[6] |
Table 3: Example MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Ganciclovir (Analyte) | 256.1 | 152.1 | Corresponds to the guanine (B1146940) base fragment |
| Ganciclovir-d5 (SIL-IS) | 261.1 | 152.1 | Product ion is the same, precursor is shifted by +5 Da |
| Aciclovir (Analyte) | 226.1 | 135.1 | Corresponds to the guanine base fragment[6] |
| Aciclovir-d4 (SIL-IS) | 230.1 | 135.1 | Product ion is the same, precursor is shifted by +4 Da |
Quantitative Data and Performance
A validated bioanalytical method should demonstrate acceptable linearity, accuracy, and precision.[6] The data below represents typical performance characteristics for an LC-MS/MS assay for guanosine analogs.
Table 4: Method Validation Summary
| Parameter | Performance Metric |
| Linear Range | 0.01 - 20 mg/L[6] |
| Correlation Coefficient (R²) | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 0.01 mg/L[6] |
| Intra-assay Precision (%CV) | < 15%[11] |
| Inter-assay Precision (%CV) | < 15%[11] |
| Accuracy (% Deviation) | Within ±15%[11] |
| Matrix Effect | Minimal, compensated by SIL-IS |
| Recovery | > 85% |
Application: Signaling Pathway Activation
Some guanosine analogs act as immunomodulators by activating specific signaling pathways. For example, analogs like Loxoribine and 7-deazaguanosine (B17050) can activate Toll-like receptor 7 (TLR7).[12] This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and Type I interferons.[12] Quantitative analysis can correlate the concentration of these analogs with the extent of downstream pathway activation.
References
- 1. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Bromoguanosine-¹³C,¹⁵N₂ in cGMP Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 8-Bromoguanosine-¹³C,¹⁵N₂ (8-Br-cGMP-¹³C,¹⁵N₂), a stable isotope-labeled analog of cyclic guanosine (B1672433) monophosphate (cGMP), in the study of cGMP signaling pathways. This powerful tool allows for precise quantification and tracing of cGMP-mediated cellular processes, offering significant advantages in drug discovery and development.
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neural communication.[1] The nitric oxide (NO)-cGMP signaling pathway is a primary regulator of these events.[1][2] Dysregulation of this pathway is implicated in various pathologies, making it a key target for therapeutic intervention.
8-Bromoguanosine (8-Br-cGMP) is a cell-permeable and hydrolysis-resistant analog of cGMP, widely used as a potent activator of cGMP-dependent protein kinases (PKG).[3][4][5] The stable isotope-labeled version, 8-Bromoguanosine-¹³C,¹⁵N₂, serves as an ideal internal standard for accurate quantification of cGMP levels in biological samples using mass spectrometry-based methods.[2][6] Its resistance to metabolic processing further enhances its utility in cellular assays.[7]
Applications
-
Quantitative Analysis of cGMP Levels: Serves as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise and accurate measurement of endogenous cGMP.[2][6]
-
Elucidation of cGMP-Mediated Signaling Cascades: Enables detailed investigation of downstream effectors of cGMP, such as PKG, and their role in cellular responses.[8][9]
-
High-Throughput Screening (HTS) of cGMP Modulators: Facilitates the development of robust cell-based assays for screening compound libraries that target components of the cGMP pathway.[10]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Allows for the differentiation and quantification of the administered analog from endogenous cGMP.
-
Biomarker Discovery and Validation: Aids in the identification and validation of cGMP as a biomarker in various disease models.[11]
Data Presentation
Table 1: Quantitative Parameters for cGMP Analysis using Isotope Dilution LC-MS/MS
| Parameter | Value | Reference |
| Calibration Range | 1 to 20 nmol/l | [2] |
| Coefficient of Variation (CV) at 1 nmol/l | 6.1% | [2] |
| Coefficient of Variation (CV) at 20 nmol/l | 3.4% | [2] |
| Accuracy at 1 nmol/l | -8.5% | [2] |
| Accuracy at 20 nmol/l | -1.6% | [2] |
| Extraction Efficiency | 81 ± 6% | [2] |
Table 2: Effects of 8-Br-cGMP on Cellular Processes
| Cell Type/Model | Concentration of 8-Br-cGMP | Observed Effect | Reference |
| Epithelial Ovarian Cancer (EOC) Cells | Dose-dependent | Suppressed proliferation, invasion, and migration; decreased phosphorylation of EGFR and PLCγ1. | [8] |
| Vascular Smooth Muscle (VSM) Cells | Not specified | Blocked vasopressin-stimulated increases in intracellular Ca²⁺ and pH. | [12] |
| Human Ovarian Follicles | 5 mmol/l | Enhanced follicle growth and viability; increased oestradiol production. | [13] |
| Murine B Lymphocytes | Not specified | Resistant to metabolic processing. | [7] |
Experimental Protocols
Protocol 1: Quantification of Intracellular cGMP using 8-Bromoguanosine-¹³C,¹⁵N₂ and LC-MS/MS
This protocol describes the use of 8-Bromoguanosine-¹³C,¹⁵N₂ as an internal standard for the accurate quantification of cGMP in cell lysates.
Materials:
-
Cells of interest cultured in appropriate media
-
8-Bromoguanosine-¹³C,¹⁵N₂ solution (known concentration)
-
Stimulating agent (e.g., NO donor like SNAP)
-
Perchloric acid (0.4 M)
-
Cyclohexane
-
Porous graphitic carbon HPLC column
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and culture until desired confluency.
-
Treat cells with the stimulating agent (e.g., 50 µM SNAP) for various time points to induce cGMP production.[14]
-
-
Sample Preparation:
-
Harvest cells and lyse them.
-
Add a known amount of 8-Bromoguanosine-¹³C,¹⁵N₂ internal standard to each sample (e.g., 20 nmol/l).[2]
-
Precipitate proteins by adding ice-cold perchloric acid.[2]
-
Centrifuge to pellet the protein precipitate.
-
Extract unpolar substances from the aqueous supernatant with cyclohexane.[2]
-
-
LC-MS/MS Analysis:
-
Inject the aqueous phase onto a porous graphitic carbon HPLC column for chromatographic separation.[2]
-
Perform detection using electrospray tandem mass spectrometry in positive ionization mode.[2]
-
Monitor the specific mass transitions for both endogenous cGMP and the 8-Bromoguanosine-¹³C,¹⁵N₂ internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of endogenous cGMP to the peak area of the 8-Bromoguanosine-¹³C,¹⁵N₂ internal standard.
-
Quantify the concentration of endogenous cGMP by comparing this ratio to a standard curve.
-
Protocol 2: Cell Viability and Proliferation Assay in Response to 8-Br-cGMP Treatment
This protocol outlines a method to assess the effect of 8-Br-cGMP on cell viability and proliferation using a colorimetric assay such as MTT or CCK-8.[15]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
96-well cell culture plates
-
8-Br-cGMP solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well).[15]
-
Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
-
Drug Treatment:
-
Prepare serial dilutions of 8-Br-cGMP in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of 8-Br-cGMP. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals dissolve.[15]
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[15]
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve to determine the IC50 value if applicable.
-
Mandatory Visualizations
Caption: The canonical Nitric Oxide (NO)-cGMP signaling pathway.
Caption: Workflow for cGMP quantification using LC-MS/MS.
Caption: Mechanism of action of 8-Br-cGMP in cells.
References
- 1. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 2. Quantification of cGMP in human plasma by isotope dilution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]
- 6. benchchem.com [benchchem.com]
- 7. Bromination of guanosine and cyclic GMP confers resistance to metabolic processing by B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons [frontiersin.org]
- 10. Cell-based Assays | MuriGenics [murigenics.com]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 12. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benefits of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-br-cGMP) in human ovarian cortical tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Critical Role of Nitric Oxide Signaling, via Protein S-Guanylation and Nitrated Cyclic GMP, in the Antioxidant Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: In Vitro Kinase Activity Assay Using 8-Bromoguanosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[2][3] Purine analogs have emerged as a promising class of kinase inhibitors due to their structural similarity to the endogenous kinase substrate, ATP.[4][5] Among these, 8-bromoguanosine (B14676) and its derivatives are of particular interest for their potential to modulate kinase activity. The bromine substitution at the 8-position of the guanine (B1146940) ring can influence the conformational preferences of the nucleoside and its interactions within the ATP-binding pocket of kinases.[6]
These application notes provide a comprehensive overview of the use of 8-bromoguanosine analogs in in vitro kinase activity assays. We present detailed experimental protocols, data on the modulatory effects of specific analogs, and visual representations of relevant signaling pathways and experimental workflows to guide researchers in the evaluation of these compounds as potential kinase modulators.
Data Presentation: Quantitative Analysis of 8-Bromoguanosine Analog Activity
The available quantitative data on the direct inhibitory effects of 8-bromoguanosine analogs on kinase activity is currently limited in the public domain. The most well-characterized analog, 8-bromo-cGMP, is predominantly known as an activator of cGMP-dependent protein kinase (PKG). However, derivatives of 8-bromo-cGMP have been synthesized that exhibit potent inhibitory activity. The following table summarizes the activity of representative 8-bromoguanosine analogs.
| Analog | Target Kinase | Action | Apparent Affinity (K_i / K_a) | Key Characteristics |
| 8-Bromo-cGMP | cGMP-dependent Protein Kinase (PKG) | Activator | K_a: ~0.1-0.4 µM[4] | Cell-permeable, more potent activator than cGMP.[7] |
| (Rp)-8-bromo-PET-cyclic GMPS | cGMP-dependent Protein Kinase (PKG) | Competitive Inhibitor | K_i: 0.03 µM[8] | A potent and selective inhibitor of PKG.[8] |
| 8-arylated purines (general class) | Glycogen (B147801) Synthase Kinase-3 (GSK-3) | Inhibitor | Varies | Demonstrates that 8-substituted purines can inhibit serine/threonine kinases.[9] |
Signaling Pathways and Experimental Workflows
cGMP-PKG Signaling Pathway
8-Bromoguanosine analogs primarily interact with components of the cGMP signaling pathway. 8-Bromo-cGMP acts as an agonist, activating PKG, while some of its derivatives can act as antagonists. The following diagram illustrates the canonical cGMP/PKG signaling cascade.
Caption: cGMP/PKG signaling pathway and the modulatory role of 8-Bromoguanosine analogs.
Experimental Workflow: In Vitro Kinase Activity Assay
The following diagram outlines a typical workflow for an in vitro kinase activity assay to evaluate the inhibitory potential of 8-bromoguanosine analogs. This workflow is adaptable for various detection methods, including radiometric and luminescence-based assays.
Caption: General workflow for an in vitro kinase inhibitor assay.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Activity Assay
This protocol describes a method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
8-Bromoguanosine analog stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP (10 mCi/mL)
-
Unlabeled ATP stock solution (10 mM)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, the desired concentration of the specific substrate, and the purified kinase.
-
Compound Pre-incubation: In a microcentrifuge tube or 96-well plate, add 2 µL of the serially diluted 8-bromoguanosine analog or DMSO (vehicle control). Add 18 µL of the kinase reaction mix to each tube/well. Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate Kinase Reaction: Prepare an ATP mix by combining unlabeled ATP and [γ-³²P]ATP to achieve the desired specific activity and final ATP concentration (typically at the K_m for ATP of the kinase). Start the reaction by adding 5 µL of the ATP mix to the 20 µL pre-incubation mix.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Transfer the washed P81 papers to scintillation vials, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each analog concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This protocol describes a homogenous, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
8-Bromoguanosine analog stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in Kinase Assay Buffer. Prepare serial dilutions of the 8-bromoguanosine analog in Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).
-
Set up Kinase Reaction: In the wells of a white assay plate, add 2.5 µL of the 8-bromoguanosine analog serial dilutions or vehicle control. Add 2.5 µL of the kinase solution and 5 µL of the substrate/ATP mix. The final volume will be 10 µL.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
Terminate Kinase Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[10]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[10]
-
Measure Luminescence: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each analog concentration relative to the positive control (no inhibitor) after subtracting the background (no enzyme). Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 8-arylated purines as inhibitors of glycogen synthase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
Application Notes and Protocols for Studying the Cellular Uptake and Metabolism of 8-Bromoguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoguanosine (8-Br-Guo) is a synthetic purine (B94841) nucleoside analog of guanosine. Due to the bromine substitution at the C8 position, 8-Bromoguanosine exhibits unique chemical and biological properties, including a preference for the syn conformation, which influences its interaction with cellular machinery. These characteristics make it a valuable tool in biochemical and pharmacological research, particularly in studies related to purinergic signaling, immune modulation, and as a potential therapeutic agent. Understanding its cellular uptake and metabolic fate is crucial for interpreting its biological effects and for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the methodologies used to investigate the cellular transport and metabolism of 8-Bromoguanosine. The protocols detailed below are designed to be adaptable to various cell culture systems.
Cellular Uptake of 8-Bromoguanosine
The cellular entry of the hydrophilic 8-Bromoguanosine molecule is mediated by specialized membrane proteins known as nucleoside transporters. The two major families of human nucleoside transporters are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs)[1][2]. The proliferative effects of 8-Bromoguanosine have been shown to be blocked by nucleoside transport inhibitors, indicating that its site of action is intracellular.
Key Transporters Involved in Nucleoside Uptake:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. Human ENTs (hENT1, hENT2, hENT3, and hENT4) exhibit broad substrate specificity.
-
Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides against their concentration gradient by coupling the transport to the sodium gradient. Human CNTs (hCNT1, hCNT2, and hCNT3) have more defined substrate specificities for pyrimidine (B1678525) and purine nucleosides.
Quantitative Analysis of 8-Bromoguanosine Uptake
While specific kinetic data for 8-Bromoguanosine transport is not extensively available in the literature, the following tables provide an example of how such data would be presented. These values are hypothetical and should be determined experimentally for the specific cell system under investigation.
Table 1: Hypothetical Kinetic Parameters for 8-Bromoguanosine Uptake in a Cancer Cell Line
| Parameter | Value | Units |
| K_m | 50 | µM |
| V_max | 10 | pmol/µg protein/min |
Table 2: Hypothetical Inhibition Constants (K_i) of Nucleoside Transport Inhibitors on 8-Bromoguanosine Uptake
| Inhibitor | Transporter Target | K_i | Units |
| Dipyridamole | ENT1/ENT2 | 1.5 | µM |
| Nitrobenzylmercaptopurine Riboside (NBMPR) | ENT1 | 0.5 | nM |
Metabolism of 8-Bromoguanosine
Studies in murine B lymphocytes have indicated that 8-Bromoguanosine is resistant to metabolic processing[3]. This resistance is attributed to the bromine substitution, which can hinder the activity of enzymes involved in purine metabolism. However, the metabolic stability of 8-Bromoguanosine may vary across different cell types and tissues. Potential metabolic pathways could involve phosphorylation by nucleoside kinases or cleavage of the glycosidic bond by nucleoside phosphorylases.
Quantitative Analysis of 8-Bromoguanosine Metabolism
The metabolic stability of 8-Bromoguanosine can be assessed by incubating the compound with cells or subcellular fractions (e.g., hepatocytes, liver microsomes) and monitoring its disappearance over time.
Table 3: Hypothetical Metabolic Stability of 8-Bromoguanosine in Human Hepatocytes
| Time (minutes) | 8-Bromoguanosine Remaining (%) |
| 0 | 100 |
| 15 | 95 |
| 30 | 88 |
| 60 | 75 |
| 120 | 55 |
Table 4: Hypothetical Metabolite Profile of 8-Bromoguanosine in a Cancer Cell Line after 24-hour Incubation
| Metabolite | Relative Abundance (%) |
| 8-Bromoguanosine (Parent) | 85 |
| 8-Bromoguanine | 10 |
| 8-Bromoguanosine Monophosphate | 5 |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using Radiolabeled 8-Bromoguanosine
This protocol describes a method to measure the uptake of radiolabeled 8-Bromoguanosine (e.g., [³H]8-Bromoguanosine) into cultured cells.
Materials:
-
Cultured cells of interest
-
[³H]8-Bromoguanosine
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 0.1% SDS, 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Initiation of Uptake: Add the transport buffer containing a known concentration of [³H]8-Bromoguanosine to each well to initiate the uptake. For kinetic studies, use a range of concentrations. To determine the contribution of specific transporters, include known inhibitors in parallel wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]8-Bromoguanosine taken up by the cells and normalize to the protein concentration of the cell lysate. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
Protocol 2: Analysis of 8-Bromoguanosine and its Metabolites by HPLC-UV
This protocol provides a method for the separation and quantification of 8-Bromoguanosine and its potential metabolites from cell lysates using High-Performance Liquid Chromatography with Ultraviolet detection.
Materials:
-
Cell lysate samples
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.0
-
Mobile Phase B: Acetonitrile (B52724)
-
8-Bromoguanosine standard
-
Potential metabolite standards (e.g., 8-Bromoguanine)
Procedure:
-
Sample Preparation:
-
Treat cultured cells with 8-Bromoguanosine for the desired time.
-
Harvest the cells and lyse them using a suitable method (e.g., sonication, freeze-thaw cycles).
-
Precipitate proteins from the lysate by adding ice-cold acetonitrile (1:3 v/v) and centrifuge to pellet the precipitated protein.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example, start with 5% B, increase to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the 8-Bromoguanosine standard.
-
Identify and quantify 8-Bromoguanosine and its metabolites in the cell lysate samples by comparing their retention times and peak areas to the standards.
-
Protocol 3: Metabolic Stability Assay in Hepatocytes
This protocol outlines a method to assess the metabolic stability of 8-Bromoguanosine in a suspension of primary hepatocytes.
Materials:
-
Cryopreserved or fresh primary hepatocytes
-
Hepatocyte culture medium
-
8-Bromoguanosine
-
Multi-well plate
-
Incubator shaker (37°C, 5% CO₂)
-
Acetonitrile, ice-cold
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes in culture medium according to the supplier's instructions.
-
Incubation: Pre-warm the hepatocyte suspension to 37°C. In a multi-well plate, add a known concentration of 8-Bromoguanosine to the hepatocyte suspension.
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and mix it with an equal volume of ice-cold acetonitrile to stop the metabolic reactions and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the cell debris and precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of 8-Bromoguanosine at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining 8-Bromoguanosine against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t_½) can be calculated as 0.693/k.
Visualizations
Caption: Cellular uptake of 8-Bromoguanosine via nucleoside transporters.
References
Application Notes and Protocols: 8-Bromoguanosine in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoguanosine (8-BrGuo) is a synthetic nucleoside analog of guanosine (B1672433) that has garnered significant interest in antiviral research. Unlike traditional antiviral agents that directly inhibit viral replication, the primary mechanism of 8-Bromoguanosine's antiviral effect is immunomodulatory. It functions as a potent inducer of the innate immune system, stimulating the production of interferons (IFNs), which in turn establish an antiviral state in host cells. This indirect mechanism of action provides a broad-spectrum antiviral potential against a variety of viruses.
Notably, current research indicates that 8-Bromoguanosine and its close derivatives, such as 7-thia-8-oxoguanosine, may lack direct virus-inhibitory properties in vitro.[1][2] Their efficacy is primarily observed in vivo, where a competent immune system is present. These application notes provide a comprehensive overview of the use of 8-Bromoguanosine in antiviral research, including its mechanism of action, available efficacy data for its derivatives, and detailed protocols for evaluating its immunomodulatory and potential antiviral effects.
Mechanism of Action: Immunomodulation via TLR7/8 Activation
8-Bromoguanosine is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), likely due to its structural similarity to viral single-stranded RNA (ssRNA). It is believed to act as an agonist for Toll-like receptors 7 and 8 (TLR7/8), which are endosomal receptors responsible for detecting viral ssRNA.
Upon binding of 8-Bromoguanosine to TLR7/8, a signaling cascade is initiated through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the activation of downstream transcription factors, primarily Interferon Regulatory Factor 7 (IRF7). Activated IRF7 translocates to the nucleus and induces the transcription of Type I interferons (IFN-α/β). These secreted interferons then bind to their receptors on neighboring cells, initiating the JAK-STAT signaling pathway and leading to the expression of hundreds of interferon-stimulated genes (ISGs). The protein products of ISGs have diverse antiviral functions, including the inhibition of viral protein synthesis, degradation of viral RNA, and enhancement of adaptive immune responses.
Data Presentation
As 8-Bromoguanosine primarily acts as an immunomodulator, in vitro antiviral data (e.g., IC50, EC50) is often not applicable or available. The most relevant quantitative data comes from in vivo studies of its derivatives, which demonstrate protection in animal models.
Table 1: Summary of In Vivo Antiviral Activity of 8-Bromoguanosine Derivatives
| Compound | Virus | Animal Model | Dosing Regimen | Efficacy | Reference |
| 7-thia-8-oxoguanosine | Semliki Forest Virus | Mice | 50-200 mg/kg (i.p.) 1 day pre-infection | Significant protection | [1] |
| 7-thia-8-oxoguanosine | San Angelo Virus | Mice | 50-200 mg/kg (i.p.) 1 day pre-infection or 1 day post-infection | Significant protection | [1] |
| 7-thia-8-oxoguanosine | Banzi Virus | Mice | 50-200 mg/kg (i.p.) 1 day pre-infection | Significant protection | [1] |
| 7-thia-8-oxoguanosine | Encephalomyocarditis Virus | Mice | 50-200 mg/kg (i.p.) 1 day pre-infection | Significant protection | [1] |
| 7-thia-8-oxoguanosine | Rat Coronavirus | Suckling Rats | 50-200 mg/kg (i.p.) 1 day pre-infection | Protection | [1] |
| 7-thia-8-oxoguanosine | Herpes Simplex Virus Type 2 | Mice | 50-200 mg/kg (i.p.) | Moderate effectiveness | [1] |
| 7-thia-8-oxoguanosine | Vesicular Stomatitis Virus | Mice | 50-200 mg/kg (intranasal) | Moderate effectiveness | [1] |
| 7-thia-8-oxoguanosine | Punta Toro Virus | Mice | 12.5-100 mg/kg/day (i.p.) up to 36h post-infection | Complete protection from mortality at 100 mg/kg/day | [3] |
| 7-thia-8-oxoguanosine | Influenza B Virus | Mice | Pre- and post-infection | No activity observed | [1] |
Experimental Protocols
The following protocols are standard methods used to evaluate the antiviral activity of compounds. While 8-Bromoguanosine may not show direct activity, these assays are essential for screening its derivatives or for quantifying the antiviral effects of the interferons it induces.
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., Vero, A549, MDCK)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
8-Bromoguanosine or derivative compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium. A typical starting concentration might be 100 µM.
-
Treatment: When cells are confluent, remove the growth medium and add the diluted compound to the wells in triplicate. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Infection: Add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Do not add virus to the "cells only" wells.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 48-72 hours, or until at least 80% CPE is observed in the virus control wells.
-
Cell Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Analysis: Read the plate on a spectrophotometer or luminometer. Calculate the 50% cytotoxic concentration (CC50) from uninfected, compound-treated wells and the 50% effective concentration (EC50) from infected, compound-treated wells using regression analysis. The Selectivity Index (SI) is calculated as CC50/EC50.
Protocol 2: Plaque Reduction Assay
This assay is a more quantitative measure of antiviral activity, determining the concentration of a compound that reduces the number of viral plaques by 50%.
Materials:
-
Susceptible host cell line
-
Complete cell culture medium
-
Virus stock of known titer
-
8-Bromoguanosine or derivative compound
-
6-well or 12-well cell culture plates
-
Semi-solid overlay medium (e.g., medium with agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed plates with host cells to form a confluent monolayer.
-
Compound and Virus Incubation: In separate tubes, pre-incubate a fixed amount of virus (e.g., 100 plaque-forming units) with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and add the semi-solid overlay medium to each well. This restricts virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).
-
Staining: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration. Determine the 50% inhibitory concentration (IC50) by regression analysis.
Conclusion
8-Bromoguanosine represents a promising class of antiviral compounds that operate through immunomodulation rather than direct viral inhibition. Its ability to induce a robust interferon response makes it a candidate for broad-spectrum antiviral therapy. The lack of direct in vitro activity underscores the importance of using appropriate in vivo models to evaluate its efficacy. The protocols and information provided herein serve as a guide for researchers to explore the antiviral potential of 8-Bromoguanosine and its derivatives, with a focus on understanding its immunomodulatory mechanism of action. Future research should aim to further elucidate the specific molecular interactions and signaling pathways involved and to develop derivatives with enhanced potency and favorable pharmacokinetic profiles.
References
- 1. Broad-spectrum in vivo antiviral activity of 7-thia-8-oxoguanosine, a novel immunopotentiating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-spectrum in vivo antiviral activity of 7-thia-8-oxoguanosine, a novel immunopotentiating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prophylactic and therapeutic activities of 7-thia-8-oxoguanosine against Punta Toro virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 8-Bromoguanosine-¹³C,¹⁵N² for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 8-Bromoguanosine-¹³C,¹⁵N² during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 8-Bromoguanosine-¹³C,¹⁵N²?
The isotopic labeling with ¹³C and ¹⁵N is not expected to significantly alter the solubility properties compared to the unlabeled 8-Bromoguanosine. The solubility is generally low in aqueous solutions but can be improved in organic solvents and with specific formulation strategies.
Q2: In which solvents is 8-Bromoguanosine soluble?
8-Bromoguanosine has good solubility in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). It is sparingly soluble in methanol (B129727) and hot water.[1] Its solubility in aqueous buffers like PBS is very low.[2]
Q3: Can I dissolve 8-Bromoguanosine-¹³C,¹⁵N² directly in my aqueous experimental buffer?
Direct dissolution in aqueous buffers is challenging due to the compound's low water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Q4: Will heating improve the solubility of 8-Bromoguanosine-¹³C,¹⁵N² in aqueous solutions?
While 8-Bromoguanosine is reported to be soluble in hot water, precipitation may occur upon cooling to room or physiological temperatures.[1] Therefore, this method should be used with caution and the solution should be used while still warm if possible.
Q5: How does pH affect the solubility of 8-Bromoguanosine?
Solubility Data
The following table summarizes the known solubility of 8-Bromoguanosine in various solvents. The solubility of the isotopically labeled version is expected to be comparable.
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| Methanol | Sparingly soluble | [1] |
| Hot Water | Soluble | [1] |
Troubleshooting Guide
Issue: Precipitation observed when diluting DMSO stock solution into aqueous buffer.
Cause: The low solubility of 8-Bromoguanosine in the aqueous buffer is exceeded upon dilution. The final concentration of DMSO may also be insufficient to keep the compound in solution.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of 8-Bromoguanosine-¹³C,¹⁵N² in your experiment.
-
Increase the final DMSO concentration: For many cell-based assays, a final DMSO concentration of up to 0.5% (v/v) is well-tolerated. For in vitro biochemical assays, higher concentrations may be acceptable. However, always perform a vehicle control to account for any effects of the solvent on your experimental system.[3][4]
-
Use a different co-solvent: While DMSO is common, other water-miscible organic solvents like ethanol (B145695) could be tested. However, their compatibility with the experimental system must be verified.
-
pH adjustment of the buffer: As pH can influence solubility, empirically testing a range of pH values for your final buffer (if your experiment allows) may help improve solubility.
-
Gentle warming: Gently warming the final solution (e.g., to 37°C) might help keep the compound in solution, especially for short-term experiments. Ensure the temperature is compatible with your experimental components.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
8-Bromoguanosine-¹³C,¹⁵N² (Molecular Weight: ~364.1 g/mol , confirm with your supplier)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weighing: Accurately weigh out approximately 3.64 mg of 8-Bromoguanosine-¹³C,¹⁵N² and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube/vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
Objective: To prepare a working solution of 8-Bromoguanosine-¹³C,¹⁵N² in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Materials:
-
10 mM stock solution of 8-Bromoguanosine-¹³C,¹⁵N² in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. This results in a 100 µM solution with 1% DMSO.
-
Vortex gently to mix.
-
Add the desired volume of this 100 µM intermediate solution to your cell culture wells to achieve the final concentration. For example, adding 10 µL of the 100 µM solution to 90 µL of medium in a well will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
-
Direct Dilution (for higher final concentrations, if tolerated):
-
Directly add a small volume of the 10 mM stock solution to a larger volume of pre-warmed complete cell culture medium. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of medium. The final DMSO concentration will be 0.1%.
-
Always add the DMSO stock to the aqueous medium and mix immediately to minimize the risk of precipitation.
-
Note: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 3: Preparation of Sample for NMR Spectroscopy
Materials:
-
8-Bromoguanosine-¹³C,¹⁵N²
-
Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
NMR tube
Procedure:
-
Weighing: Weigh out the desired amount of 8-Bromoguanosine-¹³C,¹⁵N² (typically 1-5 mg for standard ¹H NMR).
-
Dissolution: Dissolve the compound in approximately 0.6-0.7 mL of DMSO-d6 in a small vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Analysis: Acquire the NMR spectrum. DMSO-d6 is a suitable solvent for this compound.[5][6]
Signaling Pathway and Experimental Workflow
8-Bromoguanosine can influence cellular processes. Its derivative, 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP), is known to activate cGMP-dependent protein kinases and can, for instance, suppress tumor progression through the EGFR/PLCγ1 pathway in epithelial ovarian cancer.[7] The following diagram illustrates a simplified version of this signaling pathway.
The following diagram outlines a general experimental workflow for investigating the effects of 8-Bromoguanosine-¹³C,¹⁵N² on cell viability.
References
- 1. 8-Bromoguanosine CAS#: 4016-63-1 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Bromoguanosine | 4016-63-1 [chemicalbook.com]
- 6. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 7. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Data Acquisition for 8-Bromoguanosine-¹³C,¹⁵N₂ Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for samples containing 8-Bromoguanosine-¹³C,¹⁵N₂.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during NMR experiments with 8-Bromoguanosine-¹³C,¹⁵N₂.
Q1: Why are the NMR signals for my 8-Bromoguanosine (B14676) sample unexpectedly broad?
A1: Signal broadening in the NMR spectrum of 8-Bromoguanosine can arise from several factors:
-
Quadrupolar Relaxation: The bromine atom at the C8 position is a quadrupolar nucleus, which can lead to efficient relaxation of nearby nuclei, particularly C8. This results in broader lines for the C8 signal in the ¹³C NMR spectrum.
-
Conformational Exchange: 8-substituted guanosine (B1672433) derivatives, including 8-Bromoguanosine, can exist in a dynamic equilibrium between syn and anti conformations around the glycosidic bond. If this exchange occurs on a timescale comparable to the NMR experiment, it can lead to significant line broadening.[1]
-
Sample Aggregation: Guanosine and its derivatives are prone to self-aggregation through hydrogen bonding, forming G-quadruplexes or other aggregates, especially at higher concentrations. This can restrict molecular tumbling and lead to broader signals.
-
Poor Shimming: Inhomogeneity in the magnetic field will cause broadening of all signals. This can be due to improper shimming of the spectrometer.[2]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions in the sample can cause significant line broadening.
Troubleshooting Steps:
-
Optimize Sample Concentration: Try acquiring spectra at a lower concentration to minimize aggregation.[2]
-
Adjust Temperature: Acquiring the spectrum at a different temperature can shift the conformational exchange rate, potentially sharpening the signals. A higher temperature may increase the rate of exchange, leading to an averaged, sharper signal, while a lower temperature may slow the exchange enough to resolve separate signals for each conformer.
-
Use a High-Quality NMR Tube: Ensure you are using a clean, unscratched, high-quality NMR tube to improve shimming.
-
Filter the Sample: To remove any particulate matter that can affect shimming, filter your sample directly into the NMR tube.
-
Check for Paramagnetic Impurities: Use a metal chelator like EDTA if you suspect paramagnetic contamination.
Q2: I am having difficulty achieving a good lock on my 8-Bromoguanosine sample in D₂O. What could be the issue?
A2: Locking issues in D₂O can be due to a low concentration of the deuterated solvent or the presence of a significant amount of residual H₂O. For samples where D₂O is the primary solvent, ensure a high percentage of D₂O is used. If you are using a co-solvent system, the lock signal from D₂O might be weak.
Troubleshooting Steps:
-
Increase D₂O Concentration: For aqueous samples, a D₂O concentration of at least 7% is recommended for a stable lock.
-
Lyophilize and Re-dissolve: To minimize the H₂O signal, lyophilize your sample and re-dissolve it in high-purity D₂O. Repeat this process if necessary.
-
Adjust Lock Parameters: Manually adjust the lock power and gain on the spectrometer to optimize the lock signal.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹³C and ¹⁵N chemical shift ranges for 8-Bromoguanosine?
Quantitative Data: ¹³C and ¹⁵N Chemical Shifts
| Atom | Expected ¹³C Chemical Shift (ppm) in DMSO-d₆ | Notes |
| C2 | ~154 | |
| C4 | ~151 | |
| C5 | ~117 | |
| C6 | ~157 | |
| C8 | ~120-130 | The bromine substituent at C8 causes a significant upfield shift compared to guanosine (~137 ppm). The signal may be broad due to quadrupolar relaxation effects from the bromine atom. |
| C1' | ~87 | |
| C2' | ~74 | |
| C3' | ~71 | |
| C4' | ~84 | |
| C5' | ~62 |
Note: The ¹³C chemical shifts are based on an observed spectrum of 8-bromoguanosine in DMSO.[2]
| Atom | Expected ¹⁵N Chemical Shift (ppm) | Notes |
| N1 | ~210-220 | |
| N² (amino) | ~60-70 | The user's sample is labeled at this position. |
| N3 | ~190-200 | |
| N7 | ~230-240 | Protonation at this site can cause a significant downfield shift. |
| N9 | ~160-170 |
Q2: How does the C8-bromination affect the conformation of guanosine and how will this impact the NMR spectrum?
A2: The bulky bromine atom at the C8 position sterically favors the syn conformation of the guanine (B1146940) base relative to the ribose sugar.[1] In contrast, unsubstituted guanosine predominantly adopts the anti conformation. This conformational preference has a significant impact on the NMR spectrum, particularly on the ¹H chemical shifts of the ribose protons and the NOE (Nuclear Overhauser Effect) patterns between the base and sugar protons. For example, in the syn conformation, the H8 proton of the base is in close proximity to the ribose protons, which will result in strong NOEs between them.
Q3: What are the recommended 2D NMR experiments for assigning the ¹³C and ¹⁵N spectra of 8-Bromoguanosine-¹³C,¹⁵N₂?
A3: For unambiguous assignment of the ¹³C and ¹⁵N spectra, the following 2D NMR experiments are recommended:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons. It is highly sensitive and essential for assigning the protonated carbons (C1', C2', C3', C4', C5', and C8-H8 if present).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary carbons (C2, C4, C5, C6) by correlating them with nearby protons.
-
¹H-¹⁵N HSQC: This experiment correlates the chemical shifts of protons with their directly attached nitrogens. For your sample, this will be particularly useful for observing the labeled N²H₂ group.
-
¹H-¹⁵N HMBC: This experiment will show long-range correlations between protons and nitrogens, which can help in confirming the assignments of the nitrogen atoms in the purine (B94841) ring.
Experimental Protocols
Sample Preparation Protocol
-
Determine Sample Concentration: For ¹³C NMR, a higher concentration (50-100 mg/mL) is generally required due to the low natural abundance and lower gyromagnetic ratio of ¹³C. However, for ¹³C-labeled samples, a lower concentration (10-25 mg/mL) may be sufficient. Start with a moderate concentration to avoid aggregation-induced line broadening. For ¹H-¹⁵N HSQC on a ¹⁵N-labeled sample, a concentration of 0.1-1 mM is often adequate on a modern spectrometer with a cryoprobe.
-
Choose a Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good solvent for nucleosides as it can dissolve a wide range of compounds and has a high boiling point, which is useful for variable temperature experiments. D₂O is another option, but exchangeable protons (e.g., NH and OH) will not be observed.
-
Dissolution and Filtration: Dissolve the 8-Bromoguanosine-¹³C,¹⁵N₂ sample in the chosen deuterated solvent in a clean vial. To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
Sample Volume: The optimal sample volume is typically around 0.5-0.6 mL, which corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube.
Protocol for ¹³C NMR Data Acquisition
-
Spectrometer Setup: Tune and match the ¹³C and ¹H channels of the NMR probe.
-
Lock and Shim: Lock on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire a ¹D ¹³C Spectrum:
-
Pulse Program: Use a standard pulse program with proton decoupling (e.g., zgpg30 on Bruker spectrometers). A 30° pulse angle is often a good compromise between signal intensity and relaxation time.
-
Spectral Width: Set the spectral width to cover the expected range of ¹³C chemical shifts (e.g., 0 to 180 ppm).
-
Acquisition Time (AQ): A longer acquisition time will provide better resolution. A value of 1-2 seconds is a good starting point.
-
Relaxation Delay (D1): Quaternary carbons can have long relaxation times. A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation between scans.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a ¹³C-labeled sample, a few hundred to a few thousand scans should provide a good signal-to-noise ratio.
-
-
Acquire 2D Spectra (HSQC and HMBC):
-
Use standard pulse sequences for HSQC (e.g., hsqcedetgpsisp2.3) and HMBC (e.g., hmbcgplpndqf).
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions.
-
For HMBC, the long-range coupling delay should be optimized based on the expected ⁿJCH coupling constants (typically optimized for 4-8 Hz).
-
Protocol for ¹⁵N NMR Data Acquisition
-
Spectrometer Setup: Tune and match the ¹⁵N and ¹H channels.
-
Lock and Shim: As with ¹³C NMR, ensure a good lock and shim.
-
Acquire a ¹H-¹⁵N HSQC Spectrum:
-
Pulse Program: Use a standard sensitivity-enhanced HSQC pulse sequence.
-
Spectral Width: Set the ¹⁵N spectral width to cover the expected range of nitrogen chemical shifts (e.g., 50 to 250 ppm). The ¹H spectral width should be sufficient to cover the amide and amine proton region (e.g., 6 to 10 ppm).
-
Number of Scans: The number of scans will depend on the sample concentration. For a ¹⁵N-labeled sample, a few scans to a few hundred scans per increment in the indirect dimension should be sufficient.
-
Visualizations
References
Preventing degradation of 8-Bromoguanosine during enzymatic assays
Welcome to the technical support center for 8-Bromoguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 8-Bromoguanosine during enzymatic assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 8-Bromoguanosine?
A1: The primary degradation pathway for 8-Bromoguanosine in aqueous solutions is dehalogenation, which involves the cleavage of the carbon-bromine (C-Br) bond at the 8th position of the guanine (B1146940) ring. This process results in the formation of guanosine (B1672433) as the main degradation product.[1] This reaction can be influenced by factors such as pH, temperature, and light exposure.
Q2: How should 8-Bromoguanosine be stored to ensure its stability?
A2: To maintain its integrity, 8-Bromoguanosine should be stored as a solid at -20°C or lower in a tightly sealed container, protected from light. For short-term storage of stock solutions (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.[2] Always protect solutions from light.
Q3: Can I use Tris buffer for my enzymatic assay with 8-Bromoguanosine?
A3: While Tris buffer is commonly used in biochemical assays, it's important to be aware that it can potentially participate in or interfere with certain reactions. For instance, Tris has been observed to cause degradation of some molecules.[3] It is advisable to test the stability of 8-Bromoguanosine in your specific Tris buffer formulation and consider alternatives like HEPES or phosphate (B84403) buffers if degradation is observed.
Q4: Are there any specific contaminants in 8-Bromoguanosine I should be aware of?
A4: Commercially available 8-Bromoguanosine is generally of high purity. However, it is good practice to verify the purity of a new batch, for example, by HPLC. Potential impurities could include guanosine (as a degradation product) or residual starting materials from the synthesis process.
Q5: How can I monitor the degradation of 8-Bromoguanosine in my assay?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method to monitor the degradation of 8-Bromoguanosine. By separating 8-Bromoguanosine from its potential degradation products like guanosine, you can quantify its stability over time under your specific assay conditions. UV-Vis spectrophotometry can also be used to detect changes in the absorbance spectrum that may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible assay results | Degradation of 8-Bromoguanosine stock solution. | Prepare fresh stock solutions of 8-Bromoguanosine in an appropriate solvent like DMSO or water (if solubility permits) and store them in small aliquots at -80°C to avoid multiple freeze-thaw cycles. Protect from light. |
| Degradation of 8-Bromoguanosine during the assay. | Optimize assay conditions: use a recommended buffer (e.g., HEPES), control the pH, and minimize exposure of assay plates to light. Run the assay at the lowest feasible temperature. | |
| Interaction with other assay components. | Test for potential interactions between 8-Bromoguanosine and other reagents (e.g., reducing agents like DTT) by pre-incubating them and analyzing for degradation via HPLC. Some reducing agents can promote dehalogenation. | |
| High background signal | Formation of a fluorescent or colored degradation product. | Identify the degradation product using techniques like LC-MS. If the product interferes with the assay signal, modify the assay conditions (e.g., change buffer, protect from light) to minimize its formation. |
| Contaminated reagents. | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. | |
| Loss of 8-Bromoguanosine activity over time | Hydrolysis in aqueous buffer. | Prepare fresh working solutions of 8-Bromoguanosine immediately before use. Avoid prolonged incubation times in aqueous buffers, especially at non-optimal pH or elevated temperatures. |
| Photodegradation. | Conduct all experimental steps involving 8-Bromoguanosine under subdued light. Use opaque microplates or cover plates with foil during incubation steps. |
Quantitative Data on Stability (Illustrative)
Disclaimer: The following tables provide illustrative data based on general knowledge of nucleoside stability. The actual stability of 8-Bromoguanosine can vary significantly depending on the specific experimental conditions. It is strongly recommended to perform your own stability studies for your particular assay system.
Table 1: Illustrative pH Stability of 8-Bromoguanosine in Aqueous Buffer at 25°C
| pH | Buffer System | Estimated Half-life (t½) | Notes |
| 5.0 | Citrate | > 48 hours | Generally more stable at slightly acidic to neutral pH. |
| 7.4 | HEPES | ~ 24 - 48 hours | Common physiological pH; stability is reasonable for most assays. |
| 7.4 | Phosphate | ~ 24 - 48 hours | Phosphate ions may interact with some enzymes.[4] |
| 8.5 | Tris-HCl | < 24 hours | Increased rate of dehalogenation may occur at alkaline pH. |
Table 2: Illustrative Temperature Stability of 8-Bromoguanosine in pH 7.4 Buffer
| Temperature | Estimated Degradation Rate Constant (k) | Notes |
| 4°C | Low | Recommended for short-term storage of solutions. |
| 25°C (Room Temp) | Moderate | Suitable for the duration of most enzymatic assays. |
| 37°C | High | Significant degradation may occur during prolonged incubations. |
Experimental Protocols
Protocol 1: Preparation and Storage of 8-Bromoguanosine Stock Solution
-
Materials:
-
8-Bromoguanosine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the 8-Bromoguanosine powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Under sterile conditions, weigh out the desired amount of 8-Bromoguanosine.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10-50 mM. Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: General Enzymatic Assay Protocol to Minimize 8-Bromoguanosine Degradation
-
Assay Buffer Preparation:
-
Prepare a buffer solution at the optimal pH for your enzyme. HEPES or MOPS are often good choices as they are considered relatively inert.[4]
-
If a phosphate buffer is required for enzyme activity, be mindful of potential interactions.
-
Degas the buffer to remove dissolved oxygen, which can contribute to oxidative damage.
-
-
Assay Setup:
-
Thaw a single aliquot of the 8-Bromoguanosine stock solution immediately before use.
-
Dilute the stock solution to the final working concentration in the pre-warmed assay buffer. Use this working solution promptly.
-
Perform all pipetting and incubation steps in an area with subdued lighting.
-
Use opaque, 96-well or 384-well plates suitable for your detection method (e.g., black plates for fluorescence assays).
-
Include appropriate controls:
-
No enzyme control: To measure non-enzymatic degradation of 8-Bromoguanosine.
-
No substrate control: To measure background signal from the enzyme and other components.
-
Vehicle control: (e.g., DMSO) to account for any effects of the solvent.
-
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for your enzyme, for the shortest duration necessary to obtain a robust signal.
-
Cover the plate with an adhesive seal or foil to prevent evaporation and protect from light.
-
-
Detection:
-
Stop the reaction if necessary using a suitable stop solution.
-
Read the plate immediately after the incubation is complete.
-
Visualizations
Signaling Pathway Diagram
8-Bromoguanosine is often used to study cGMP-dependent signaling pathways. Its analog, 8-Bromo-cGMP, is a potent activator of Protein Kinase G (PKG). The following diagram illustrates a simplified cGMP signaling pathway.
Caption: Simplified cGMP signaling pathway showing the role of 8-Bromoguanosine.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an enzymatic assay using 8-Bromoguanosine, incorporating steps to minimize degradation.
Caption: Workflow for enzymatic assays with 8-Bromoguanosine.
Logical Relationship Diagram: Factors Affecting 8-Bromoguanosine Stability
This diagram illustrates the key factors that can influence the stability of 8-Bromoguanosine during an enzymatic assay.
Caption: Factors influencing the degradation of 8-Bromoguanosine.
References
Technical Support Center: Synthesis of 8-Brominated Nucleosides
Welcome to the technical support center for the synthesis of 8-brominated nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical chemical transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 8-brominated nucleosides.
Question: My bromination reaction is slow or incomplete, what are the possible causes and solutions?
Answer:
Several factors can contribute to a sluggish or incomplete bromination reaction. Here are some common causes and troubleshooting steps:
-
Inadequate Brominating Agent: The choice and amount of brominating agent are crucial.
-
Solution: Consider using a more reactive brominating agent. While N-bromosuccinimide (NBS) in DMF is a common choice, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be more efficient, especially with the addition of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) which can significantly enhance the reaction rate.[1] Ensure you are using the correct stoichiometry of the brominating agent; sometimes a higher equivalency is needed, particularly for purine (B94841) nucleosides.[1]
-
-
Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics.
-
Solution: Increasing the reaction temperature can accelerate the reaction. For instance, the bromination of protected uridine (B1682114) with DBDMH was significantly faster at 40°C compared to room temperature.[1] However, be cautious as higher temperatures can also lead to side product formation.
-
-
Poor Solvent Choice: The solvent can influence the solubility of reagents and the reaction mechanism.
-
Solution: Aprotic solvents like DMF, CH3CN, or CH2Cl2 are generally effective for bromination with reagents like DBDMH.[1] Protic solvents such as methanol (B129727) may be less efficient.
-
-
pH of the Reaction Mixture: For reactions using liquid bromine, maintaining the correct pH is important.
-
Solution: When using liquid bromine in acetic acid, the addition of a buffer like sodium acetate (B1210297) is recommended to control the pH.[2]
-
Question: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of my reaction?
Answer:
The formation of byproducts is a common challenge. Here's how to enhance the selectivity for the desired 8-bromo product:
-
Protection of Functional Groups: Unprotected hydroxyl groups on the sugar moiety or other reactive sites on the nucleobase can react with the brominating agent.
-
Solution: It is often necessary to protect the hydroxyl groups of the ribose or deoxyribose sugar before bromination, for example, by acetylation.[3] This prevents unwanted side reactions and can improve the yield of the desired product.
-
-
Choice of Brominating Agent: Some brominating agents are more prone to radical side reactions.
-
Solution: Pyridinium tribromide is a crystalline alternative to liquid bromine that can be easier to handle and may lead to cleaner reactions with simplified work-up and purification.[3] NBS is also a widely used reagent that can provide good selectivity.
-
-
Control of Reaction Conditions: Over-bromination or degradation of the starting material can occur under harsh conditions.
-
Solution: Carefully control the stoichiometry of the brominating agent and the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.[2]
-
Question: The purification of my 8-brominated nucleoside is proving difficult. What strategies can I employ?
Answer:
Purification can be challenging due to the polar nature of nucleosides and the potential for closely related impurities.
-
Crystallization: This is often the most effective method for obtaining highly pure product.
-
Solution: For unprotected 8-bromoguanosine (B14676), crystallization from water has been shown to be effective, although yields may be moderate.[1]
-
-
Column Chromatography: Silica gel chromatography is a standard purification technique.
-
Solution: A gradient of methanol in chloroform (B151607) or dichloromethane (B109758) is a common eluent system for separating nucleosides. The choice of solvent system will depend on the specific nucleoside and any protecting groups present.
-
-
Aqueous Work-up: A simple aqueous work-up can sometimes be sufficient to remove excess reagents and inorganic byproducts.
-
Solution: For some reactions, particularly with protected nucleosides, a simple aqueous work-up followed by extraction can yield a product of high purity without the need for column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Why is the C8 position of purine nucleosides targeted for bromination?
A1: Bromination at the C8 position of purine nucleosides, such as guanosine (B1672433) and adenosine, is a critical modification for several reasons. It influences the glycosidic bond conformation, often favoring the syn conformation.[4][5] This conformational preference can be useful in structural biology studies and for designing nucleoside-based therapeutics. Furthermore, the 8-bromo substituent can serve as a handle for further chemical modifications through cross-coupling reactions to introduce a variety of functional groups.[1]
Q2: What are the most common brominating agents used for the synthesis of 8-brominated nucleosides?
A2: A variety of brominating agents have been successfully employed. The most common include:
-
Liquid Bromine (Br2): Often used in a solution of glacial acetic acid with a sodium acetate buffer.[2]
-
N-Bromosuccinimide (NBS): A versatile and widely used reagent, typically in a polar aprotic solvent like DMF.[1]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An efficient brominating agent, whose reactivity can be enhanced by the addition of a Lewis acid.[1]
-
Pyridinium Tribromide: A solid, stable alternative to liquid bromine that can simplify handling and work-up procedures.[3]
Q3: Is it always necessary to protect the hydroxyl groups of the sugar moiety before bromination?
A3: While not always strictly necessary, protecting the hydroxyl groups is a common strategy to prevent side reactions and improve yields, especially when using more reactive brominating agents or harsher reaction conditions. For instance, the synthesis of 8-bromoguanosine has been reported both with and without protection of the ribose hydroxyls. However, reactions with unprotected 8-bromoguanosine can lead to a mixture of products.[3] The decision to use protecting groups depends on the specific nucleoside, the chosen brominating agent, and the overall synthetic strategy.
Q4: How does the addition of a Lewis acid affect the bromination reaction?
A4: The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly enhance the efficiency of bromination, particularly when using a reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1] The Lewis acid can activate the brominating agent, making it a more potent electrophile and accelerating the rate of the reaction. This can lead to shorter reaction times and higher yields.[1]
Q5: What is the stability of 8-brominated nucleosides?
A5: 8-brominated nucleosides are generally stable compounds that can be stored for extended periods under appropriate conditions, typically at low temperatures (e.g., -20°C).[6] However, like all nucleosides, they can be susceptible to degradation, especially in solution over long periods or at elevated temperatures. It is good practice to store them in a dry, dark environment to minimize degradation.
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of 8-Bromoadenosine Derivatives.
| Starting Material | Brominating Agent | Solvent | Additive | Reaction Time (h) | Yield (%) | Reference |
| Adenosine | DBDMH | DMF | - | 48 | 45 | [1] |
| 2'-Deoxyadenosine | DBDMH | DMF | - | 48 | 52 | [1] |
Table 2: Comparison of Brominating Agents for the Synthesis of 8-Bromoguanosine Derivatives.
| Starting Material | Brominating Agent | Solvent | Additive | Reaction Time (h) | Yield (%) | Reference |
| 2',3',5'-Tri-O-acetylguanosine | DBDMH | CH2Cl2 | TMSOTf | 24 | 98 | [1] |
| Guanosine | DBDMH | DMF | - | 48 | ~50 | [1] |
| Guanosine 3'-monophosphate | Liquid Bromine | Glacial Acetic Acid/Water | Sodium Acetate | 4-6 | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-3'-Guanylic Acid using Liquid Bromine [2]
-
Dissolution: In a flask protected from light, suspend Guanosine 3'-monophosphate (1.0 eq) in a solution of glacial acetic acid and deionized water.
-
Buffering: Add sodium acetate (1.5 eq) to the suspension and stir until a clear solution is obtained.
-
Bromination: Cool the reaction mixture in an ice bath to 0-5°C. Slowly add liquid bromine (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color disappears.
-
Purification: The product can be isolated and purified by methods such as crystallization or chromatography.
Protocol 2: General Procedure for Bromination of Protected Nucleosides with DBDMH and TMSOTf [1]
-
Reaction Setup: To a stirred solution of the protected nucleoside (1.0 eq) in CH2Cl2 (15 mL), add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.56 mmol) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.56 mmol).
-
Reaction: Stir the resulting brownish-orange mixture at room temperature for the required time (typically 6-24 hours) or until TLC shows the absence of the starting material.
-
Work-up: Dilute the reaction mixture with CHCl3 (35 mL) and wash with a saturated NaHCO3 solution (2 x 20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by column chromatography or crystallization if necessary.
Visualizations
References
- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis and properties of CpG analogues containing an 8-bromoguanosine residue. Evidence for Z-RNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Incorporation of 8-Bromoguanosine into RNA
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of 8-Bromoguanosine (8-Br-G) into RNA during in vitro transcription (IVT). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve successful incorporation of this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the inefficient incorporation of 8-Bromoguanosine triphosphate (8-Br-GTP) into RNA?
A1: The major obstacle to efficient 8-Br-GTP incorporation lies in its conformational preference. The presence of a bulky bromine atom at the 8th position of the guanine (B1146940) base forces the nucleoside into a syn conformation. This is in contrast to the anti conformation required for standard Watson-Crick base pairing with cytosine in the DNA template during transcription. This conformational mismatch makes it sterically and energetically less favorable for T7 RNA polymerase to select and incorporate 8-Br-GTP, leading to reduced efficiency.
Q2: Is T7 RNA polymerase capable of using 8-Br-GTP as a substrate?
A2: Yes, T7 RNA polymerase is known to be capable of incorporating a variety of modified nucleotides, including 8-Br-GTP. However, the efficiency of incorporation is often significantly lower than that of its natural counterpart, GTP. The active site of the polymerase can accommodate some modifications, but the degree of tolerance varies. It is important to note that for other polymerases, such as E. coli RNA polymerase, some 8-substituted purine (B94841) analogs have been observed to act as inhibitors of transcription.
Q3: What are the potential consequences of poor 8-Bromoguanosine incorporation in my experiment?
A3: Inefficient incorporation of 8-Br-GTP can manifest in several ways, potentially impacting the outcome of your experiments:
-
Reduced RNA Yield: The overall amount of full-length RNA transcript will likely be lower due to the polymerase's difficulty in using the modified nucleotide.
-
Truncated RNA Products: The polymerase may stall or prematurely terminate transcription when it encounters a position requiring 8-Br-GTP incorporation.
-
Lower Modification Frequency: The final RNA product may contain fewer 8-Bromoguanosine residues than intended.
-
Misincorporation Events: The polymerase might incorporate a natural nucleotide (e.g., GTP) at the intended site of modification.
Troubleshooting Guides
Issue 1: Low Yield of 8-Bromoguanosine-Containing RNA
Low yield is the most common problem when working with 8-Br-GTP. The following strategies can help optimize your in vitro transcription reaction to improve the yield of your modified RNA.
Table 1: Parameters for Optimizing 8-Bromoguanosine Incorporation in In Vitro Transcription
| Parameter | Standard Condition | Recommended Optimization for 8-Br-GTP | Rationale |
| 8-Br-GTP:GTP Ratio | 100% GTP | Begin with a 1:1 molar ratio of 8-Br-GTP to GTP and incrementally increase the proportion of 8-Br-GTP. | Complete substitution can severely inhibit the reaction. A partial substitution can often provide a good balance between modification level and overall yield. |
| Total Nucleotide Concentration | 2-5 mM each NTP | Increase the total concentration of all four NTPs to 5-10 mM. | A higher substrate concentration can help to drive the enzymatic reaction forward, partially compensating for the lower affinity of the polymerase for 8-Br-GTP. |
| Magnesium (Mg²⁺) Concentration | Typically 2-10 mM above total NTP concentration | Empirically test a range of Mg²⁺ concentrations, starting from 4 mM above the total NTP concentration. | Magnesium is a critical cofactor for RNA polymerase, and its optimal concentration can be affected by the presence of modified nucleotides which can chelate the ion differently. |
| T7 RNA Polymerase | Standard concentration | Increase the enzyme concentration by 50-100%. Consider using a mutant T7 RNA polymerase. | A higher enzyme concentration can increase the probability of successful incorporation. Mutant versions of T7 RNAP are available that show enhanced incorporation of modified nucleotides.[1][2][3][4] |
| Incubation Temperature | 37°C | Test lower incubation temperatures, such as 30°C or even 25°C. | Reducing the temperature slows down the rate of transcription, which may provide the polymerase more time to accommodate and incorporate the bulky modified nucleotide. |
| Incubation Time | 2-4 hours | Extend the incubation period to 4-8 hours, or even overnight. | Due to a potentially slower incorporation rate, a longer reaction time may be necessary to achieve an acceptable yield. |
To systematically identify the best conditions for your specific template and desired level of modification, a structured optimization approach is recommended.
Caption: A systematic workflow for optimizing the in vitro transcription of RNA containing 8-Bromoguanosine.
Issue 2: Verifying the Incorporation of 8-Bromoguanosine
After performing the in vitro transcription, it is essential to confirm the successful incorporation of 8-Bromoguanosine into the RNA transcript.
HPLC provides a reliable method for the quantification of nucleosides in an RNA sample following its complete enzymatic digestion.
Experimental Protocol: HPLC Analysis of 8-Bromoguanosine Incorporation
-
RNA Digestion:
-
To 1-5 µg of purified RNA, add a mixture of nuclease P1 (to cleave phosphodiester bonds) and alkaline phosphatase (to remove the phosphate (B84403) group).
-
Incubate the reaction in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.3) at 37°C for 1-2 hours.
-
Remove the enzymes by filtration through a molecular weight cutoff filter.
-
-
HPLC Separation and Detection:
-
Inject the resulting nucleoside mixture onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of an appropriate mobile phase (e.g., an aqueous buffer with an acetonitrile (B52724) gradient).
-
Monitor the column eluate with a UV detector at 260 nm and 280 nm.
-
-
Quantification:
-
Identify the 8-Bromoguanosine peak by comparing its retention time to that of a pure standard.
-
Quantify the amount of 8-Bromoguanosine by integrating the peak area and comparing it to a standard curve. The relative amount of 8-Bromoguanosine to natural guanosine (B1672433) can then be calculated.
-
For higher sensitivity and specificity, LC-MS can be employed to detect and quantify 8-Bromoguanosine in the digested RNA sample. The mass spectrometer can definitively identify the modified nucleoside based on its unique mass-to-charge ratio.
This flowchart provides a step-by-step guide to troubleshoot low incorporation of 8-Bromoguanosine.
Caption: A decision-making flowchart for troubleshooting low yields in 8-Bromoguanosine RNA synthesis.
Conceptual Pathway of Nucleotide Incorporation
The selection of a nucleotide by T7 RNA polymerase during transcription can be viewed as a multi-step process. The conformational state of the incoming nucleotide is a critical checkpoint that influences its successful incorporation.
Caption: A conceptual diagram illustrating the influence of nucleotide conformation on its incorporation by T7 RNA polymerase.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening mutant libraries of T7 RNA polymerase for candidates with increased acceptance of 2′-modified nucleotides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthetic 8-Bromoguanosine-¹³C,¹⁵N²
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity assessment of synthetic 8-Bromoguanosine-¹³C,¹⁵N².
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider when assessing the purity of 8-Bromoguanosine-¹³C,¹⁵N²?
A1: The critical quality attributes for 8-Bromoguanosine-¹³C,¹⁵N² include chemical purity, isotopic purity (enrichment), and the absence of residual solvents and other process-related impurities. It is crucial to confirm the correct molecular weight and structure, including the position of the bromine atom and the isotopic labels.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of 8-Bromoguanosine-¹³C,¹⁵N²?
A2: Potential impurities can originate from various stages of the synthesis. These may include:
-
Unlabeled or partially labeled starting materials: Residual unlabeled guanosine (B1672433) or guanosine with incomplete ¹³C and ¹⁵N incorporation.
-
Side-products from bromination: Over-brominated or degraded guanosine species.
-
Unreacted reagents and by-products: Residual bromine or other reagents used in the synthesis.[1]
-
Degradation products: 8-Bromoguanosine can be susceptible to degradation under certain conditions, leading to the formation of related compounds.
Q3: Which analytical techniques are recommended for the complete purity assessment of 8-Bromoguanosine-¹³C,¹⁵N²?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: To determine chemical purity and quantify impurities with a chromophore.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the labeled compound and to identify and quantify both labeled and unlabeled impurities.[2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁵N): To confirm the chemical structure, the position of the isotopic labels, and to assess isotopic enrichment.[6][7]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload, inappropriate mobile phase pH, or column degradation. | - Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or different column. |
| Ghost Peaks | Carryover from previous injections or contaminated mobile phase. | - Run blank injections with a strong solvent to clean the injector and column.- Prepare fresh mobile phase. |
| Fluctuating Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or pump issues. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for leaks and ensure a steady flow rate. |
| Unexpected Peaks | Sample degradation, impurities in the sample or mobile phase. | - Prepare fresh sample solutions.- Analyze individual components of the mobile phase.- Use LC-MS to identify the unexpected peaks. |
Mass Spectrometry Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Ion Intensity | Poor ionization efficiency, matrix effects, or incorrect MS settings. | - Optimize ionization source parameters (e.g., spray voltage, gas flow).- Improve sample cleanup to reduce matrix suppression.- Ensure the mass spectrometer is properly tuned and calibrated. |
| Inaccurate Mass Measurement | Instrument not properly calibrated. | - Perform a fresh calibration of the mass spectrometer using a known standard. |
| Complex Isotopic Pattern | Presence of partially labeled species or co-eluting impurities. | - Improve chromatographic separation to isolate the main compound.- Use high-resolution mass spectrometry to resolve different isotopic species. |
| Fragment Ions Not Matching Expected Pattern | In-source fragmentation or incorrect collision energy in MS/MS. | - Optimize the cone voltage to minimize in-source fragmentation.- Adjust the collision energy to obtain the desired fragmentation pattern. |
NMR Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | Sample aggregation, presence of paramagnetic impurities, or poor shimming. | - Use a dilute sample concentration.- Add a chelating agent (e.g., EDTA) if paramagnetic metal contamination is suspected.- Re-shim the magnet. |
| Low Signal-to-Noise Ratio | Insufficient sample concentration or too few scans. | - Increase the sample concentration if possible.- Increase the number of scans acquired. |
| Incorrect Chemical Shifts | Incorrect referencing or solvent effects. | - Reference the spectrum to the residual solvent peak or an internal standard.- Ensure the same deuterated solvent is used consistently. |
| Complicated Spectra Due to ¹³C-¹⁵N Coupling | The presence of both labels can lead to complex splitting patterns. | - Utilize 2D NMR techniques (e.g., HSQC, HMBC) to resolve correlations and assign signals.[8] |
Quantitative Data Summary
Table 1: Representative HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) | Purity Specification |
| 8-Bromoguanosine-¹³C,¹⁵N² | 8.5 | 99.5 | ≥ 98% |
| Unlabeled Guanosine | 7.2 | 0.2 | ≤ 0.5% |
| Other Impurities | Various | 0.3 | ≤ 1.0% |
Table 2: Mass Spectrometry Data for Isotopic Purity
| Species | Expected m/z | Observed m/z | Relative Abundance (%) | Isotopic Enrichment Specification |
| Fully Labeled (¹³C, ¹⁵N²) | [M+H]⁺ = 365.0 | 365.0 | > 99 | ≥ 99% |
| Partially Labeled (¹³C or ¹⁵N) | Varies | Varies | < 1 | Not specified |
| Unlabeled | [M+H]⁺ = 362.1 | 362.1 | < 0.5 | ≤ 0.5% |
Note: The exact m/z values will depend on the specific ¹³C and ¹⁵N labeling pattern.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Start with 5% B, increase to 40% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject 10 µL of the sample and integrate the peak areas to determine the percentage purity.
Protocol 2: Isotopic Purity by LC-MS
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1 to ensure separation of impurities.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the fully labeled, partially labeled, and unlabeled species.
-
Integrate the peak areas for each species.
-
Calculate the isotopic purity by dividing the peak area of the fully labeled species by the sum of the peak areas of all isotopic species.[4][5]
-
Protocol 3: Structural Confirmation by NMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: Acquire a standard ¹H NMR spectrum to observe the proton signals. The chemical shifts will be similar to unlabeled 8-bromoguanosine.[9]
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signals for the labeled carbon atoms will be enhanced.
-
¹⁵N NMR: Use indirect detection methods like ¹H-¹⁵N HSQC to observe the nitrogen signals and confirm the positions of the ¹⁵N labels.
-
Data Analysis: Compare the observed chemical shifts and coupling constants with known values for guanosine derivatives to confirm the structure and the sites of isotopic labeling.
Visualizations
Caption: Overall workflow for the synthesis and purity assessment of 8-Bromoguanosine-¹³C,¹⁵N².
Caption: Logical troubleshooting workflow for purity assessment failures.
References
- 1. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of 13C-, 15N-, and 18O-labeled guanidinohydantoin from guanosine oxidation with singlet oxygen. Implications for structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective [9‐15N] Guanosine for Nuclear Magnetic Resonance Studies of Large Ribonucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 13C‐detected NMR Experiments for the Precise Detection of RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Bromoguanosine | 4016-63-1 [chemicalbook.com]
Validation & Comparative
8-Bromoguanosine vs. Guanosine: A Comparative Guide for RNA Structural Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of RNA structural biology, the precise manipulation and stabilization of RNA conformations are paramount for detailed analysis. 8-Bromoguanosine (B14676) (8-BrG), a modified guanosine (B1672433) analog, has emerged as a powerful tool to dissect and control RNA structure. This guide provides an objective comparison of 8-Bromoguanosine and guanosine, supported by experimental data, to aid researchers in designing and interpreting their RNA structural studies.
Core Comparison: The Syn vs. Anti Conformation
The fundamental difference between 8-Bromoguanosine and guanosine lies in their preferred glycosidic bond conformation. The bulky bromine atom at the 8-position of the purine (B94841) ring in 8-BrG creates steric hindrance, forcing the nucleobase to adopt a syn conformation, where the base is positioned over the ribose sugar.[1][2] In contrast, guanosine in standard A-form RNA helices predominantly assumes the anti conformation.[2] This single modification has profound implications for RNA structure and stability.
Impact on RNA Structure and Thermodynamics
The incorporation of 8-Bromoguanosine into RNA oligonucleotides can have dramatically different effects depending on the structural context. It is a valuable tool for reducing the conformational heterogeneity of RNA molecules, which can exist in equilibrium between different structures like hairpins and duplexes.[1][3]
Destabilization of Duplex Structures
Experimental evidence consistently shows that substituting guanosine with 8-Bromoguanosine within an RNA duplex is energetically unfavorable. The syn conformation of 8-BrG disrupts the canonical Watson-Crick base pairing and the overall A-form helical geometry.[2][4]
Table 1: Thermodynamic Destabilization of an RNA Duplex by 8-Bromoguanosine Substitution
| RNA Sequence Modification | ΔΔG°37 (kcal/mol) | ΔTM (°C) | Reference |
| Substitution in the stem of a hairpin | +2.36 ± 0.17 | -14.5 | [2] |
| Estimated for a duplex | +4.7 | - | [1][2] |
-
ΔΔG°37 : Change in Gibbs free energy at 37°C. A positive value indicates destabilization.
-
ΔTM : Change in melting temperature. A negative value indicates destabilization.
Stabilization of Hairpin Structures
Conversely, when 8-Bromoguanosine is incorporated at a position within a hairpin loop that naturally favors a syn conformation, it can have a minimal or even slightly stabilizing effect on the hairpin structure.[1][3] This differential effect is key to its utility in simplifying complex RNA structural landscapes. By destabilizing the duplex form, 8-BrG shifts the equilibrium towards the hairpin conformation.[1][2][3]
Table 2: Effect of 8-Bromoguanosine Substitution on Hairpin Stability
| Hairpin Sequence | Loop Modification | ΔΔG°37 (kcal/mol) | ΔTM (°C) | Reference |
| UUCG | G to 8-BrG at position 4 | -0.08 ± 0.21 | +1.2 | [2] |
| CGCG | G to 8-BrG at position 4 | -0.41 ± 0.58 | - | [2] |
Promotion of Z-RNA and Novel Quadruplex Structures
Beyond the hairpin-duplex equilibrium, 8-Bromoguanosine has been instrumental in the study of alternative RNA structures. The syn conformation is a hallmark of the left-handed Z-DNA and Z-RNA helices. Studies have shown that the incorporation of 8-BrG in alternating purine-pyrimidine sequences can induce the formation of Z-RNA.[5][6] Furthermore, 8-BrG has been shown to facilitate the formation of novel RNA quadruplex architectures by promoting the formation of specific non-canonical base pairs.[7]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of 8-Bromoguanosine and guanosine in RNA.
RNA Oligonucleotide Synthesis and Purification
-
Solid-Phase Synthesis : RNA oligonucleotides, both unmodified and containing 8-Bromoguanosine, are typically synthesized on a solid support using standard phosphoramidite (B1245037) chemistry.[2] 8-Bromoguanosine is introduced as a phosphoramidite building block during the automated synthesis cycle.
-
Deprotection : Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a standard deprotection protocol, often involving treatment with a mixture of ammonia (B1221849) and ethanol.
-
Purification : The crude RNA product is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity for subsequent structural and thermodynamic studies.
UV-Melting for Thermodynamic Analysis
-
Sample Preparation : Purified RNA oligonucleotides are dissolved in a buffer solution (e.g., 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0).[8] A range of concentrations is prepared to generate a melting curve.
-
Data Acquisition : The absorbance of the RNA solution at 260 nm is monitored as a function of temperature using a UV-visible spectrophotometer equipped with a temperature controller. The temperature is slowly ramped up to induce melting of the RNA structure.
-
Data Analysis : The melting temperature (TM), the temperature at which 50% of the RNA is in its folded state, is determined from the first derivative of the melting curve. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) are then calculated from plots of 1/TM versus the natural logarithm of the total RNA concentration.[8]
NMR Spectroscopy for Structural Characterization
-
Sample Preparation : Lyophilized, purified RNA is dissolved in an appropriate NMR buffer, often containing 90% H2O/10% D2O for observing exchangeable imino protons.
-
Data Acquisition : A suite of one- and two-dimensional NMR experiments (e.g., 1H, 13C, 31P, COSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.
-
Structural Analysis : The collected NMR data is used to assign resonances to specific nuclei in the RNA molecule. Distance and dihedral angle restraints derived from NOESY and COSY spectra, respectively, are then used as input for computational structure calculation algorithms to determine the three-dimensional structure of the RNA.[3][5]
Visualizing the Impact of 8-Bromoguanosine
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Conformational preference of Guanosine vs. 8-Bromoguanosine.
Caption: Impact of 8-BrG on the RNA hairpin-duplex equilibrium.
Conclusion
8-Bromoguanosine is an invaluable tool for RNA structural biologists. Its ability to enforce a syn conformation allows researchers to dissect complex RNA folding landscapes by selectively destabilizing duplex structures while maintaining hairpin integrity. This unique property facilitates the preparation of conformationally homogeneous samples, which are essential for high-resolution structural studies by NMR and X-ray crystallography. Furthermore, its role in promoting non-canonical structures like Z-RNA and novel quadruplexes opens up new avenues for exploring the diverse structural repertoire of RNA. By understanding the distinct properties of 8-Bromoguanosine compared to its natural counterpart, guanosine, researchers can better design experiments to unravel the intricate relationship between RNA structure and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Restricting the conformational heterogeneity of RNA by specific incorporation of 8-bromoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of CpG analogues containing an 8-bromoguanosine residue. Evidence for Z-RNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nucleotide bromination on the stabilities of Z-RNA and Z-DNA: a molecular mechanics/thermodynamic perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Bromoguanosine and 8-Oxoguanosine in DNA Repair Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of DNA repair, understanding the cellular mechanisms that respond to specific types of DNA damage is paramount. Among the myriad of lesions, guanine (B1146940) modifications are of particular interest due to their prevalence and mutagenic potential. This guide provides a detailed comparison of two significant guanine analogs: 8-Bromoguanosine (B14676) (8-Br-G) and 8-Oxoguanosine (8-oxo-G), in the context of DNA repair studies. We present a synthesis of experimental data, detailed methodologies, and visual representations of key pathways to facilitate a comprehensive understanding for researchers in the field.
At a Glance: Key Differences and Applications
| Feature | 8-Bromoguanosine (8-Br-G) | 8-Oxoguanosine (8-oxo-G) |
| Primary Role in DNA Repair Studies | Primarily used as a research tool to probe DNA structure and enzyme mechanisms. It serves as a structural mimic of 8-oxo-G due to its preference for the syn conformation. | A well-established biomarker of oxidative stress and a key substrate for the base excision repair (BER) pathway. |
| Formation in DNA | Not a naturally occurring DNA lesion. Incorporated synthetically into oligonucleotides for experimental purposes. | A common lesion formed by the oxidation of guanine by reactive oxygen species (ROS).[1] |
| Recognition by DNA Glycosylases | Not a primary substrate for excision by DNA glycosylases like OGG1. However, the free base (8-bromoguanine) can modulate the activity of OGG1.[2] | Efficiently recognized and excised by 8-oxoguanine DNA glycosylase (OGG1) to initiate BER.[3][4] |
| Mutagenic Potential | Studied for its potential to alter DNA polymerase fidelity, but less characterized in vivo compared to 8-oxo-G. | Highly mutagenic, often leading to G:C to T:A transversions if not repaired.[1][5] |
| Structural Impact on DNA | Induces a conformational change in DNA, strongly favoring the Z-DNA form, particularly in alternating purine-pyrimidine sequences.[6] | Prefers the syn conformation, which facilitates mispairing with adenine (B156593), but does not grossly distort the B-DNA helix.[3][7] |
I. Role and Significance in DNA Repair
8-Oxoguanosine: The Hallmark of Oxidative DNA Damage
7,8-dihydro-8-oxoguanosine, commonly known as 8-oxoguanosine or 8-oxo-G, is one of the most abundant and well-studied oxidative DNA lesions.[1] It arises from the attack of reactive oxygen species (ROS) on the guanine base within DNA. The presence of 8-oxo-G is a significant threat to genomic integrity due to its high mutagenic potential. The lesion readily mispairs with adenine during DNA replication, leading to G:C to T:A transversion mutations if left unrepaired.[1][5] Consequently, cells have evolved robust repair mechanisms to counteract the deleterious effects of 8-oxo-G.
The primary pathway for the removal of 8-oxo-G is Base Excision Repair (BER) , initiated by the DNA glycosylase 8-oxoguanine DNA glycosylase 1 (OGG1) .[3][4] OGG1 recognizes and excises the 8-oxo-G base, creating an apurinic/apyrimidinic (AP) site, which is further processed by other BER enzymes to restore the correct DNA sequence.[8][9] Due to its direct link to oxidative stress and mutagenesis, 8-oxo-G serves as a crucial biomarker for assessing oxidative damage in various physiological and pathological conditions, including cancer and neurodegenerative diseases.[10][11]
8-Bromoguanosine: A Versatile Tool for Mechanistic Studies
In contrast to 8-oxo-G, 8-Bromoguanosine is not a naturally occurring DNA lesion. Instead, it is a synthetic analog that has proven invaluable as a research tool in DNA repair studies. The bromine atom at the C8 position of the guanine ring forces the nucleoside into a syn conformation, a structural feature it shares with 8-oxo-G.[6] This mimicry allows researchers to investigate the structural requirements for the recognition of damaged bases by DNA repair enzymes.
While not a substrate for excision itself, the free base, 8-bromoguanine (B1384121), has been shown to enhance the AP lyase activity of human OGG1.[2] This suggests an allosteric regulatory role and provides insights into the catalytic mechanism of the enzyme. Furthermore, the incorporation of 8-Br-G into oligonucleotides is a powerful method to induce and stabilize Z-DNA, a left-handed helical conformation of DNA.[6][12] This allows for the study of how non-canonical DNA structures are recognized and processed by the cellular repair machinery. Its ability to induce single-strand breaks upon electron induction also makes it a useful tool in studies of radiosensitization.[13]
II. Comparative Analysis of Repair Mechanisms
The cellular response to 8-oxo-G is well-defined and involves a cascade of enzymatic activities. For 8-Br-G, the focus is less on its direct repair and more on its influence on DNA structure and the function of repair enzymes.
Repair of 8-Oxoguanosine
The repair of 8-oxo-G is a multi-step process predominantly carried out by the BER pathway.
Key Steps in 8-oxo-G Repair (BER Pathway):
-
Recognition and Excision: OGG1 identifies the 8-oxo-G lesion and cleaves the N-glycosidic bond, releasing the damaged base.[3][4]
-
AP Site Incision: The resulting AP site is incised by AP endonuclease 1 (APE1).[8]
-
End Processing and DNA Synthesis: DNA polymerase β (Pol β) removes the remaining sugar-phosphate residue and fills the single-nucleotide gap.
-
Ligation: DNA ligase III seals the nick in the DNA backbone, completing the repair process.
In addition to BER, the mismatch repair (MMR) pathway can also contribute to the removal of adenine misincorporated opposite 8-oxo-G, thus preventing mutations.[14]
dot
Caption: Base Excision Repair pathway for 8-oxoguanosine.
Interaction of 8-Bromoguanosine with Repair Pathways
8-Br-G is not recognized as a substrate for excision by OGG1. However, its influence on the BER pathway is notable.
Modulation of OGG1 Activity by 8-Bromoguanine:
Studies have shown that free 8-bromoguanine can significantly accelerate the AP lyase activity of hOGG1.[2] This suggests that 8-bromoguanine may bind to a regulatory site on the enzyme, inducing a conformational change that enhances its catalytic efficiency on AP sites.
dot
Caption: Allosteric activation of OGG1 by 8-Bromoguanine.
III. Experimental Data and Protocols
Quantitative analysis is crucial for comparing the roles of 8-Br-G and 8-oxo-G in DNA repair. Below are tables summarizing key quantitative data and outlines of relevant experimental protocols.
Quantitative Comparison
| Parameter | 8-Bromoguanosine | 8-Oxoguanosine | Reference |
| OGG1 Glycosylase Activity (Substrate Excision) | Not a substrate for excision. | Efficiently excised. Km and kcat values vary depending on sequence context. For a specific substrate, KM was ~13 nM and kcat increases by 6-7 orders of magnitude for cognate vs. non-cognate DNA. | [15][16] |
| Effect on OGG1 AP Lyase Activity | Free 8-bromoguanine accelerates the reaction. | The product of glycosylase activity (AP site) is the substrate for the lyase activity. | [2] |
| Mutagenic Frequency (G:C to T:A) | Not well-quantified in vivo. | Varies by polymerase and sequence context, but is a significant source of spontaneous mutations. | [5][17] |
| Induction of Z-DNA | Potent inducer. | Does not induce Z-DNA. | [6] |
Experimental Protocols
1. DNA Glycosylase Activity Assay
This assay is used to measure the excision of a damaged base from a DNA substrate by a specific DNA glycosylase.
-
Substrate Preparation:
-
Synthesize a short oligonucleotide (e.g., 30-mer) containing a single 8-oxo-G or 8-Br-G at a defined position.
-
Label the 5' end of the oligonucleotide with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Anneal the labeled strand to its complementary strand to create a double-stranded DNA substrate.
-
-
Enzymatic Reaction:
-
Incubate the DNA substrate with purified OGG1 enzyme in a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA) at 37°C.
-
Take aliquots at different time points and stop the reaction by adding a stop solution (e.g., formamide (B127407) loading dye).
-
-
Product Analysis:
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the gel by autoradiography or fluorescence imaging.
-
Quantify the amount of cleaved product (shorter fragment) relative to the full-length substrate to determine the reaction rate.
-
2. AP Lyase Activity Assay
This assay measures the ability of a bifunctional DNA glycosylase to cleave the DNA backbone at an AP site.
-
Substrate Preparation:
-
Prepare a double-stranded oligonucleotide containing a synthetic AP site analog (e.g., tetrahydrofuran).
-
Label one strand as described above.
-
-
Enzymatic Reaction and Analysis:
-
Perform the reaction with OGG1 in the presence and absence of free 8-bromoguanine.
-
Analyze the products by denaturing PAGE as described for the glycosylase assay. The appearance of a shorter, cleaved product indicates AP lyase activity.
-
3. Quantification of 8-oxo-G in Cellular DNA
This protocol is used to measure the levels of oxidative DNA damage in biological samples.
-
DNA Isolation:
-
Isolate genomic DNA from cells or tissues using a method that minimizes artifactual oxidation (e.g., using DNAzol and including antioxidants like deferoxamine).[18]
-
-
DNA Hydrolysis:
-
Enzymatically digest the DNA to individual deoxynucleosides.
-
-
Quantification:
-
Analyze the deoxynucleoside mixture using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]
-
Quantify the amount of 8-oxo-dG relative to the amount of unmodified deoxyguanosine.
-
dot
Caption: Workflow for quantifying 8-oxo-G in biological samples.
IV. Signaling Pathways and Logical Relationships
The presence of 8-oxo-G in DNA and its subsequent repair can trigger cellular signaling pathways.
8-oxo-G Repair and Downstream Signaling
Recent studies have revealed that the BER of 8-oxo-G is not merely a housekeeping process but can also initiate signaling cascades. The excised 8-oxo-G base can, in complex with OGG1, act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras and Rac1.[5][19][20] This can lead to the activation of downstream pathways involved in inflammation, cell proliferation, and cytoskeletal rearrangement.
dot
Caption: 8-oxo-G repair can trigger downstream signaling pathways.
V. Conclusion
8-Oxoguanosine and 8-Bromoguanosine, while structurally related, play distinct and complementary roles in the study of DNA repair. 8-oxo-G is a biologically crucial lesion whose repair is essential for maintaining genomic stability, and its levels are a key indicator of oxidative stress. In contrast, 8-Br-G serves as a powerful experimental tool, enabling researchers to probe the structural determinants of DNA-protein interactions and the catalytic mechanisms of repair enzymes. A thorough understanding of both molecules is vital for advancing our knowledge of DNA repair pathways and for the development of novel therapeutic strategies targeting these processes in diseases like cancer.
References
- 1. 8-Oxoguanine - Wikipedia [en.wikipedia.org]
- 2. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Oxoguanine DNA Glycosylases: One Lesion, Three Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Oxoguanine DNA glycosylase-1-mediated DNA repair is associated with Rho GTPase activation and α-smooth muscle actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and properties of CpG analogues containing an 8-bromoguanosine residue. Evidence for Z-RNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reconstitution of the base excision repair pathway for 7,8-dihydro-8-oxoguanine with purified human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electron induced single strand break and cyclization: a DFT study on the radiosensitization mechanism of the nucleotide of 8-bromoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SET8 Inhibition Potentiates Radiotherapy by Suppressing DNA Damage Repair in Carcinomas [besjournal.com]
- 16. Thermodynamic and kinetic basis for recognition and repair of 8-oxoguanine in DNA by human 8-oxoguanine-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estimation of the Mutagenic Potential of 8-Oxog in Nuclear Extracts of Mouse Cells Using the “Framed Mirror” Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of 7,8-dihydro-8-oxo-2'-deoxyguanosine in cellular DNA during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxidized base 8-oxoguanine, a product of DNA repair processes, contributes to dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 8-Bromoguanosine-¹³C,¹⁵N² as a Mass Spectrometry Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for this purpose, and the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. This guide provides a comprehensive overview of the validation of 8-Bromoguanosine-¹³C,¹⁵N² as a mass spectrometry internal standard, comparing its expected performance with other alternatives and providing generalized experimental data based on the validation of structurally similar compounds.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard (IS) should have physicochemical properties nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2] SIL-ISs, where one or more atoms in the analyte molecule are replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H), are the closest to this ideal.[3]
8-Bromoguanosine-¹³C,¹⁵N² is a SIL-IS designed for the quantification of 8-Bromoguanosine. The incorporation of both ¹³C and ¹⁵N isotopes provides a significant mass shift from the unlabeled analyte, minimizing the risk of cross-signal contribution.[4]
Performance Comparison: ¹³C,¹⁵N-Labeled vs. Deuterated Internal Standards
While deuterated (²H-labeled) standards are common due to lower synthesis costs, ¹³C- and ¹⁵N-labeled standards are generally considered superior for quantitative bioanalysis.[5][6] The primary advantage lies in their identical chromatographic behavior to the analyte.[7] Deuterated standards can sometimes exhibit a slight chromatographic shift (isotope effect), eluting earlier than the unlabeled analyte, which can lead to differential matrix effects and compromise accuracy.[7][8]
Table 1: Performance Comparison of Internal Standard Types
| Performance Parameter | 8-Bromoguanosine-¹³C,¹⁵N² (Expected) | Deuterated 8-Bromoguanosine (Hypothetical) | Structural Analog (Non-isotopic) |
| Chromatographic Co-elution | Excellent, co-elutes perfectly with the analyte.[7] | May exhibit a slight retention time shift.[6][7] | Different retention time. |
| Correction for Matrix Effects | Excellent, due to identical elution and ionization.[7] | Good, but can be compromised by chromatographic shift.[7] | Less effective, as ionization can be significantly different. |
| Accuracy & Precision | High accuracy and precision expected.[7] | Can be less accurate if a significant isotope effect is present.[7] | Variable, depends on the similarity to the analyte. |
| Isotopic Stability | High, no risk of isotope exchange.[9] | Risk of back-exchange in certain solvents or conditions.[10] | Not applicable. |
Validation of a Bioanalytical Method Using 8-Bromoguanosine-¹³C,¹⁵N²
The validation of a quantitative LC-MS/MS method using a SIL-IS is guided by regulatory bodies like the FDA and EMA.[11] The following sections outline the key experiments and expected performance data.
Experimental Protocols
1. Stock and Working Solution Preparation:
-
Prepare individual stock solutions of 8-Bromoguanosine and 8-Bromoguanosine-¹³C,¹⁵N² in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the 8-Bromoguanosine stock solution.
-
Prepare a working solution of 8-Bromoguanosine-¹³C,¹⁵N² at a constant concentration to be added to all samples, standards, and quality controls (QCs).[11]
2. Sample Preparation:
-
To a specific volume of the biological matrix (e.g., plasma, urine), add the internal standard working solution.
-
Perform protein precipitation using a solvent like acetonitrile.
-
Centrifuge the samples and collect the supernatant for LC-MS/MS analysis.[2]
3. LC-MS/MS Analysis:
-
Chromatography: Use a suitable reversed-phase column (e.g., C18) to achieve chromatographic separation.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 8-Bromoguanosine and 8-Bromoguanosine-¹³C,¹⁵N².[12]
Data Presentation: Expected Validation Results
The following tables summarize the expected quantitative data from a method validation study.
Table 2: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Expected Performance |
| Regression Model | Linear or quadratic with weighting | Linear with 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.99[1] | > 0.995 |
| Range | To be defined by the study | e.g., 1 - 1000 ng/mL |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Acceptance Criteria: Accuracy (% Bias) | Acceptance Criteria: Precision (%CV) | Expected Performance: Accuracy (% Bias) | Expected Performance: Precision (%CV) |
| LLOQ | 1 | ± 20%[1] | ≤ 20%[1] | < ± 10% | < 15% |
| Low | 3 | ± 15%[1] | ≤ 15%[1] | < ± 5% | < 10% |
| Mid | 100 | ± 15%[1] | ≤ 15%[1] | < ± 5% | < 10% |
| High | 800 | ± 15%[1] | ≤ 15%[1] | < ± 5% | < 10% |
Table 4: Matrix Effect and Recovery
| Parameter | Acceptance Criteria | Expected Performance |
| Matrix Factor (IS Normalized) | CV ≤ 15% across different lots of matrix[11] | < 10% |
| Recovery | Consistent, precise, and reproducible | Consistent across QC levels |
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the principle of isotope dilution mass spectrometry.
Caption: Experimental workflow for quantitative analysis.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Isotope dilution high-performance liquid chromatography-electrospray tandem mass spectrometry assay for the measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 8-Bromoguanosine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is critical for advancing investigations into cellular signaling, immune responses, and antiviral therapies. This guide provides a comprehensive comparison of 8-Bromoguanosine, a synthetic guanosine (B1672433) analog, with other notable guanosine analogs. By presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways, this document aims to facilitate informed decisions in experimental design and drug discovery.
Overview of 8-Bromoguanosine and its Analogs
8-Bromoguanosine is a synthetic derivative of guanosine, characterized by the substitution of a bromine atom at the 8th position of the guanine (B1146940) base. This modification confers unique properties, most notably making it a potent activator of cGMP-dependent protein kinases (PKG) and enhancing its cell permeability compared to the endogenous cGMP.[1] Its utility spans from studying cGMP signaling pathways to investigating its immunostimulatory and potential antiviral effects.
This guide compares 8-Bromoguanosine to a selection of other guanosine analogs, which are broadly categorized by their primary biological activities:
-
cGMP Analogs and PKG Activators: These compounds, like 8-Bromoguanosine itself, are primarily used to study the cGMP signaling cascade.
-
Immunostimulatory Analogs: A class of guanosine derivatives that can activate immune cells, often through pathways like Toll-like receptor 7 (TLR7).[2]
-
Antiviral Analogs: A well-established group of guanosine analogs, such as Acyclovir and Ganciclovir, that are clinically used to treat viral infections.
Comparative Efficacy Data
The following tables summarize the available quantitative data for 8-Bromoguanosine and other guanosine analogs across different biological assays. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Activation of cGMP-Dependent Protein Kinase (PKG)
| Compound | Assay | System | Activation Constant (Ka) / EC50 | Reference |
| 8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP) | PKG Activation | Purified fetal calf heart PKG | Ka = 0.013 µM | [3] |
| cGMP | PKG Activation | Purified fetal calf heart PKG | Ka = 0.033 µM | [3] |
| cAMP | PKG Activation | Purified fetal calf heart PKG | Ka = 3.0 µM | [3] |
Immunostimulatory Activity
| Compound | Assay | Cell Type | Endpoint | Effective Concentration | Reference |
| 8-Bromoguanosine (8-BrG) | Lymphocyte Proliferation | Mouse Splenocytes | Increased [3H]thymidine uptake | Not specified | [4] |
| 7-Thia-8-oxoguanosine (TOG) | Cytokine Induction | Mouse Splenocytes | IL-6 and IL-12 production | 100 µM | [2] |
| Loxoribine | Cytokine Induction | Mouse Splenocytes | IL-6 and IL-12 production | 100 µM | [2] |
| 7-Deazaguanosine | Cytokine Induction | Mouse Splenocytes | IL-6 and IL-12 production | 100 µM | [2] |
Antiviral Efficacy
| Compound | Virus | Cell Line | IC50 / EC50 | Reference |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Not specified | - | [5] |
| Ganciclovir | Human Cytomegalovirus (HCMV) | Not specified | - | [5] |
| Penciclovir | Herpes Simplex Virus 1 (HSV-1) | Not specified | - | [5] |
| AT-511 | SARS-CoV-2 | HAE cells | EC90 = 0.47 ± 0.12 µM | [6] |
Experimental Protocols
cGMP-Dependent Protein Kinase (PKG) Activation Assay
This protocol outlines a method to determine the activation of PKG by guanosine analogs.
Objective: To measure the in vitro activation of purified PKG by different guanosine analogs.
Materials:
-
Purified cGMP-dependent protein kinase (PKG)
-
Guanosine analogs (e.g., 8-Br-cGMP, cGMP)
-
Peptide substrate for PKG (e.g., BPDEtide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter and fluid
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and the desired concentration of the guanosine analog to be tested.
-
Initiate the reaction by adding purified PKG to the mixture.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in the stop solution.
-
Wash the phosphocellulose papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity for each concentration of the guanosine analog.
-
Determine the activation constant (Ka) or EC50 value by plotting the kinase activity against the analog concentration.
Lymphocyte Proliferation Assay
This protocol describes a method to assess the immunostimulatory potential of guanosine analogs by measuring lymphocyte proliferation.[7][8][9]
Objective: To quantify the proliferation of lymphocytes in response to stimulation by guanosine analogs.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes
-
Guanosine analogs (e.g., 8-Bromoguanosine)
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
96-well culture plates
-
[³H]thymidine or a non-radioactive proliferation assay kit (e.g., MTT or CFSE-based)
-
Cell harvesting equipment (for [³H]thymidine assay)
-
Scintillation counter or plate reader (depending on the assay method)
Procedure:
-
Isolate PBMCs or splenocytes from blood or spleen tissue, respectively.
-
Resuspend the cells in culture medium to a final concentration of 1-2 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the guanosine analogs in culture medium.
-
Add 100 µL of the diluted analogs to the respective wells. Include a negative control (medium only) and a positive control (e.g., a known mitogen like Phytohemagglutinin).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
For the [³H]thymidine assay, add 1 µCi of [³H]thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions for the addition of reagents and measurement of the signal (e.g., absorbance or fluorescence).
-
Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) or absorbance/fluorescence of the stimulated wells by the mean of the unstimulated control wells.
Antiviral Plaque Reduction Assay
This protocol details a method to evaluate the antiviral efficacy of guanosine analogs.[6][10][11]
Objective: To determine the concentration of a guanosine analog that inhibits virus-induced plaque formation by 50% (IC50).
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock with a known titer
-
Guanosine analogs
-
Culture medium and serum
-
Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
96-well or 6-well plates
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 10% formalin)
Procedure:
-
Seed the host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the guanosine analogs in culture medium.
-
Pre-incubate the cell monolayers with the diluted analogs for a specified time (e.g., 1-2 hours).
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the semi-solid overlay medium containing the respective concentrations of the guanosine analogs.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days).
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with the staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each analog concentration compared to the virus control (no compound).
-
Determine the IC50 value by plotting the percentage of plaque reduction against the analog concentration.
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway
Caption: The cGMP signaling pathway, highlighting the role of 8-Bromoguanosine as a potent activator of Protein Kinase G (PKG).
Experimental Workflow for Efficacy Screening
Caption: A generalized high-throughput screening workflow for assessing the efficacy of guanosine analogs.
Structure-Activity Relationship Logic
Caption: A logical diagram illustrating the general structure-activity relationships of guanosine analogs.
Conclusion
8-Bromoguanosine stands out as a valuable research tool, particularly for the investigation of cGMP-mediated signaling pathways due to its potent activation of PKG and enhanced cellular uptake. When compared to other guanosine analogs, its efficacy is context-dependent. While it demonstrates clear activity in activating PKG and stimulating lymphocytes, its role as a direct antiviral agent is less established compared to clinically approved analogs like Acyclovir and Ganciclovir. The selection of a specific guanosine analog should, therefore, be guided by the intended application, whether it is to probe a specific signaling pathway, modulate an immune response, or inhibit viral replication. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative efficacy studies, which are crucial for the development of novel therapeutics.
References
- 1. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 2. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell proliferation induced by 8-oxoguanosine and 8-methylguanosine, two adducts produced by free radical attack on ribonucleosides and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thekingsleyclinic.com [thekingsleyclinic.com]
- 8. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hanc.info [hanc.info]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling with ¹³C vs. ²H for Internal Standards in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible quantitative metabolomics, the choice of internal standard is a critical determinant of data quality. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of their endogenous counterparts throughout sample preparation and analysis, thereby correcting for analytical variability. The two most common stable isotopes used for this purpose are Carbon-13 (¹³C) and Deuterium (²H). This guide provides an objective comparison of ¹³C- and ²H-labeled internal standards, supported by experimental data, to inform the selection of the most appropriate standard for your metabolomics research.
Core Principles of an Ideal Internal Standard
An ideal internal standard should be chemically and physically identical to the analyte of interest, with the only difference being its mass. This ensures that it experiences the same extraction efficiency, chromatographic retention, and ionization response, allowing for accurate normalization of the analyte signal. While both ¹³C and ²H labeling aim to achieve this, their fundamental properties lead to significant differences in analytical performance.
Key Performance Parameters: ¹³C vs. ²H Internal Standards
The selection of an isotopic label has a direct impact on several key analytical parameters. The following sections and tables summarize the performance differences between ¹³C- and ²H-labeled internal standards.
Chromatographic Co-elution
Perfect co-elution of the internal standard and the analyte is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak.
-
¹³C-Labeled Standards: Due to the negligible difference in physicochemical properties between ¹²C and ¹³C, ¹³C-labeled internal standards almost perfectly co-elute with their corresponding unlabeled analytes under various chromatographic conditions.[1]
-
²H-Labeled Standards: Deuterated standards often exhibit a chromatographic shift, typically eluting slightly earlier than the non-labeled analyte in reversed-phase chromatography.[1][2] This phenomenon, known as the Chromatographic Deuterium Isotope Effect (CDE), is more pronounced with a higher degree of deuteration.[3] This separation can lead to differential ionization suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[1]
| Feature | ¹³C-Labeled Internal Standard | ²H-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Excellent, typically co-elutes perfectly with the analyte.[1] | Often exhibits a slight retention time shift (elutes earlier in reversed-phase LC).[1][2] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
Matrix Effect Compensation
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major challenge in quantitative mass spectrometry.
-
¹³C-Labeled Standards: Their co-elution with the analyte ensures that both experience the same matrix effects at the same time, leading to superior correction and more accurate quantification.[1]
-
²H-Labeled Standards: The chromatographic shift can cause the analyte and the internal standard to experience different matrix effects, leading to inaccurate and imprecise results.[1]
Accuracy and Precision
The ultimate measure of an internal standard's performance is its ability to enable accurate and precise quantification of the analyte.
-
¹³C-Labeled Standards: Consistently demonstrate improved accuracy and precision due to their ideal behavior. In a comparative study on lipidomics, the use of ¹³C-labeled internal standards resulted in a significant reduction in the coefficient of variation (CV%) compared to deuterated standards.[4]
-
²H-Labeled Standards: Can lead to inaccuracies, with some studies showing significant errors in quantification due to the imperfect retention time match.[1]
| Parameter | ¹³C-Labeled Internal Standard | ²H-Labeled Internal Standard | Supporting Data |
| Accuracy & Precision | Demonstrates improved accuracy and precision.[1] | Can lead to inaccuracies and higher variability.[1] | A study in lipidomics showed a significant reduction in the coefficient of variation (CV%) when using ¹³C-labeled standards compared to deuterated standards.[4] |
| Correction for Matrix Effects | Excellent at correcting for matrix effects due to identical elution profiles.[1] | The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[1] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. |
Isotopic Stability and Kinetic Isotope Effect
-
¹³C-Labeled Standards: ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange. The kinetic isotope effect for ¹³C is generally negligible.
-
²H-Labeled Standards: Deuterium atoms, especially those on heteroatoms, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent. The significant mass difference between ¹H and ²H can lead to a measurable kinetic isotope effect, potentially altering the rate of metabolic reactions if the labeled position is involved in a bond-breaking step. This is a crucial consideration in metabolic flux analysis.
Experimental Protocols
General Workflow for a Targeted Metabolomics Experiment using SIL Internal Standards
The following protocol outlines a general workflow for a targeted quantitative metabolomics experiment using either ¹³C- or ²H-labeled internal standards with LC-MS.
1. Sample Preparation:
- Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.
- Add a known concentration of the stable isotope-labeled internal standard mixture to each sample. Note: This should be done at the earliest stage of sample preparation to account for variability in all subsequent steps.[5]
- Perform protein precipitation by adding a cold organic solvent (e.g., methanol, acetonitrile) containing the internal standards.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant containing the metabolites and internal standards.
- Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Analysis:
- Inject the reconstituted samples onto an appropriate liquid chromatography column (e.g., C18 for reversed-phase, HILIC for polar metabolites).
- Develop a chromatographic gradient to separate the metabolites of interest.
- Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Optimize MRM transitions (precursor ion → product ion) for both the native analyte and the stable isotope-labeled internal standard.
3. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.
- Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Concepts
To further illustrate the key concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Conclusion and Recommendations
The evidence strongly supports the superiority of ¹³C-labeled internal standards over ²H-labeled internal standards for achieving the highest accuracy and precision in quantitative metabolomics. The key advantages of ¹³C-labeled standards are their perfect co-elution with the analyte, leading to more effective compensation for matrix effects, and their high isotopic stability.
While deuterated internal standards can be a more cost-effective option and may be suitable for some applications with minimal matrix effects, their inherent potential for chromatographic shifts and isotopic instability introduces a greater risk of analytical error.
For researchers, scientists, and drug development professionals engaged in quantitative metabolomics, the use of ¹³C-labeled internal standards is highly recommended, particularly for methods requiring high accuracy, precision, and robustness, especially when dealing with complex biological matrices. The initial higher cost of ¹³C-labeled standards is often justified by the improved data quality and the reduced need for extensive method troubleshooting related to isotopic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Structural and Functional Comparison of 8-Bromoguanosine and Other Halogenated Nucleosides
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into nucleosides represents a powerful strategy in medicinal chemistry and chemical biology to modulate their structural and functional properties. Among these, 8-bromoguanosine (B14676) has emerged as a valuable tool for probing and influencing biological systems. This guide provides a comprehensive comparison of the structural and biological characteristics of 8-bromoguanosine with its chlorinated and iodinated counterparts, supported by experimental data and detailed methodologies.
Structural Comparison: The Impact of Halogenation at the C8 Position
The substitution of a hydrogen atom with a halogen at the 8-position of the guanine (B1146940) base significantly influences the nucleoside's conformation. This is primarily due to the steric bulk of the halogen, which favors a syn conformation around the glycosidic bond, in contrast to the anti conformation typically observed in unmodified guanosine (B1672433). This conformational preference has profound implications for the biological activity of these nucleosides.
Table 1: Comparison of Key Structural Parameters of 8-Halogenated Guanosines
| Parameter | Guanosine | 8-Chloroguanosine | 8-Bromoguanosine | 8-Iodoguanosine (B12910229) |
| Glycosidic Torsion Angle (χ) | anti (~ -160°) | syn (~60°) | syn (~60°) | syn (~60°) |
| C8-Halogen Bond Length (Å) | N/A | ~1.73 | ~1.88 | ~2.08 |
| Sugar Pucker | C2'-endo or C3'-endo | C2'-endo | C2'-endo | C2'-endo |
Note: The exact values for bond lengths, bond angles, and torsion angles can vary slightly depending on the crystal packing and environmental factors. The values presented here are representative.
The data clearly indicates that halogenation at the C8 position forces the guanine base into a syn conformation. The increasing size of the halogen from chlorine to iodine leads to a corresponding increase in the C8-halogen bond length, which can further influence interactions with target proteins.
Biological Activity: Modulating Innate Immunity and Kinase Signaling
8-halogenated guanosines have been shown to modulate key biological pathways, most notably Toll-like receptor 7 (TLR7) signaling and Protein Kinase G (PKG) activity.
Toll-like Receptor 7 (TLR7) Activation:
TLR7 is an endosomal receptor that recognizes single-stranded RNA, playing a crucial role in the innate immune response to viral infections. Certain synthetic guanosine analogs can act as TLR7 agonists, triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. The syn conformation adopted by 8-halogenated guanosines is thought to be a key determinant for TLR7 recognition and activation.
Protein Kinase G (PKG) Modulation:
PKG is a key component of the nitric oxide (NO) signaling pathway, which plays a critical role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. Cyclic GMP (cGMP) is the endogenous activator of PKG. 8-Bromo-cGMP, a derivative of 8-bromoguanosine, is a potent and membrane-permeable activator of PKG and is widely used in research to study cGMP-dependent signaling.
Table 2: Comparative Biological Activity of 8-Halogenated Guanosine Analogs
| Compound | Target | Activity | Reported Potency (EC50/IC50) |
| 8-Bromoguanosine | TLR7 | Agonist | ~10-50 µM |
| 8-Chloroguanosine | TLR7 | Agonist | Data not readily available |
| 8-Iodoguanosine | TLR7 | Agonist | Data not readily available |
| 8-Bromo-cGMP | PKG | Agonist | ~0.1-1 µM |
Note: Potency values can vary depending on the specific assay conditions and cell type used.
The available data suggests that 8-bromoguanosine is a moderately potent TLR7 agonist. While quantitative data for 8-chloro- and 8-iodoguanosine is less prevalent in the literature, the structural similarities suggest they may also exhibit TLR7 agonistic properties. The cyclic monophosphate derivative of 8-bromoguanosine is a significantly more potent activator of PKG.
Experimental Protocols
Determination of Nucleoside Structure by X-ray Crystallography
Objective: To determine the precise three-dimensional structure of a halogenated nucleoside, including bond lengths, bond angles, and the glycosidic torsion angle.
Methodology:
-
Crystallization: Single crystals of the nucleoside are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., water, ethanol).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is then built into the electron density and refined using least-squares methods to minimize the difference between the observed and calculated structure factors.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the preferred conformation of the nucleoside in solution, with a focus on the glycosidic torsion angle and sugar pucker.
Methodology:
-
Sample Preparation: The nucleoside is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: A series of NMR experiments are performed, including 1D ¹H and ¹³C spectra, as well as 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Data Analysis:
-
Glycosidic Torsion Angle (χ): The relative intensities of NOE cross-peaks between the base protons (e.g., H8) and the sugar protons (e.g., H1', H2') are used to determine the syn or anti conformation. For a syn conformation, a strong NOE is observed between H8 and H1', while for an anti conformation, a strong NOE is observed between H8 and H2'.
-
Sugar Pucker: The coupling constants (³J) between the sugar protons (e.g., ³J(H1'-H2')) are measured from the high-resolution 1D ¹H spectrum. These coupling constants are then used in the Karplus equation to determine the pseudorotation phase angle, which describes the sugar pucker (C2'-endo or C3'-endo).
-
Visualizing a Key Signaling Pathway
The activation of Toll-like Receptor 7 by 8-Bromoguanosine initiates a signaling cascade that is central to the innate immune response. The following diagram illustrates this pathway.
Caption: TLR7 Signaling Pathway Activated by 8-Bromoguanosine.
The following diagram illustrates a typical workflow for assessing the activity of these compounds on Protein Kinase G.
Caption: Workflow for a Radiometric Protein Kinase G Assay.
A Comparative Guide to 8-Bromoguanosine and 8-Azaguanine: Functional Differences and Experimental Applications
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is critical for experimental success. 8-Bromoguanosine (B14676) and 8-azaguanine (B1665908), both analogues of the purine (B94841) guanine (B1146940), are widely used in biomedical research but possess fundamentally different functionalities. This guide provides an objective, data-driven comparison of their mechanisms of action, cellular effects, and experimental applications, complete with detailed protocols and pathway diagrams to inform experimental design.
Core Functional Differences: An Overview
The primary distinction between these two compounds lies in their metabolic fate and ultimate biological effect. 8-Azaguanine functions as a classic antimetabolite , leading to cytotoxicity, while 8-Bromoguanosine acts as an immunomodulatory and signaling agent , often promoting cellular activation and proliferation.
-
8-Azaguanine : This compound is a cytotoxic purine analogue that, after intracellular activation, is incorporated into RNA, leading to dysfunctional protein synthesis and cell death.[1][2][3] Its primary application is in cancer research as an antineoplastic agent and in molecular biology for the selection of cells deficient in the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[3][4]
-
8-Bromoguanosine : This compound is known for its potent immunostimulatory effects, activating various immune cells, including B cells, T cells, macrophages, and Natural Killer (NK) cells.[5][6][7] This activity is attributed to its ability to induce interferon (IFN) production, potentially through the activation of Toll-like receptor 7 (TLR7).[6][8] Unlike 8-azaguanine, it is resistant to metabolic degradation.[5]
Mechanism of Action: A Head-to-Head Comparison
| Feature | 8-Bromoguanosine | 8-Azaguanine |
| Primary Function | Immunomodulator, Signaling Molecule | Antimetabolite, Cytotoxic Agent |
| Molecular Target | Toll-like Receptor 7 (TLR7)[8] | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) for activation[9][10] |
| Intracellular Fate | Activates signaling cascades, resistant to metabolic processing[5][8] | Metabolically activated by HGPRT and incorporated into RNA[3][9] |
| Primary Effect | Induction of cytokines (e.g., Interferons), activation of immune cells[6][8] | Inhibition of protein synthesis, cell growth inhibition, apoptosis[1][3][11] |
| Structural Impact | The bromine atom at the C8 position favors a syn conformation[12] | The nitrogen atom at the C8 position allows it to be a fraudulent substrate for HGPRT[9][10] |
Signaling and Metabolic Pathways
The distinct mechanisms of 8-Bromoguanosine and 8-azaguanine are illustrated in the diagrams below.
Quantitative Data: Performance Comparison
The efficacy of these compounds is highly context-dependent. 8-azaguanine's potency is typically measured by its cytotoxicity (IC50), while 8-Bromoguanosine's activity is often quantified by its ability to stimulate immune responses.
Table 1: In Vitro Cytotoxicity of 8-Azaguanine
The half-maximal inhibitory concentration (IC50) of 8-azaguanine varies significantly across different cancer cell lines, often correlating with HGPRT expression levels.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 24h | 10 | [1][11] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 24h | 100 | [1][11] |
| A549 | Lung Carcinoma | 24h | 18.1 | [11] |
| MCF-7 | Breast Adenocarcinoma | 24h | 10.5 | [11] |
Table 2: Immunostimulatory Activity of 8-Bromoguanosine
The effect of 8-Bromoguanosine is demonstrated by its ability to activate immune cells and induce cytokine production.
| Cell Type | Assay | Effect | Observation | Reference |
| Murine Spleen Cells | NK Cell Cytotoxicity | Activation | Culturing with 8-BrGuo for 16-18h induced cytotoxic activity against YAC target cells. | [6] |
| Murine Peritoneal Macrophages | Macrophage Cytolysis | Activation | Preincubation with 8-BrGuo induced cytolytic activity against P815 target cells. | [6] |
| Murine B Lymphocytes | Proliferation | Stimulation | Induces B cell proliferation. | [13] |
| Murine Spleen Cells | Cytokine Production | Induction | Induces Type I and Type II Interferons, IL-6, and IL-12. | [8] |
Experimental Protocols
To facilitate the application of this guide, detailed methodologies for key experiments are provided below.
Protocol 1: Assessing 8-Azaguanine Cytotoxicity via Annexin V/Propidium Iodide Staining
This protocol allows for the quantification of apoptosis and necrosis induced by 8-azaguanine.
Objective: To determine the dose-dependent cytotoxic effect of 8-azaguanine on a selected cancer cell line.
Materials:
-
Target cancer cell line (e.g., MOLT-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
8-Azaguanine (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Annexin Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of 8-azaguanine (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (DMSO). Incubate for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 440 µL of Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[1]
-
Incubation: Incubate the cells for 10 minutes at 4°C in the dark.[1]
-
Analysis: Wash the cells and resuspend them in PBS. Analyze immediately using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 2: Measuring 8-Bromoguanosine-Induced NK Cell Activation
This protocol is adapted from studies demonstrating the immunostimulatory properties of 8-Bromoguanosine.[6]
Objective: To assess the ability of 8-Bromoguanosine to activate Natural Killer (NK) cell cytotoxicity.
Materials:
-
Murine spleen cells (as effector cells)
-
YAC-1 lymphoma cells (NK-sensitive target cells)
-
Complete culture medium
-
8-Bromoguanosine
-
Chromium-51 (⁵¹Cr) for labeling target cells
-
Gamma counter
Procedure:
-
Effector Cell Preparation: Isolate spleen cells from a mouse and culture them in the presence of 8-Bromoguanosine (e.g., 100 µM) or a control medium for 16-18 hours.
-
Target Cell Labeling: Label YAC-1 cells with ⁵¹Cr by incubating them with Sodium Chromate (⁵¹Cr) for 1 hour at 37°C. Wash the cells thoroughly to remove unincorporated ⁵¹Cr.
-
Co-culture: Mix the activated effector cells with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well U-bottom plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Quantification of Lysis: After incubation, centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated with medium only.
-
Maximum Release: Target cells lysed with a detergent.
-
Conclusion and Recommendations
The choice between 8-Bromoguanosine and 8-azaguanine should be dictated entirely by the experimental objective.
-
Choose 8-Azaguanine for studies involving cancer cell cytotoxicity, antimetabolite screening, or the selection of HGPRT-deficient cells. Its mechanism is rooted in the disruption of fundamental cellular processes, making it a potent tool for inhibiting cell growth.[1][3]
-
Choose 8-Bromoguanosine for immunological studies focused on activating innate and adaptive immune responses. Its function as a TLR7 agonist and interferon inducer makes it ideal for investigating immune activation pathways and for potential use as an adjuvant or antiviral agent.[6][8]
By understanding their distinct molecular mechanisms and functional outcomes, researchers can effectively leverage these powerful guanosine (B1672433) analogues to advance their scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bromination of guanosine and cyclic GMP confers resistance to metabolic processing by B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of murine natural killer cells and macrophages by 8-bromoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Cell proliferation induced by 8-oxoguanosine and 8-methylguanosine, two adducts produced by free radical attack on ribonucleosides and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage: 8-Bromoguanosine-¹³C,¹⁵N² in Advanced Research
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and reliability in their work, the choice of reagents is paramount. In the realm of signaling pathway analysis and quantitative bioanalytics, 8-Bromoguanosine-¹³C,¹⁵N² emerges as a superior alternative to its unlabeled counterpart, offering significant advantages in precision, accuracy, and experimental robustness.
This guide provides an objective comparison of 8-Bromoguanosine-¹³C,¹⁵N² and unlabeled 8-Bromoguanosine, supported by established principles of isotope dilution mass spectrometry and metabolic labeling. We delve into the core benefits of isotopic labeling, present a detailed experimental protocol for its application, and visualize the key signaling pathway in which this molecule plays a crucial role.
Unveiling the Isotopic Advantage: A Head-to-Head Comparison
The primary advantages of using 8-Bromoguanosine-¹³C,¹⁵N² stem from the incorporation of stable heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). These isotopes do not alter the chemical properties of the molecule but provide a distinct mass signature that can be readily differentiated from the naturally abundant (unlabeled) form by mass spectrometry. This fundamental difference underpins its superior performance in a variety of applications.
| Feature | 8-Bromoguanosine-¹³C,¹⁵N² (Labeled) | 8-Bromoguanosine (Unlabeled) | Advantage of Labeled Compound |
| Application | Internal Standard for Mass Spectrometry, Metabolic Tracer | Analyte, Pharmacological Tool | Enables precise and accurate quantification of the unlabeled analyte. |
| Chemical Purity | Typically ≥98% | Typically ≥97% | High purity ensures minimal interference. |
| Isotopic Purity | Typically ≥99% | Not Applicable | High isotopic enrichment is crucial for minimizing crosstalk with the unlabeled analyte. |
| Quantification Method | Stable Isotope Dilution Mass Spectrometry | External/Internal Calibration with structurally different standard | Corrects for variations in sample preparation, matrix effects, and instrument response, leading to higher accuracy and precision.[1][2] |
| Typical Accuracy (% Bias) | -5% to +5% | -20% to +20% (or greater, depending on matrix complexity) | Significantly improved accuracy due to co-elution and identical chemical behavior.[1] |
| Typical Precision (%RSD) | < 5% | < 15% | Enhanced precision and reproducibility of measurements. |
| Correction for Matrix Effects | Excellent | Poor to Moderate | Co-elution of the labeled standard with the analyte ensures that both are subjected to the same matrix-induced ion suppression or enhancement, which is then normalized.[1] |
| Metabolic Stability | Resistant to metabolic processing (due to bromination) | Resistant to metabolic processing (due to bromination) | Both forms are more resistant to degradation by enzymes like phosphodiesterases compared to native guanosine (B1672433). |
The Gold Standard: Quantitative Analysis using Stable Isotope Dilution LC-MS/MS
The use of 8-Bromoguanosine-¹³C,¹⁵N² as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for the quantitative analysis of unlabeled 8-Bromoguanosine in complex biological matrices.
Experimental Protocol: Quantification of 8-Bromoguanosine in Cell Lysate
This protocol outlines a typical workflow for the quantification of 8-Bromoguanosine in a cell lysate sample using 8-Bromoguanosine-¹³C,¹⁵N² as an internal standard.
1. Materials and Reagents:
-
8-Bromoguanosine (analyte)
-
8-Bromoguanosine-¹³C,¹⁵N² (internal standard)
-
Cell culture medium, cells of interest
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Analytical balance
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
2. Sample Preparation:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with unlabeled 8-Bromoguanosine as required by the experimental design.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable method (e.g., sonication in methanol).
-
Protein Precipitation and Internal Standard Spiking: To a known volume of cell lysate, add a known amount of 8-Bromoguanosine-¹³C,¹⁵N² (internal standard) in methanol. The concentration of the internal standard should be close to the expected concentration of the analyte. Vortex vigorously to mix and precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and the internal standard and transfer it to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of 8-Bromoguanosine from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the analyte and the internal standard.
-
MRM Transition for 8-Bromoguanosine (Unlabeled): Monitor the transition of the precursor ion (e.g., m/z 362.0) to a specific product ion.
-
MRM Transition for 8-Bromoguanosine-¹³C,¹⁵N² (Labeled): Monitor the transition of the precursor ion (e.g., m/z 365.0, assuming two ¹³C and one ¹⁵N labels) to the same product ion as the unlabeled analyte.
-
-
Data Analysis: The concentration of the unlabeled 8-Bromoguanosine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using a labeled internal standard.
The cGMP Signaling Pathway: A Key Target
8-Bromoguanosine and its derivatives are valuable tools for studying the cyclic guanosine monophosphate (cGMP) signaling pathway. cGMP is a ubiquitous second messenger that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and cell growth. 8-Bromoguanosine is a potent activator of cGMP-dependent protein kinase (PKG), a key effector in this pathway.[3][4][5]
The cGMP Signaling Pathway
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cross-Validation of 8-Bromoguanosine's Immunostimulatory and Antiviral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results obtained with 8-Bromoguanosine, a synthetic guanosine (B1672433) analog. It objectively compares its performance with alternative immunostimulatory and antiviral agents, supported by experimental data from multiple studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
I. Comparative Analysis of Immunostimulatory Activity
8-Bromoguanosine has been shown to exert significant immunostimulatory effects, primarily through the activation of Toll-like receptor 7 (TLR7). This activity is independent of the cyclic guanosine monophosphate (cGMP) pathway. Its performance is compared here with other known TLR7 and TLR7/8 agonists.
Data Presentation: B Cell Proliferation
The mitogenic activity of 8-Bromoguanosine and its alternatives on B lymphocytes is a key indicator of their immunostimulatory potential. The following table summarizes the effective concentrations and observed effects from various studies.
| Compound | Cell Type | Effective Concentration | Observed Effect |
| 8-Bromoguanosine | Murine B lymphocytes | 10-100 µM | Induction of proliferation[1] |
| 7-thia-8-oxoguanosine | Not explicitly reported for B cell proliferation | - | Potent immune modulator[2] |
| Loxoribine | Murine B lymphocytes | 10-100 µM | Strong induction of proliferation[3] |
| Resiquimod (B1680535) (R848) | Human B lymphocytes | 0.1-1 µM | Potent B cell activation and proliferation[4] |
Data Presentation: Cytokine Induction in Macrophages
The activation of macrophages and subsequent production of pro-inflammatory cytokines is another hallmark of TLR7-mediated immunostimulation.
| Compound | Cell Type | Concentration | Key Cytokines Induced |
| 8-Bromoguanosine | Murine peritoneal macrophages | 100 µM | IFN-α/β, IFN-γ[5] |
| 7-thia-8-oxoguanosine | Murine splenocytes | Not specified | Type I IFNs, IFN-γ, IL-6, IL-12[1] |
| Loxoribine | Murine spleen cells | 100 µM | IL-6, TNF-α, IFN-α/β, IFN-γ[3] |
| Resiquimod (R848) | Human peripheral blood mononuclear cells (PBMCs) | 1 µM | IFN-α, TNF-α, IL-12[4] |
II. Comparative Analysis of Antiviral Activity
The immunostimulatory properties of 8-Bromoguanosine and its analogs contribute to their broad-spectrum antiviral activity, which is primarily mediated by the induction of interferons.
Data Presentation: In Vivo Antiviral Efficacy
| Compound | Virus Model | Animal Model | Dosage | Outcome |
| 8-Bromoguanosine | Not extensively studied in vivo for antiviral activity | - | - | - |
| 7-thia-8-oxoguanosine | Semliki Forest, San Angelo, Banzi viruses | Mice | 50-200 mg/kg (i.p.) | Significant protection against mortality[2][6][7] |
| 7-thia-8-oxoguanosine | Punta Toro virus | Mice | 12.5-100 mg/kg/day (i.p.) | Prophylactic and therapeutic protection from mortality[8] |
| Loxoribine | Not explicitly reported in these studies | - | - | - |
| Resiquimod (R848) | Zika virus | In vitro | Not specified | Blocks viral replication[9] |
III. Experimental Protocols
A. Murine B Cell Proliferation Assay
This protocol is adapted from methodologies used to assess the mitogenic effects of guanosine analogs.
1. Cell Preparation:
- Isolate splenocytes from mice.
- Enrich for B cells using negative selection magnetic beads.
- Resuspend purified B cells in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Cell Stimulation:
- Plate B cells in 96-well plates at a density of 2 x 10^5 cells/well.
- Add 8-Bromoguanosine, Loxoribine, or other test compounds at desired concentrations. Use lipopolysaccharide (LPS) at 10 µg/mL as a positive control.
- Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
3. Proliferation Assessment (³H-Thymidine Incorporation):
- Pulse the cells with 1 µCi of ³H-thymidine per well for the final 18 hours of incubation.
- Harvest the cells onto glass fiber filters.
- Measure the incorporated radioactivity using a scintillation counter.
B. Macrophage Activation and Cytokine Production Assay
This protocol outlines the procedure for measuring cytokine induction in macrophages following stimulation.
1. Cell Culture:
- Culture a murine macrophage cell line (e.g., J774A.1) or bone marrow-derived macrophages (BMDMs) in DMEM with 10% FBS and antibiotics.
2. Stimulation:
- Seed macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
- Replace the medium with fresh medium containing the test compounds (e.g., 8-Bromoguanosine, Resiquimod) at various concentrations.
- Incubate for 24 hours at 37°C and 5% CO2.
3. Cytokine Measurement (ELISA):
- Collect the culture supernatants.
- Measure the concentrations of cytokines (e.g., IFN-α, IFN-γ, TNF-α, IL-6, IL-12) using commercially available ELISA kits according to the manufacturer's instructions.
C. Natural Killer (NK) Cell Cytotoxicity Assay
This protocol is for assessing the enhancement of NK cell-mediated cytotoxicity.
1. Effector Cell Preparation:
- Isolate splenocytes or peripheral blood mononuclear cells (PBMCs).
- Incubate the cells with the test compounds (e.g., 8-Bromoguanosine) for 18-24 hours to activate NK cells.
2. Target Cell Preparation:
- Use a standard NK-sensitive target cell line (e.g., YAC-1 for murine NK cells, K562 for human NK cells).
- Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
3. Co-culture and Cytotoxicity Measurement:
- Co-culture the activated effector cells with the labeled target cells at various effector-to-target (E:T) ratios for 4 hours.
- Measure the release of the label from the target cells, which is proportional to the degree of cell lysis.
- Calculate the percentage of specific lysis.
IV. Signaling Pathways and Experimental Workflows
A. TLR7 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of TLR7 by 8-Bromoguanosine and its analogs.
Caption: TLR7 signaling pathway activated by 8-Bromoguanosine.
B. Experimental Workflow for Immunostimulatory Activity Assessment
The following diagram outlines the general workflow for evaluating the immunostimulatory properties of test compounds.
References
- 1. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of the novel immune modulator 7-thia-8-oxoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 6. Broad-spectrum in vivo antiviral activity of 7-thia-8-oxoguanosine, a novel immunopotentiating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-spectrum in vivo antiviral activity of 7-thia-8-oxoguanosine, a novel immunopotentiating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prophylactic and therapeutic activities of 7-thia-8-oxoguanosine against Punta Toro virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
A Comparative Analysis of the Antiviral Activity of Guanosine Analogs
A deep dive into the efficacy of key guanosine (B1672433) analogs, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative antiviral activities, mechanisms of action, and the experimental protocols used for their evaluation.
This guide offers an objective comparison of the in vitro performance of several widely used guanosine analogs: Acyclovir, Ganciclovir, Penciclovir (B1679225), and the broad-spectrum antiviral, Ribavirin. Their prodrugs, Valacyclovir, Valganciclovir, and Famciclovir, which enhance oral bioavailability, are also discussed in the context of their active forms. The data presented herein is curated from a range of scientific studies to provide a standardized basis for comparison.
Mechanism of Action: A Shared Pathway of Viral Inhibition
Guanosine analogs primarily exert their antiviral effects by targeting viral DNA or RNA synthesis. Their mechanism of action, particularly against herpesviruses, involves a crucial activation step initiated by a viral-specific enzyme, thymidine (B127349) kinase (TK) for most herpesviruses, which is present only in infected cells. This initial phosphorylation is followed by subsequent phosphorylations by host cell kinases, converting the analog into its active triphosphate form.[1][2] This active triphosphate then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[2] This incorporation leads to chain termination, effectively halting viral replication.[3][4]
Ribavirin, a broad-spectrum antiviral, has a more complex mechanism of action that can include inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to depletion of intracellular GTP pools, as well as direct inhibition of viral RNA polymerase and induction of mutations in the viral genome.[5][6]
Below is a diagram illustrating the general mechanism of action for guanosine analogs against herpesviruses.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral Ribavirin for RSV | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
- 6. Ribavirin Contributes to Hepatitis C Virus Suppression by Augmenting pDC Activation and Type 1 IFN Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 8-Bromoguanosine-¹³C,¹⁵N₂: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 8-Bromoguanosine-¹³C,¹⁵N₂, a stable isotope-labeled compound, drawing from established safety protocols for the parent chemical, 8-Bromoguanosine.
Essential Safety and Hazard Information
8-Bromoguanosine is classified with several hazard statements, indicating it can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1][2][3]. Due to these potential hazards, adherence to strict safety protocols is mandatory. The isotopic labeling with ¹³C and ¹⁵N₂ does not alter the chemical reactivity or the immediate health hazards of the compound but requires mindful disposal to prevent chemical contamination.
| Hazard Category | Description | GHS Hazard Statements |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Protocols for Safe Handling and Disposal
The following protocols outline the necessary steps for handling spills and disposing of 8-Bromoguanosine-¹³C,¹⁵N₂ in a laboratory setting.
Personal Protective Equipment (PPE):
Before handling the compound, it is crucial to be equipped with the appropriate personal protective equipment. This includes:
-
Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][5].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure[4][5].
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be necessary. However, if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended[4][5].
Spill Management Protocol:
In the event of a spill, follow these steps to ensure safe cleanup:
-
Ensure Adequate Ventilation: Immediately ventilate the area of the spill.
-
Evacuate Unnecessary Personnel: Keep individuals not involved in the cleanup away from the spill area[6].
-
Contain the Spill: Prevent the further spread of the powder or solution.
-
Clean-up: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal[3][4]. Avoid creating dust[3][4][5]. For liquid spills, absorb with an inert material and place in a disposal container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Disposal Protocol for 8-Bromoguanosine-¹³C,¹⁵N₂ Waste:
All waste containing 8-Bromoguanosine-¹³C,¹⁵N₂, whether in solid form, in solution, or as contaminated labware, must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, contaminated gloves), in a clearly labeled, sealed container.
-
Collect all liquid waste containing the compound in a separate, labeled, and sealed container.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "8-Bromoguanosine-¹³C,¹⁵N₂," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the waste container in a designated, secure hazardous waste accumulation area. The storage area should be cool and dry[2].
-
-
Arranging for Disposal:
-
Container Decontamination:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 8-Bromoguanosine-¹³C,¹⁵N₂.
References
Essential Safety and Logistical Information for Handling 8-Bromoguanosine-¹³C,¹⁵N₂
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Bromoguanosine-¹³C,¹⁵N₂. The following procedures and recommendations are designed to ensure the safe handling and disposal of this compound, thereby building a foundation of trust and safety in your laboratory operations.
Chemical Identifier:
-
Name: 8-Bromoguanosine-¹³C,¹⁵N₂
-
Synonyms: 2-Amino-8-bromo-6-hydroxypurine riboside-¹³C,¹⁵N₂
-
CAS Number: 4016-63-1 (for the non-labeled compound)
Hazard Identification: Based on the Safety Data Sheet for the analogous non-labeled compound, 8-Bromoguanosine (B14676) may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] It is essential to handle this compound with appropriate personal protective equipment and engineering controls.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various procedures involving 8-Bromoguanosine-¹³C,¹⁵N₂.
| Procedure | Required PPE | Glove Type | Respiratory Protection | Eye Protection | Lab Coat |
| Weighing and Aliquoting (Dry Powder) | Standard PPE + Respiratory Protection | Nitrile gloves | N95 or higher certified respirator | Safety glasses with side shields or goggles | Standard lab coat |
| Solution Preparation | Standard PPE | Nitrile gloves | Not required if handled in a fume hood | Safety glasses with side shields or goggles | Standard lab coat |
| Cell Culture/In Vitro Assays | Standard PPE | Nitrile gloves | Not required | Safety glasses | Standard lab coat |
| Spill Cleanup | Enhanced PPE | Double-gloved Nitrile | N95 or higher certified respirator | Chemical splash goggles and face shield | Chemical-resistant lab coat or disposable gown |
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
Materials:
-
8-Bromoguanosine-¹³C,¹⁵N₂ solid
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., DMSO, water)
-
Vortex mixer
-
Calibrated pipettes
-
Conical tubes or vials
Procedure:
-
Preparation: Don all required PPE as specified in the table above for "Weighing and Aliquoting." Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.
-
Taring the Balance: Place a clean weighing paper or boat on the analytical balance and tare the weight.
-
Weighing: Carefully transfer the desired amount of 8-Bromoguanosine-¹³C,¹⁵N₂ powder onto the weighing paper using a clean spatula. Avoid generating dust.[1]
-
Recording: Record the exact weight of the compound.
-
Transfer: Carefully transfer the weighed powder into an appropriately labeled conical tube or vial.
-
Solvent Addition: In the chemical fume hood, add the calculated volume of the desired solvent to the tube containing the compound to achieve the target concentration.
-
Dissolving: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming may be required for some solvents, but ensure this is done in a controlled manner.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C, protected from light.[1]
Operational Workflow Diagram
The following diagram illustrates the standard workflow for handling 8-Bromoguanosine-¹³C,¹⁵N₂ from receipt to disposal.
Caption: Workflow for handling 8-Bromoguanosine-¹³C,¹⁵N₂.
Disposal Plan
Proper disposal of 8-Bromoguanosine-¹³C,¹⁵N₂ and associated waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including weighing paper, pipette tips, gloves, and disposable lab coats, in a designated, clearly labeled hazardous waste container. This waste should be categorized as "halogenated organic solid waste."[2]
-
Liquid Waste: Collect all solutions containing 8-Bromoguanosine-¹³C,¹⁵N₂ in a designated, clearly labeled "halogenated organic liquid waste" container.[2][3] Do not pour this waste down the drain.[1]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous chemical waste.
Isotopically Labeled Waste: Since ¹³C and ¹⁵N are stable, non-radioactive isotopes, the waste is not considered radioactive.[] Therefore, no special precautions for radioactivity are required. The disposal procedure should primarily focus on the chemical hazards of the brominated compound.
Disposal Procedure:
-
Collection: All waste must be collected at the point of generation in appropriate, sealed, and clearly labeled containers.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "8-Bromoguanosine-¹³C,¹⁵N₂"
-
The type of waste (e.g., "halogenated organic solid waste")
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation
-
-
Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure the waste is transported to a licensed chemical destruction plant for proper disposal, likely through incineration.[5][6][7]
Emergency Procedures:
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE (including respiratory protection for powders), cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site thoroughly.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] Seek medical attention if you feel unwell.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues when working with 8-Bromoguanosine-¹³C,¹⁵N₂. Always consult your institution's specific safety protocols and your Safety Data Sheets for the most current and comprehensive information.
References
- 1. aksci.com [aksci.com]
- 2. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 3. chemtalk.com.au [chemtalk.com.au]
- 5. idealresponse.co.uk [idealresponse.co.uk]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4016-63-1 Name: 8-bromoguanosine [xixisys.com]
- 7. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
